molecular formula C18H33N3O6S B3246338 Biotin-PEG4-OH CAS No. 1778736-18-7

Biotin-PEG4-OH

Cat. No.: B3246338
CAS No.: 1778736-18-7
M. Wt: 419.5 g/mol
InChI Key: ZXIIDTTUJDVFCP-ZOBUZTSGSA-N
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Description

Biotin-PEG4-alcohol (CAS 1217609-84-1) is a versatile biotinylation reagent that features a terminal primary alcohol (OH) group, which can be readily derivatized for further conjugation . The compound includes a tetraethylene glycol (PEG4) spacer that connects the biotin moiety to the functional group. This PEG spacer arm provides key advantages for research applications, primarily by imparting greater water solubility to labeled molecules, which helps prevent aggregation and improves performance in aqueous solutions compared to reagents with hydrocarbon spacers . With a molecular formula of C18H33N3O6S and a molecular weight of 419.5 Da, it is a white to off-white solid that is typically soluble in water or DMSO . The high affinity of biotin for streptavidin or avidin (Kd ≈ 10⁻¹⁵ M) makes Biotin-PEG4-alcohol highly valuable for numerous research techniques. It is widely used in the detection, immobilization, targeting, and non-radioactive purification of biomolecules . The extended length and flexibility provided by the PEG4 spacer, with a total length of approximately 29 angstroms, are crucial for reducing steric hindrance during the binding between biotin and avidin proteins, thereby increasing the efficiency of the interaction . This reagent is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the product at or below 4°C, protected from moisture and sunlight, to ensure long-term stability .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIIDTTUJDVFCP-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG4-OH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG4-OH

This compound is a heterobifunctional biotinylation reagent that incorporates a biotin moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[1][2] This unique combination of features makes it a versatile tool in bioconjugation, drug delivery, and diagnostics. The biotin group provides a high-affinity binding site for avidin and streptavidin, enabling its use in a wide array of detection and purification systems. The PEG4 spacer arm increases the water solubility of the molecule and its conjugates, reduces steric hindrance, and minimizes non-specific binding.[3] The terminal hydroxyl group, while not reactive on its own, serves as a versatile handle for further chemical modification, allowing for the covalent attachment of Biotin-PEG4 to a variety of molecules and surfaces.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing bioconjugation strategies and for the formulation of biotinylated compounds.

PropertyValueReference(s)
Synonyms (+)-Biotin-PEG4-alcohol[1][4]
CAS Number 1217609-84-1[1]
Molecular Formula C18H33N3O6S[1]
Molecular Weight 419.54 g/mol [1]
Appearance White to off-white solid[5]
Purity Typically ≥95%
Solubility Soluble in DMSO and water (e.g., 10 mg/mL)[5]
Storage Conditions -20°C, protected from moisture[3]
Stability Stable for at least 2 years when stored properly[5]

Core Applications

The unique structure of this compound lends itself to a variety of applications in research and drug development.

Bioconjugation and Labeling

The primary application of this compound is in bioconjugation, where it is used to attach a biotin label to proteins, peptides, nucleic acids, and other biomolecules. This is achieved by first activating the terminal hydroxyl group to a more reactive species. Once biotinylated, these biomolecules can be used in a multitude of applications, including:

  • Immunoassays: Enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry.

  • Affinity Chromatography: Purification of proteins and other molecules.

  • Cellular Imaging and Tracking: Visualization of biomolecules in cells and tissues.

  • Surface Immobilization: Attachment of biomolecules to biosensors, microarrays, and other surfaces.

Targeted Drug Delivery

Biotin serves as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells. By conjugating a therapeutic agent to this compound, it is possible to create a targeted drug delivery system that selectively delivers the drug to the tumor site, potentially increasing efficacy and reducing off-target toxicity. The PEG4 spacer enhances the solubility and circulation time of the drug conjugate.

Nanoparticle Functionalization

This compound can be used to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles. This biotinylation allows for the attachment of targeting moieties (via avidin/streptavidin bridging) or for the direct targeting of cancer cells.

Experimental Protocols: Activation of the Hydroxyl Group

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most biomolecules. Therefore, it must first be activated or converted into a more reactive functional group. Below are detailed methodologies for common activation strategies.

Conversion to a Tosylate for Reaction with Nucleophiles

One of the most common methods for activating a hydroxyl group is to convert it into a tosylate. The tosyl group is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack by amines, thiols, or other nucleophiles.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine or other suitable organic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Standard laboratory glassware

Protocol:

  • Dissolution: Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add 2-3 equivalents of anhydrous pyridine to the solution. The base acts as a catalyst and scavenges the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Tosyl Chloride: Slowly add 1.5-2 equivalents of tosyl chloride to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a small amount of water.

    • Dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude Biotin-PEG4-OTs.

  • Purification: Purify the product by column chromatography on silica gel.

The resulting Biotin-PEG4-OTs can then be reacted with a nucleophile (e.g., an amine on a protein) to form a stable conjugate.

Mitsunobu Reaction for Direct Conjugation

The Mitsunobu reaction allows for the direct conversion of the hydroxyl group into a variety of other functional groups, including esters, ethers, and azides, in a single step with inversion of configuration.[6][7][8] This method is particularly useful for coupling this compound to acidic nucleophiles like carboxylic acids.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • The nucleophile to be conjugated (e.g., a carboxylic acid-containing molecule)

  • Anhydrous THF

  • Stir plate and magnetic stir bar

  • Ice bath

  • Standard laboratory glassware

Protocol:

  • Dissolution: Dissolve this compound, the nucleophile (1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by chromatography.

  • Purification: Purify the desired conjugate by column chromatography.

Signaling Pathways and Cellular Uptake Mechanisms

The efficacy of biotin-targeted therapies relies on the efficient uptake of the biotinylated conjugate by the target cells. While the precise mechanisms are still under investigation, two primary pathways are considered.

The Sodium-Dependent Multivitamin Transporter (SMVT) Pathway

Native biotin is primarily taken up by cells via the Sodium-Dependent Multivitamin Transporter (SMVT).[9][10] This transporter recognizes the carboxylic acid group of biotin. Most biotin conjugates, including those derived from this compound, have this carboxylic acid group modified, which is thought to reduce their affinity for SMVT.

SMVT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin Biotin SMVT SMVT Transporter Biotin Binding Site Na+ Binding Site Biotin->SMVT:f1 Binds Na Na+ Na->SMVT:f2 Binds Biotin_in Biotin SMVT->Biotin_in Transports Na_in Na+ SMVT->Na_in Co-transports

Caption: SMVT-mediated uptake of native biotin.

Receptor-Mediated Endocytosis of Biotinylated Conjugates

For biotinylated drug conjugates and nanoparticles, the primary uptake mechanism in cancer cells is believed to be receptor-mediated endocytosis, likely involving as-yet-unidentified biotin receptors that are overexpressed on the cancer cell surface.

RME_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Biotin-PEG4-Drug Conjugate Receptor Biotin Receptor Drug->Receptor 1. Binding Vesicle Clathrin-coated Vesicle Receptor->Vesicle 2. Internalization Endosome Early Endosome Vesicle->Endosome 3. Uncoating & Fusion Lysosome Lysosome Endosome->Lysosome 4. Trafficking Release Drug Release Lysosome->Release 5. Drug Release

Caption: Receptor-mediated endocytosis of a biotin-drug conjugate.

Experimental Workflow for Biotinylation of a Protein

The following diagram outlines a general experimental workflow for the biotinylation of a protein using an activated form of this compound (e.g., Biotin-PEG4-NHS ester, which can be synthesized from this compound).

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (amine-free buffer, pH 7-9) Incubate Incubate (e.g., 1-2 hours at RT) Protein->Incubate Biotin Activated Biotin-PEG4 (e.g., NHS ester) Biotin->Incubate Purify Remove excess biotin (e.g., dialysis, desalting column) Incubate->Purify Analyze Characterize Conjugate (e.g., HABA assay, SDS-PAGE) Purify->Analyze

References

An In-Depth Technical Guide to Biotin-PEG4-OH: Structure, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-OH, a versatile heterobifunctional linker widely employed in biomedical research and drug development. We will delve into its chemical structure, key properties, and detailed experimental protocols for its application in bioconjugation and as a component of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is composed of three key moieties: a biotin molecule, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group (-OH). The biotin component provides a high-affinity binding site for streptavidin and avidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule. The terminal hydroxyl group allows for further chemical modification and conjugation to other molecules of interest.

The detailed chemical structure of this compound is presented below.

Caption: Chemical Structure of this compound.

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1217609-84-1[1][2]
Molecular Formula C18H33N3O6S[1][2]
Molecular Weight 419.54 g/mol [1][2]
Appearance White to off-white solid or waxy solid[2]
Purity Typically >95%[3]
Solubility Soluble in water and DMSO[4]
Storage Store at -20°C, desiccated[3]

Experimental Protocols

The terminal hydroxyl group of this compound is not reactive towards amines or thiols directly. Therefore, it requires chemical activation for conjugation to biomolecules. A common strategy is to convert the hydroxyl group into a better leaving group, such as a tosylate or a succinimidyl ester.

Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosyl group, which is a good leaving group for nucleophilic substitution by thiols or amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Diethyl ether (cold)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add p-Toluenesulfonyl chloride (1.5-2.0 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid product by filtration and dry under vacuum.

Biotinylation of Proteins using Activated Biotin-PEG4-NHS Ester

This protocol outlines a general procedure for labeling proteins with primary amines (e.g., lysine residues) using the N-hydroxysuccinimide (NHS) ester of Biotin-PEG4. This compound can be converted to its NHS ester derivative by reacting it with N,N'-Disuccinimidyl carbonate (DSC) or by a two-step process involving activation of a carboxyl-terminated PEG linker. For simplicity, this protocol assumes the use of a commercially available or pre-synthesized Biotin-PEG4-NHS ester.

Materials:

  • Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an appropriate reaction buffer using a desalting column or dialysis.

  • Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Biotinylation Reaction:

    • Calculate the required volume of the Biotin-PEG4-NHS Ester stock solution to achieve the desired molar excess of the biotinylation reagent to the protein. A 10-20 fold molar excess is a common starting point.

    • Add the calculated volume of the Biotin-PEG4-NHS Ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time and temperature may need to be determined empirically for each protein.

  • Purification: Remove the unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

  • Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5]

Application in PROTAC Development

This compound and its derivatives are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Biotin-PEG4 linker connects the target protein-binding ligand to the E3 ligase-binding ligand. The biotin moiety can be used as a versatile handle for purification and in vitro assays.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., IRAK4, BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) PROTAC->Ternary binds E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary binds Ternary->PROTAC releases Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: PROTAC Mechanism of Action.

Experimental Workflow for PROTAC Synthesis using a Biotin-PEG4 Linker

The synthesis of a PROTAC is a multi-step process. The following is a generalized workflow illustrating the assembly of a PROTAC using a Biotin-PEG4 linker. This example assumes the target protein is IRAK4 and the E3 ligase is Cereblon (CRBN).[3][6]

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start Starting Materials Ligand1 IRAK4 Ligand (with reactive handle) Start->Ligand1 Linker This compound (or activated derivative) Start->Linker Ligand2 CRBN Ligand (with reactive handle) Start->Ligand2 Step2 Conjugation to Ligand 1 Ligand1->Step2 Step1 Activation of Linker (e.g., Tosylation or NHS ester formation) Linker->Step1 Step3 Conjugation to Ligand 2 Ligand2->Step3 Step1->Step2 Intermediate Biotin-PEG4-IRAK4 Ligand Step2->Intermediate Intermediate->Step3 Final_PROTAC Final PROTAC Molecule (Biotin-PEG4-IRAK4-CRBN) Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_Product Purified PROTAC Characterization->Final_Product

Caption: Generalized PROTAC Synthesis Workflow.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided protocols and workflows serve as a starting point for the practical application of this versatile linker in bioconjugation and the exciting field of targeted protein degradation. For specific applications, optimization of the described procedures is recommended.

References

Biotin-PEG4-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, biological applications, and experimental considerations of Biotin-PEG4-OH, a versatile heterobifunctional linker.

Introduction

This compound is a chemically synthesized compound that incorporates three key functional components: a biotin moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group (-OH). This unique architecture makes it an invaluable tool in a wide range of life science research and drug development applications. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling robust detection and purification strategies. The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions.[1][2][3] The terminal hydroxyl group offers a versatile handle for further chemical modification and conjugation to various molecules of interest.[4] This guide provides a detailed overview of the properties, characteristics, and applications of this compound, along with relevant experimental protocols and pathway diagrams.

Core Properties and Characteristics

This compound is a water-soluble, waxy solid at room temperature.[5][6] Its key physicochemical properties are summarized in the table below, compiled from various commercial suppliers.

PropertyValueReference(s)
CAS Number 1217609-84-1[1][5][]
Molecular Formula C18H33N3O6S[5][6][]
Molecular Weight 419.54 g/mol [5][6][]
Appearance White to off-white waxy solid[5][6]
Purity ≥95%[1][][8]
Solubility Soluble in water and DMSO[1][6]
Storage Conditions -20°C, protected from moisture and light[1][6][]

Applications in Research and Drug Development

The unique trifunctional nature of this compound lends itself to a multitude of applications in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Bioconjugation and Labeling

Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in molecular biology.[9][10][11] this compound serves as a versatile reagent for this purpose. The terminal hydroxyl group can be chemically modified to introduce other reactive functionalities, such as NHS esters for targeting primary amines on proteins or azides/alkynes for click chemistry reactions.[12][13][14] The resulting biotinylated molecules can be used in a variety of applications, including:

  • Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies or proteins allow for highly sensitive detection using streptavidin-enzyme conjugates.[15][16][17] The PEG4 spacer helps to minimize steric hindrance, ensuring efficient binding of streptavidin to the biotin tag.[2][18]

  • Affinity Purification: Biotinylated molecules can be readily isolated from complex mixtures using streptavidin-functionalized resins or beads.[9][11]

  • Cell Surface Labeling: The hydrophilicity of the PEG spacer makes this compound derivatives suitable for labeling cell surface proteins without permeating the cell membrane.[11]

Targeted Drug Delivery

The high-affinity interaction between biotin and the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of cancer cells, has been exploited for targeted drug delivery.[19][20] this compound can be used as a linker to conjugate therapeutic agents to targeting moieties. The PEG4 spacer can improve the pharmacokinetic properties of the drug conjugate by increasing its half-life and reducing immunogenicity.[17][21][22][23][24]

PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[25][26] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design. PEG linkers, such as those derived from this compound, are frequently used in PROTAC synthesis.[25][26][27][28] The flexibility and hydrophilicity of the PEG chain can enhance the solubility and cell permeability of the PROTAC molecule, and its length can be optimized to promote the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][12][28]

Experimental Protocols

This section provides generalized protocols for common experimental techniques where this compound or its derivatives can be utilized. Researchers should optimize these protocols for their specific applications.

General Protein Biotinylation using a Biotin-PEG4-NHS Ester Derivative

This protocol describes the biotinylation of a protein using a derivative of this compound where the terminal hydroxyl has been converted to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for buffer exchange

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.[29]

  • Biotinylation Reaction: Add a 10-20 fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio should be determined empirically.[29]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[29]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent by buffer exchange using a desalting column or dialysis.[29]

  • Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Western Blotting with a Biotinylated Primary Antibody

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Biotinylated primary antibody

  • Streptavidin-HRP conjugate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[15]

  • Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15]

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer. Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a suitable imaging system.[15]

General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a general two-step approach for synthesizing a PROTAC using a bifunctional PEG linker.

Materials:

  • Target protein ligand with a reactive handle (e.g., amine or alkyne)

  • E3 ligase ligand with an orthogonal reactive handle (e.g., carboxylic acid or azide)

  • Bifunctional PEG linker (e.g., Amine-PEG4-COOH or Azide-PEG4-NHS ester)

  • Coupling reagents (e.g., HATU, DIPEA for amide bond formation)

  • Copper catalyst (for click chemistry, if applicable)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate anhydrous solvent.

    • Add the coupling reagents and stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[9]

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker intermediate and the target protein ligand in a suitable solvent.

    • If using click chemistry, add the copper catalyst. For amide bond formation, use appropriate coupling reagents.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.[9]

Signaling Pathways and Experimental Workflows

Biotin-Streptavidin Interaction Workflow

The high-affinity interaction between biotin and streptavidin is fundamental to many applications of this compound. The following diagram illustrates a typical workflow for using a biotinylated probe to detect a target protein.

Biotin_Streptavidin_Interaction Target Target Protein Biotin_Probe Biotin-PEG4-Probe Target->Biotin_Probe Binding Streptavidin_Enzyme Streptavidin-Enzyme Conjugate Biotin_Probe->Streptavidin_Enzyme High-Affinity Interaction Substrate Substrate Streptavidin_Enzyme->Substrate Enzymatic Reaction Signal Detectable Signal Substrate->Signal

Caption: Workflow of biotin-streptavidin based detection.

Receptor-Mediated Endocytosis of a Biotinylated Ligand

The cellular uptake of biotinylated molecules can occur via receptor-mediated endocytosis, particularly through the biotin receptor (SMVT). This process is crucial for biotin-targeted drug delivery.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotin_Ligand Biotin-PEG4-Drug Receptor Biotin Receptor (SMVT) Biotin_Ligand->Receptor Binding Binding Receptor->Binding Coated_Pit Clathrin-Coated Pit Binding->Coated_Pit Internalization Endosome Endosome Coated_Pit->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release

Caption: Simplified pathway of receptor-mediated endocytosis.

PROTAC-Mediated Protein Degradation Workflow

This compound can be a component of the linker in a PROTAC molecule. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC PROTAC (Target Binder-Linker-E3 Binder) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly versatile and valuable tool for researchers and drug development professionals. Its unique combination of a high-affinity biotin tag, a hydrophilic PEG spacer, and a modifiable hydroxyl group enables a wide array of applications in bioconjugation, targeted drug delivery, and the development of novel therapeutics like PROTACs. Understanding its core properties and the experimental considerations for its use is crucial for leveraging its full potential in advancing scientific discovery and developing next-generation medicines.

References

An In-depth Technical Guide to Biotin-PEG4-OH: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-OH, a versatile heterobifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology. We will delve into its core properties, explore its diverse applications, and provide detailed experimental protocols for its use.

Core Properties of this compound

This compound is a biotinylation reagent that contains a biotin moiety linked to a hydroxyl group through a 4-unit polyethylene glycol (PEG) spacer. This structure imparts unique and advantageous characteristics for a variety of biomedical applications. The biotin group provides a high-affinity binding site for avidin and streptavidin, one of the strongest known non-covalent interactions in biology, making it an excellent tool for detection, purification, and targeting.[1] The PEG spacer arm increases the hydrophilicity of the molecule, which in turn can enhance the solubility of the conjugated biomolecule and reduce aggregation.[2] Furthermore, the flexible PEG linker minimizes steric hindrance, allowing the biotin moiety to effectively bind to the deep biotin-binding pocket of avidin or streptavidin.[3]

The terminal hydroxyl (-OH) group provides a site for further chemical modification, allowing for the conjugation of this compound to a variety of molecules and surfaces. This hydroxyl group can be activated or converted to other functional groups for specific conjugation chemistries.

Below is a summary of the key quantitative data for this compound:

PropertyValueReferences
Molecular Weight 419.54 g/mol [4][5]
Molecular Formula C18H33N3O6S[2][4][6]
CAS Number 1217609-84-1[2][5][6]
Appearance Waxy Solid[4][5]
Purity ≥95%[6]
Solubility Soluble in water and DMSO
Storage Conditions -20°C for long-term storage, protect from light[2]

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

  • Bioconjugation: The primary application of this compound is in the biotinylation of biomolecules such as proteins, antibodies, peptides, and nucleic acids. Once biotinylated, these molecules can be used in various assays, including ELISAs, Western blotting, and immunohistochemistry, where the biotin tag is detected using streptavidin-enzyme or streptavidin-fluorophore conjugates. This approach often leads to signal amplification and enhanced assay sensitivity.[1]

  • Targeted Drug Delivery: In the field of drug delivery, this compound can be used to functionalize nanoparticles, liposomes, or drug-polymer conjugates. The biotin moiety serves as a targeting ligand, directing the therapeutic payload to cells or tissues that overexpress biotin receptors. The PEG linker enhances the biocompatibility and circulation time of the delivery vehicle by creating a hydrophilic shield, often referred to as a "stealth" effect, which reduces clearance by the immune system.

  • Nanoparticle Functionalization: this compound is used to modify the surface of various nanoparticles, such as gold nanoparticles or quantum dots.[7] This functionalization allows for the specific immobilization of these nanoparticles on streptavidin-coated surfaces or their use as probes in bioassays.

  • Surface Modification: The linker can be used to biotinylate surfaces for the development of biosensors and microarrays. Biomolecules can then be immobilized on these surfaces in a highly specific and oriented manner via the biotin-streptavidin interaction.

Experimental Protocols

Activation of the Hydroxyl Group and Conjugation to Carboxylic Acids

The terminal hydroxyl group of this compound can be activated for conjugation to molecules containing carboxylic acid groups using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Molecule with a carboxylic acid group (e.g., a protein with exposed aspartic or glutamic acid residues)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysuccinimide (NHS) (optional, for increased efficiency)

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Reaction Buffer: PBS (pH 7.2-7.5)

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification column (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and NHS to the solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in the Reaction Buffer.

    • Add the activated carboxylic acid solution to the this compound solution. A 10- to 20-fold molar excess of the biotin reagent is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess biotin reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

Example Protocol: Biotinylation of IgG Antibodies (via NHS Ester derivative)

While this compound has a terminal hydroxyl group, a common strategy for biotinylating proteins is to use an N-hydroxysuccinimide (NHS) ester derivative, such as Biotin-PEG4-NHS. The NHS ester reacts efficiently with primary amines (lysine residues and the N-terminus) on the protein surface.[8] The following is an example protocol for IgG biotinylation.

Materials:

  • IgG antibody

  • Biotin-PEG4-NHS ester

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Dialysis cassette or desalting column

Procedure:

  • Prepare the Antibody:

    • Dissolve the IgG in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Prepare the Biotinylation Reagent:

    • Immediately before use, dissolve the Biotin-PEG4-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Biotinylation Reaction:

    • Add a 20- to 50-fold molar excess of the dissolved Biotin-PEG4-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[8]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted biotinylation reagent and byproducts by dialyzing the sample against PBS overnight at 4°C or by using a desalting column.

  • Storage:

    • Store the biotinylated antibody under the same conditions as the unlabeled antibody.

Visualizing Workflows and Pathways

General Biotinylation Workflow

The following diagram illustrates the general workflow for biotinylating a protein and its subsequent use in a detection assay.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_application Application Protein Target Protein (e.g., Antibody) Mix Mix & Incubate (pH 7-9) Protein->Mix BiotinPEG Biotin-PEG4-Reagent BiotinPEG->Mix Quench Quench Reaction (e.g., Tris) Mix->Quench Purify Dialysis / SEC Quench->Purify BioProtein Biotinylated Protein Purify->BioProtein Detect Detection & Signal BioProtein->Detect Streptavidin Streptavidin-conjugate (Enzyme/Fluorophore) Streptavidin->Detect

A general workflow for protein biotinylation and detection.
Targeted Drug Delivery Workflow

This diagram shows a conceptual workflow for using a biotin-PEGylated nanoparticle for targeted drug delivery.

Targeted_Drug_Delivery cluster_formulation Nanoparticle Formulation cluster_delivery Systemic Delivery & Targeting cluster_uptake Cellular Uptake & Drug Release NP Drug-loaded Nanoparticle Functionalization Surface Functionalization NP->Functionalization BiotinPEG This compound BiotinPEG->Functionalization BioNP Biotinylated Nanoparticle Functionalization->BioNP Circulation Systemic Circulation BioNP->Circulation TargetCell Target Cell (Biotin Receptor+) Circulation->TargetCell Binding Receptor Binding TargetCell->Binding Endocytosis Endocytosis Binding->Endocytosis DrugRelease Drug Release Endocytosis->DrugRelease Effect Therapeutic Effect DrugRelease->Effect

Targeted drug delivery using biotin-PEGylated nanoparticles.
Example Signaling Pathway: EGFR

Biotin-PEGylated ligands can be designed to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Upon binding, the ligand can trigger the EGFR signaling cascade, leading to various cellular responses. This diagram illustrates a simplified EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 Activation PI3K PI3K EGFR->PI3K Activation Ligand Biotin-PEG-Ligand Ligand->EGFR Binding & Dimerization Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Transcription->Proliferation

Simplified EGFR signaling pathway initiated by a targeted ligand.

This technical guide provides a foundational understanding of this compound, its properties, and its applications. For specific experimental designs, further optimization of the provided protocols may be necessary to suit the unique characteristics of the molecules and systems under investigation.

References

Technical Guide: Biotin-PEG4-OH (CAS No. 1217609-84-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG4-OH, a versatile biotinylation reagent widely used in bioconjugation, drug delivery, and diagnostic tool development.

Core Properties and Specifications

This compound is a bi-functional molecule featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The PEG linker enhances solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.

PropertyValue
CAS Number 1217609-84-1
Synonyms Biotin-PEG4-Alcohol, (+)-Biotin-PEG4-OH
Molecular Formula C₁₈H₃₃N₃O₆S
Molecular Weight 419.54 g/mol
Appearance White to off-white waxy solid
Purity ≥95%
Solubility Soluble in water, DMSO, and DMF
Storage Conditions Store at -20°C, protected from moisture and light.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific applications:

  • Bioconjugation: The terminal hydroxyl group can be activated or modified to react with various functional groups on proteins, antibodies, peptides, and other biomolecules, enabling their biotinylation.

  • Targeted Drug Delivery: Biotin-PEGylated nanoparticles and drug conjugates can be targeted to cells overexpressing biotin receptors.[1]

  • PROTAC® Development: The PEG linker is of suitable length for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

  • Immunoassays: Biotinylated molecules are fundamental components of sensitive detection systems like ELISA and Western blotting.

  • Affinity Chromatography: Immobilized biotinylated proteins on streptavidin-coated resins are used for the purification of target molecules.

Experimental Protocols

General Protocol for Activation of this compound and Bioconjugation to Primary Amines

This protocol describes a general two-step procedure for the biotinylation of proteins using this compound. The first step involves the activation of the terminal hydroxyl group to an N-hydroxysuccinimide (NHS) ester. The second step is the reaction of the NHS-activated biotin-PEG4 with primary amines on the target protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column or dialysis tubing for purification

Step 1: Activation of this compound to Biotin-PEG4-NHS Ester

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and Triethylamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the activated Biotin-PEG4-NHS ester solution can be used directly in the next step or purified if necessary.

Step 2: Bioconjugation of Biotin-PEG4-NHS Ester to a Protein

  • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Calculate the required amount of Biotin-PEG4-NHS ester solution to achieve the desired molar excess (typically 10- to 50-fold molar excess over the protein).

  • Add the calculated volume of the Biotin-PEG4-NHS ester solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

  • Remove the excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.

  • The biotinylated protein is now ready for use in downstream applications. The degree of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Workflow Visualizations

Bioconjugation Workflow

The following diagram illustrates the general workflow for biotinylating a protein with this compound.

Bioconjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Biotin_PEG4_OH This compound Biotin_PEG4_NHS Biotin-PEG4-NHS Ester Biotin_PEG4_OH->Biotin_PEG4_NHS Activation Activation_Reagents Activation Reagents (e.g., DSC, TEA) Activation_Reagents->Biotin_PEG4_NHS Biotinylated_Protein Biotinylated Protein Biotin_PEG4_NHS->Biotinylated_Protein Conjugation Target_Protein Target Protein (with Primary Amines) Target_Protein->Biotinylated_Protein Purification Purification (Dialysis or Desalting) Biotinylated_Protein->Purification Final_Product Purified Biotinylated Protein Purification->Final_Product

General workflow for protein biotinylation.
PROTAC Development Workflow

Biotin-PEG linkers are integral to the development of PROTACs. The biotin handle facilitates the characterization and pull-down of the PROTAC-target complex.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_testing In Vitro & In Cellulo Testing cluster_analysis Analysis & Validation POI_Ligand Protein of Interest (POI) Ligand PROTAC_Synthesis PROTAC Synthesis POI_Ligand->PROTAC_Synthesis E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Synthesis Biotin_PEG_Linker Biotin-PEG4 Linker Biotin_PEG_Linker->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC_Synthesis->Ternary_Complex Introduction to Cells Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Pull_down Streptavidin Pull-down (using Biotin tag) Ternary_Complex->Pull_down Proteasomal_Degradation Proteasomal Degradation of POI Ubiquitination->Proteasomal_Degradation Western_Blot Western Blot (POI Degradation) Proteasomal_Degradation->Western_Blot Mass_Spec Mass Spectrometry (Complex Analysis) Pull_down->Mass_Spec

Workflow for PROTAC development and validation.

References

Biotin-PEG4-OH: A Core Component in Modern Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Biotin-PEG4-OH is a bifunctional molecule that has emerged as a cornerstone in bioconjugation, diagnostics, and targeted therapeutics. It consists of three key components: a biotin moiety for high-affinity binding to avidin and streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary hydroxyl (-OH) group. This unique combination of features provides a versatile platform for linking molecules, improving solubility, and enabling targeted biological applications. This guide provides a detailed overview of its properties, applications, and the experimental methodologies that leverage its capabilities.

Physicochemical and Structural Properties

This compound is a water-soluble, white to off-white powder.[1] The PEG4 spacer arm is a critical feature, imparting hydrophilicity to the entire conjugate, which helps to prevent the aggregation of labeled proteins and improves overall solubility in aqueous solutions.[2][3][4][5] This flexible spacer also minimizes steric hindrance, ensuring that the biotin group can efficiently bind to avidin or streptavidin.[2][4][6]

PropertyValueReference
CAS Number 1217609-84-1[1]
Molecular Formula C18H34N2O5S[1]
Molecular Weight 390.54 g/mol [1]
Purity >95% (Typical)[1]
Appearance White to off-white powder[1][7]
Solubility Water, DMSO, DMF, DCM[1][7][8]
Storage ≤ -20°C, protect from moisture[4][7][9]

Core Applications in Research and Drug Development

The versatility of this compound stems from its distinct functional ends. The biotin group serves as a powerful affinity tag, while the terminal hydroxyl group is a chemical handle that can be readily modified for further conjugation.

Bioconjugation and Diagnostics

Biotin-PEG linkers are fundamental tools for labeling and detecting biomolecules.[2] The terminal -OH group can be activated or converted into other reactive moieties, such as NHS esters for labeling primary amines (e.g., lysine residues on proteins) or into azides and alkynes for use in click chemistry.[1][10] This allows for the stable attachment of the biotin tag to proteins, peptides, and nucleic acids for use in a variety of assays, including:

  • Enzyme-Linked Immunosorbent Assays (ELISAs)[1][]

  • Immunohistochemistry (IHC)

  • Flow Cytometry

  • Surface modification for biosensors and microarrays[1]

G cluster_modification Chemical Modification cluster_derivatives Reactive Derivatives cluster_conjugation Bioconjugation Target BiotinPEGOH This compound Activation Activation/ Functionalization BiotinPEGOH->Activation NHS_Ester Biotin-PEG4-NHS Ester Activation->NHS_Ester e.g., DCC, NHS Alkyne Biotin-PEG4-Alkyne Activation->Alkyne e.g., Propargyl bromide Azide Biotin-PEG4-Azide Activation->Azide e.g., Tosylation, NaN3 Protein Protein (Primary Amines) NHS_Ester->Protein Amine Coupling AzideMol Azide-Modified Molecule Alkyne->AzideMol Click Chemistry AlkyneMol Alkynylated Molecule Azide->AlkyneMol Click Chemistry

Synthetic versatility of this compound.
Targeted Drug Delivery

The high-affinity interaction between biotin and its receptors (like the sodium-dependent multivitamin transporter, SMVT, which is often overexpressed on cancer cells) has been explored for targeted drug delivery.[12] Biotin-PEG linkers can be conjugated to nanoparticles, liposomes, or therapeutic agents to facilitate their accumulation at tumor sites.[1] The hydrophilic PEG spacer enhances the pharmacokinetic profile of these conjugates by increasing their solubility and circulation time.[13][14]

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connecting the antibody to the cytotoxic payload is critical. Hydrophilic linkers like this compound are advantageous because many cytotoxic drugs are hydrophobic.[14] Incorporating a PEG linker can increase the overall solubility of the ADC, prevent aggregation, and potentially allow for a higher drug-to-antibody ratio (DAR) without compromising the antibody's stability and binding affinity.[5][14]

ADC_Structure cluster_key ADC Components Antibody Monoclonal Antibody Linker Hydrophilic Linker (e.g., Biotin-PEG4) Antibody->Linker Covalent Bond Payload Cytotoxic Payload Linker->Payload Covalent Bond

General structure of an Antibody-Drug Conjugate (ADC).
PROTACs Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the formation of a stable and effective ternary complex.[15] PEG-based linkers, including derivatives of this compound, are widely used in PROTAC synthesis due to their hydrophilicity and tunable length, which are critical for optimizing PROTAC efficacy.[15][16][17][18]

PROTAC_Mechanism cluster_protac cluster_cellular PROTAC PROTAC Ternary_Complex Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary_Complex E3_Ligand E3 Ligase Binder Linker Linker (e.g., PEG4) E3_Ligand->Linker Target_Binder Target Protein Binder Linker->Target_Binder E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Mechanism of action for a PROTAC molecule.

Experimental Protocols

The terminal hydroxyl group of this compound is not directly reactive with proteins. It must first be activated or converted to a more reactive functional group. A common strategy is its conversion to an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on proteins. The following is a general protocol for biotinylating an antibody (IgG) using a pre-activated Biotin-PEG4-NHS ester.

Protocol: Biotinylation of IgG using Biotin-PEG4-NHS Ester

This protocol is a representative example and may require optimization for specific proteins and applications.[19]

A. Materials Required

  • Biotin-PEG4-NHS Ester: (e.g., Thermo Fisher EZ-Link NHS-PEG4-Biotin)

  • Antibody (IgG): At a concentration of 1-10 mg/mL.

  • Reaction Buffer: Amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0.[19] Avoid buffers containing primary amines like Tris or glycine.[19]

  • Quenching Buffer: 1M Tris-HCl, pH 7.5.

  • Purification Column: Desalting column or dialysis cassette to remove excess, non-reacted biotin.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the NHS ester.

B. Experimental Procedure

  • Preparation of Biotin-PEG4-NHS Ester Stock Solution:

    • The NHS ester is moisture-sensitive.[19] Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the Biotin-PEG4-NHS Ester in DMSO or DMF to a final concentration of 10-20 mM. For example, dissolve 2 mg in 170 µL of ultrapure water or DMSO for a 20mM solution.[19]

  • Preparation of Antibody:

    • Dissolve the antibody in the Reaction Buffer at a suitable concentration (e.g., 2 mg/mL).

    • If the antibody is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • Biotinylation Reaction:

    • Calculate the volume of the biotin stock solution needed to achieve the desired molar excess. A 20 to 50-fold molar excess of biotin reagent to antibody is a common starting point.

    • Add the calculated volume of Biotin-PEG4-NHS Ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[19]

  • Quenching the Reaction:

    • (Optional but recommended) Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Antibody:

    • Remove the excess, non-reacted biotin reagent and reaction byproducts using a desalting column or dialysis against PBS. This step is crucial to prevent interference in downstream applications.

  • Storage:

    • Store the purified biotinylated antibody under the same conditions as the original, unlabeled antibody (e.g., at 4°C for short-term or -20°C for long-term storage).

experimental_workflow start Start prep_reagent Prepare Biotin-PEG4-NHS Stock Solution (in DMSO) start->prep_reagent prep_protein Prepare Antibody in Amine-Free Buffer (PBS) start->prep_protein reaction Combine Reagent and Antibody (20-50x Molar Excess) Incubate RT 30-60 min prep_reagent->reaction prep_protein->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify store Store Purified Biotinylated Antibody purify->store end End store->end

Workflow for protein biotinylation via NHS-ester chemistry.

Conclusion

This compound is a highly valuable and versatile hydrophilic linker. Its well-defined structure, combining a high-affinity tag with a flexible, water-soluble spacer and a modifiable chemical handle, makes it an indispensable tool. For researchers in drug development, diagnostics, and fundamental life sciences, this linker provides a robust means to improve the solubility of conjugates, enable targeted delivery, and construct complex biomolecular architectures like ADCs and PROTACs, thereby accelerating innovation and discovery.

References

The Unseen Engine: A Technical Deep Dive into the PEG4 Spacer of Biotin-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and targeted therapeutics, the thoughtful selection of linker molecules is paramount to experimental success. Among these, Biotin-PEG4-OH has emerged as a versatile and widely utilized tool. While the biotin moiety provides a powerful handle for affinity-based applications, it is the often-overlooked tetra-polyethylene glycol (PEG4) spacer and terminal hydroxyl group that endow this molecule with its unique and advantageous properties. This in-depth technical guide serves to elucidate the core characteristics of the PEG4 spacer in this compound, providing researchers with the foundational knowledge to effectively integrate this reagent into their workflows.

Core Properties and Quantitative Data of this compound and its Derivatives

The physicochemical properties of this compound and its activated counterparts are crucial for predicting their behavior in various experimental settings. The PEG4 spacer, in particular, significantly influences solubility, steric hindrance, and aggregation potential.

PropertyThis compoundBiotin-PEG4-NHS EsterBiotin-PEG4-Acid
CAS Number 1217609-84-1[1]459426-22-3721431-18-1[2]
Molecular Formula C18H33N3O6S[1]C25H40N4O10SC21H37N3O8S[2]
Molecular Weight 419.54 g/mol [1]588.67 g/mol 491.6 g/mol [2]
Purity Typically >95%[1]Typically >95%Typically >98%[2]
Appearance White to off-white powder or waxy solid[1]White to grey amorphous solidNot specified
Solubility Water-soluble, soluble in DMSO and DMF[1][2]Soluble in water (10 mg/mL), DMSO, DMF, DCM, THF, Chloroform[3]Soluble in Water, DMSO, DMF[2]
Storage Conditions -20°C, protected from moisture and light[1]-20°C, desiccate[3]-20°C[2]
Shelf Life 12 months when properly stored[1]Not specifiedNot specified

The Functional Significance of the PEG4 Spacer

The inclusion of a discrete four-unit polyethylene glycol (PEG) chain is a key design feature of this compound, offering several distinct advantages in bioconjugation and other applications:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the entire molecule.[3] This is particularly beneficial when working with hydrophobic biomolecules, reducing the need for organic co-solvents that can denature proteins or disrupt cellular membranes.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG4 spacer arm physically separates the biotin moiety from the conjugated biomolecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin or streptavidin.[3]

  • Minimized Aggregation: For proteins and antibodies, non-specific aggregation can be a significant issue during labeling and storage. The PEG4 spacer helps to prevent this by creating a hydrophilic shell around the molecule, reducing intermolecular hydrophobic interactions.[3]

  • Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making this compound and its conjugates suitable for in vivo and cell-based applications.

Experimental Protocols: Activation and Conjugation

While this compound itself is not directly reactive with common functional groups like amines, its terminal hydroxyl group can be activated to facilitate conjugation. Alternatively, commercially available activated forms, such as the NHS ester, can be used for direct labeling of primary amines.

Protocol 1: Activation of this compound via Tosylation for Amine Coupling

This protocol describes a general method for activating the hydroxyl group of this compound by converting it into a tosylate, which is a good leaving group for subsequent reaction with primary amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Molecule to be conjugated (containing a primary amine)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Desalting column or dialysis equipment

Methodology:

  • Dissolution: Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous pyridine to the solution.

  • Tosylation: Slowly add p-Toluenesulfonyl chloride (TsCl) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Biotin-PEG4-OTs.

  • Conjugation to Amine: Dissolve the amine-containing molecule and the purified Biotin-PEG4-OTs in anhydrous DMF.

  • Base Addition: Add triethylamine (TEA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours.

  • Purification: Purify the resulting biotinylated conjugate using a desalting column or dialysis to remove unreacted reagents.

Protocol 2: Biotinylation of Proteins using Biotin-PEG4-NHS Ester

This protocol outlines a common procedure for labeling proteins with primary amines using the N-hydroxysuccinimide (NHS) ester-activated form of Biotin-PEG4.

Materials:

  • Biotin-PEG4-NHS Ester

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Methodology:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[3]

  • Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[4]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the role of this compound in complex biological processes.

Biotinylation_Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Biomolecule cluster_application Downstream Application This compound This compound Activation Activation This compound->Activation Activated_Biotin_PEG4 Activated Biotin-PEG4 (e.g., -OTs, -NHS) Activation->Activated_Biotin_PEG4 Conjugation Conjugation Activated_Biotin_PEG4->Conjugation Biomolecule Biomolecule (Protein, Antibody, etc.) Biomolecule->Conjugation Biotinylated_Biomolecule Biotinylated Biomolecule Conjugation->Biotinylated_Biomolecule Binding Binding Biotinylated_Biomolecule->Binding Streptavidin_Matrix Streptavidin Matrix (Beads, Surface, etc.) Streptavidin_Matrix->Binding Captured_Complex Captured Complex Binding->Captured_Complex Ephrin_Signaling_Probing cluster_signaling Intracellular Signaling EphA_Receptor EphA Receptor Forward_Signaling Forward Signaling (Cell 1) EphA_Receptor->Forward_Signaling Binding EphrinA_Ligand Ephrin-A Ligand Reverse_Signaling Reverse Signaling (Cell 2) EphrinA_Ligand->Reverse_Signaling Clustering Biotin_Probe Biotin-PEG4-EphrinA Biotin_Probe->EphA_Receptor Probing Interaction Downstream_Effects Downstream Effects (e.g., Cytoskeletal Rearrangement) Forward_Signaling->Downstream_Effects Reverse_Signaling->Downstream_Effects

References

Biotin-PEG4-OH: A Comprehensive Technical Guide to Synthesis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, purification, and purity analysis of Biotin-PEG4-OH, a crucial heterobifunctional linker in bioconjugation, drug delivery, and diagnostic assay development. This document outlines a representative synthetic pathway and standard analytical protocols to ensure the quality and consistency of this compound for research and development applications.

Introduction

This compound is a versatile molecule that combines the high-affinity binding of biotin to avidin and streptavidin with the benefits of a polyethylene glycol (PEG) spacer. The tetraethylene glycol (PEG4) linker enhances solubility in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions, making it an ideal tool for attaching biotin to various biomolecules and surfaces. The terminal hydroxyl group (-OH) provides a reactive site for further chemical modification, allowing for its incorporation into a wide array of molecular constructs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of an activated biotin derivative with an amino-functionalized PEG4 linker bearing a terminal hydroxyl group. A common and efficient method involves the reaction of N-hydroxysuccinimide (NHS) activated biotin with 11-amino-3,6,9-trioxaundecan-1-ol.

Synthetic Pathway

The logical flow of the synthesis is depicted below, starting from biotin and leading to the final product, this compound.

Synthesis_Pathway Biotin Biotin Biotin_NHS Biotin-NHS Ester Biotin->Biotin_NHS Activation NHS N-Hydroxysuccinimide (NHS) Dicyclohexylcarbodiimide (DCC) Biotin_PEG_OH This compound Biotin_NHS->Biotin_PEG_OH Coupling Amino_PEG_OH 11-Amino-3,6,9-trioxaundecan-1-ol Amino_PEG_OH->Biotin_PEG_OH

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Biotin

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • 11-amino-3,6,9-trioxaundecan-1-ol

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Activation of Biotin (Formation of Biotin-NHS Ester)

  • Dissolve Biotin (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter off the DCU and wash the precipitate with a small amount of DMF.

  • The filtrate containing the Biotin-NHS ester is used directly in the next step.

Step 2: Coupling of Biotin-NHS with Amino-PEG4-OH

  • Dissolve 11-amino-3,6,9-trioxaundecan-1-ol (1 equivalent) in anhydrous DMF.

  • Add triethylamine (1.5 equivalents) to the solution to act as a base.

  • Slowly add the Biotin-NHS ester solution from Step 1 to the amino-PEG-alcohol solution with vigorous stirring.

  • Let the reaction proceed at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is typically employed.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Purification_Workflow Crude Crude Reaction Mixture Solvent_Removal Solvent Removal (in vacuo) Crude->Solvent_Removal Extraction Liquid-Liquid Extraction (e.g., DCM/Water) Solvent_Removal->Extraction Drying Drying of Organic Phase (e.g., MgSO₄) Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Purification of this compound.

Experimental Protocol: Purification
  • Solvent Removal: Remove the DMF from the reaction mixture under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • This removes unreacted amines, acids, and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Silica Gel Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

    • Collect fractions and analyze by TLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white to off-white solid or a viscous oil.

Purity Analysis

To ensure the quality of the synthesized this compound, a combination of analytical techniques should be employed to confirm its identity and determine its purity. Commercially available this compound typically has a purity of ≥95%[1].

Quantitative Data Summary
ParameterTypical ValueMethod of Analysis
Purity ≥95% - >98%HPLC, NMR
Molecular Formula C₁₈H₃₃N₃O₆SMass Spectrometry
Molecular Weight 419.54 g/mol Mass Spectrometry
Appearance White to off-white solid or viscous oilVisual Inspection
Experimental Protocols: Purity Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Expected Result: A single major peak corresponding to this compound. Purity is calculated from the peak area percentage.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the biotin moiety (e.g., protons on the ureido and thiophene rings) and the PEG linker (e.g., the repeating -OCH₂CH₂O- units).

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Expected Result: The obtained spectra should be consistent with the proposed structure of this compound, and the absence of significant impurity peaks confirms the purity.

4.2.3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Analysis Mode: Positive ion mode.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z ≈ 420.2) and/or its sodium adduct ([M+Na]⁺ at m/z ≈ 442.2). This confirms the molecular weight of the synthesized compound.

Storage and Handling

This compound should be stored at -20°C in a desiccated environment to prevent degradation from moisture and light. When handling, it is important to bring the container to room temperature before opening to avoid condensation. For solution-based applications, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Conclusion

The successful synthesis and purification of high-purity this compound is essential for its effective use in various biochemical and biomedical applications. The detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to produce and characterize this important linker. Rigorous purity analysis using a combination of HPLC, NMR, and MS is crucial to validate the quality of the final product and ensure the reliability and reproducibility of subsequent experiments.

References

The Versatility of Biotin-PEG Linkers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern life sciences and drug development, the ability to specifically label, purify, and target biomolecules is paramount. Biotin-PEG linkers have emerged as indispensable tools in this arena, offering a powerful combination of the highly specific and robust biotin-avidin interaction with the advantageous physicochemical properties of polyethylene glycol (PEG). This technical guide provides an in-depth exploration of the core applications of biotin-PEG linkers, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles, provide detailed experimental methodologies, present quantitative data for comparative analysis, and visualize complex workflows and pathways to facilitate a comprehensive understanding of this versatile technology.

The core utility of biotin-PEG linkers lies in the synergistic effect of their two key components. Biotin, a small vitamin, exhibits an extraordinarily high affinity for the proteins avidin and streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making it one of the strongest known non-covalent interactions in nature.[1][2] This near-irreversible binding forms the basis for highly specific and sensitive detection, immobilization, and purification strategies.[2]

The PEG spacer, a hydrophilic and flexible polymer, confers several crucial advantages. It enhances the water solubility of biotinylated molecules, reduces aggregation, and minimizes non-specific binding to surfaces and other proteins.[3] Furthermore, the PEG linker acts as a flexible spacer arm, mitigating steric hindrance and allowing the biotin moiety to efficiently access the deep binding pocket of avidin or streptavidin.[3] The length of the PEG chain can be precisely controlled to optimize the distance between the biotin and the conjugated biomolecule for specific applications.[4]

This guide will explore the application of biotin-PEG linkers in key research areas, including targeted drug delivery, protein purification, immunoassays, and cell biology, providing the necessary technical details to empower researchers to effectively harness the potential of this powerful bioconjugation tool.

Targeted Drug Delivery

Biotin-PEG linkers are instrumental in the development of targeted drug delivery systems, enabling the specific delivery of therapeutic payloads to diseased cells, particularly cancer cells that overexpress biotin receptors.[5] This targeting strategy enhances therapeutic efficacy while minimizing off-target toxicity. Biotin-PEG linkers can be conjugated to a variety of drug delivery vehicles, including nanoparticles and liposomes.

Biotin-PEG Functionalized Nanoparticles

Nanoparticles functionalized with biotin-PEG linkers can encapsulate or be conjugated with therapeutic agents. The PEG component provides a "stealth" layer, reducing clearance by the reticuloendothelial system and prolonging circulation time, while the biotin moiety facilitates active targeting to tumor cells.[5]

ParameterValueReference
Biotin-PEG-Linker Molecular Weight (Monothiol)5 kDa[1]
Biotin-PEG-Linker Molecular Weight (Cyclic Disulfide)8.4 kDa[1]
Biotin-PEG-Linker Molecular Weight (Trithiol)15 kDa[1]
Gold Nanoparticle Concentration5 nM[1]
PEG-Biotin Linker Concentration for Conjugation4 µM[1]

This protocol describes the synthesis of gold nanoparticles functionalized with thiol-terminated biotin-PEG linkers.

Materials:

  • Gold Nanoparticles (e.g., 15-80 nm diameter)

  • Monothiol-PEG-Biotin, Cyclic Disulfide-PEG-Biotin, or Trithiol-PEG-Biotin

  • Buffer Solution: 1.5 M NaCl, 100 mM phosphate (pH 7.2), 1% BSA, 0.2% Tween 20

  • 5 M NaCl

  • Nanopure water

  • Low-retention microcentrifuge tubes

Procedure:

  • Mix a 5 nM solution of gold nanoparticles with a 4 µM solution of the desired PEG-biotin linker (monothiol, cyclic disulfide, or trithiol).[1]

  • Shake the mixture at 25°C for 24 hours.[1]

  • Add the buffer solution to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween 20.[1]

  • Incubate for an additional hour with shaking at 25°C.[1]

  • Increase the salt concentration to 0.3 M NaCl using a 5 M NaCl solution and continue shaking at 25°C for 1 hour.[1]

  • To remove excess reagents, centrifuge the solution in low-retention tubes at 12,000 x g for 25 minutes at 25°C.[1]

  • Carefully remove the supernatant and wash the nanoparticle pellet twice with nanopure water.[1]

  • Resuspend the final biotin-PEG-functionalized gold nanoparticles in a suitable buffer (e.g., 1x PBS with 0.1% BSA and 0.02% Tween 20) and store at 4°C.[1]

Targeted_Nanoparticle_Delivery cluster_synthesis Nanoparticle Functionalization cluster_delivery Systemic Delivery and Targeting cluster_uptake Cellular Uptake and Drug Release NP Gold Nanoparticle Functionalized_NP Biotin-PEG-Drug Nanoparticle NP->Functionalized_NP Conjugation Linker Biotin-PEG-Thiol Linker->Functionalized_NP Drug Therapeutic Drug Drug->Functionalized_NP Injection Intravenous Injection Circulation Systemic Circulation Injection->Circulation Tumor Tumor Cell (Biotin Receptor Overexpression) Circulation->Tumor Targeting via Biotin-Receptor Interaction Endocytosis Receptor-Mediated Endocytosis Tumor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Workflow of targeted drug delivery using biotin-PEG functionalized nanoparticles.

Biotin-PEGylated Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Incorporating biotin-PEG-lipids into the liposome formulation allows for targeted delivery to cells expressing biotin receptors.

This protocol outlines a general method for preparing biotinylated liposomes using the lipid film hydration technique.[6]

Materials:

  • Phospholipids (e.g., Egg Phosphatidylcholine - EPC)

  • Cholesterol

  • Biotin-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)])

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., EPC and cholesterol in a desired molar ratio, such as 65:30) and Biotin-PEG-DSPE (e.g., 5 mole %) in chloroform in a round-bottom flask.[6]

  • Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under vacuum for at least 4 hours to remove any residual solvent.[6]

  • Hydrate the dry lipid film with PBS (pH 7.4) by vortexing or gentle agitation to form multilamellar vesicles (MLVs).[6] The final lipid concentration is typically in the range of 4 mg/mL.[6]

  • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated 10-20 times.

  • The resulting biotin-PEGylated liposomes can be purified from unencapsulated material by size exclusion chromatography or dialysis.

Protein Purification

The high-affinity interaction between biotin and streptavidin/avidin is widely exploited for the purification of biotinylated proteins and their complexes using affinity chromatography.[7][8] Biotin-PEG linkers facilitate this process by ensuring efficient binding of the tagged protein to the affinity matrix.

Quantitative Data: Biotin-Avidin/Streptavidin Interaction
ParameterAvidinStreptavidinReference
Dissociation Constant (Kd)~10⁻¹⁵ M~10⁻¹⁴ M[1]
Binding AffinityVery HighVery High
Non-specific BindingCan be highLower than avidin
Monomeric Avidin Kd~10⁻⁷ M-[9]

Note: The strong interaction requires harsh conditions (e.g., 8M Guanidine HCl, pH 1.5) for elution from native avidin/streptavidin resins. Monomeric avidin resins allow for milder elution conditions (e.g., 2mM D-Biotin).[9]

This protocol provides a general workflow for the affinity purification of a protein biotinylated with an NHS-PEG-Biotin linker.

Materials:

  • Cell lysate containing the biotinylated protein of interest

  • Streptavidin-agarose resin or magnetic beads

  • Binding/Wash Buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5)[9]

  • Elution Buffer (for native streptavidin): 8 M Guanidine HCl, pH 1.5[9]

  • Elution Buffer (for monomeric avidin): 2 mM D-Biotin in PBS[9]

  • Chromatography column or magnetic separator

Procedure:

  • Equilibrate the Resin: Wash the streptavidin-agarose resin with 5-10 column volumes of Binding/Wash Buffer to remove any storage solution and equilibrate the resin.[8]

  • Bind the Protein: Load the cell lysate containing the biotinylated protein onto the equilibrated column. Allow the lysate to pass through the column at a slow flow rate to ensure efficient binding. For batch purification with magnetic beads, incubate the lysate with the beads with gentle mixing.[8]

  • Wash: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[8]

  • Elute: Elute the bound biotinylated protein from the column using the appropriate elution buffer.

    • For native streptavidin resin, apply the harsh elution buffer (8 M Guanidine HCl, pH 1.5).[9]

    • For monomeric avidin resin, apply the mild elution buffer (2 mM D-Biotin in PBS).[9]

  • Collect Fractions: Collect the eluted fractions and analyze them for the presence of the purified protein using methods such as SDS-PAGE and Western blotting.

  • Buffer Exchange: If a harsh elution buffer was used, the purified protein will likely need to be refolded and buffer-exchanged into a suitable storage buffer using dialysis or desalting columns.

Affinity_Purification cluster_preparation Sample Preparation cluster_chromatography Affinity Chromatography cluster_analysis Analysis Lysate Cell Lysate containing Biotin-PEG-Protein Column Streptavidin-Agarose Column Lysate->Column Loading Wash Wash with Binding Buffer Column->Wash Elution Elution with Elution Buffer Wash->Elution Purified_Protein Purified Biotin-PEG-Protein Elution->Purified_Protein SDS_PAGE SDS-PAGE Purified_Protein->SDS_PAGE Western_Blot Western Blot Purified_Protein->Western_Blot

Caption: General workflow for the affinity purification of a biotin-PEGylated protein.

Immunoassays and Diagnostics

Biotin-PEG linkers are widely used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay), to enhance detection sensitivity and specificity. Biotinylating detection antibodies with biotin-PEG linkers allows for signal amplification through the use of streptavidin-enzyme conjugates.

Quantitative Data: Comparison of Biotinylation Reagents in Immunoassays

Quantitative data comparing the signal-to-noise ratio of different biotin-PEG linkers in a specific ELISA is often application-dependent and found within specific research articles rather than general guides. However, longer PEG spacers are generally known to reduce steric hindrance and can improve signal.

This protocol describes the biotinylation of an antibody using an N-hydroxysuccinimide (NHS) ester-activated biotin-PEG linker, which reacts with primary amines on the antibody.[10][11]

Materials:

  • Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Biotin (e.g., NHS-PEG4-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[10] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG-Biotin in anhydrous DMF or DMSO to a stock concentration of, for example, 20 mg/mL.[10]

  • Biotinylation Reaction: Add a calculated amount of the NHS-PEG-Biotin stock solution to the antibody solution to achieve a desired molar excess of the biotinylation reagent over the antibody (e.g., a 10-20 fold molar excess).[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]

  • Removal of Excess Biotin: Remove the unreacted NHS-PEG-Biotin by desalting or dialysis against PBS.[10]

  • Quantify Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12]

  • Storage: Store the biotinylated antibody under the same conditions as the unmodified antibody.

Sandwich_ELISA cluster_surface ELISA Plate Surface cluster_binding Analyte Binding and Detection cluster_signal Signal Generation Surface Microtiter Well Surface Capture_Ab Capture Antibody Antigen Antigen Capture_Ab->Antigen Binding Detection_Ab Biotin-PEG- Detection Antibody Antigen->Detection_Ab Binding Streptavidin_Enzyme Streptavidin-Enzyme Conjugate Detection_Ab->Streptavidin_Enzyme Biotin-Streptavidin Interaction Substrate Substrate Streptavidin_Enzyme->Substrate Enzymatic Reaction Product Colored Product Substrate->Product

Caption: Signal amplification in a sandwich ELISA using a biotin-PEGylated detection antibody.

Cell Biology and Imaging

Biotin-PEG linkers are valuable tools for studying cell surface proteins and for various cellular imaging applications. The hydrophilicity and membrane-impermeability of certain biotin-PEG linkers (e.g., those containing a sulfonate group) make them ideal for selectively labeling proteins on the outer surface of living cells.[13]

Cell Surface Biotinylation

This technique allows for the specific labeling and subsequent isolation and identification of cell surface proteins.

This protocol describes the biotinylation of cell surface proteins on adherent cells.[13][14]

Materials:

  • Adherent cells cultured in appropriate plates

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Sulfo-NHS-LC-Biotin or a similar membrane-impermeable biotinylation reagent

  • Quenching solution (e.g., 50 mM glycine in ice-cold PBS)[13]

  • Cell lysis buffer

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation: Wash the cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[11]

  • Biotinylation:

    • Prepare a fresh solution of the Sulfo-NHS-PEG-Biotin reagent in ice-cold PBS (e.g., 0.35-0.5 mg/mL).[14][15]

    • Add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells on ice or at 4°C for 30 minutes with gentle rocking.[13][14]

  • Quenching: Discard the biotinylation solution and wash the cells once with the quenching solution. Then, incubate the cells with fresh quenching solution for 10 minutes at 4°C to stop the reaction by consuming any unreacted biotinylation reagent.[13]

  • Washing: Wash the cells three times with ice-cold PBS.[13]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Isolation of Biotinylated Proteins: The biotinylated cell surface proteins can now be isolated from the total cell lysate using streptavidin-agarose beads, following a similar procedure to the protein purification protocol described in Section 2.

Cell_Surface_Biotinylation cluster_labeling Cell Surface Labeling cluster_isolation Protein Isolation cluster_analysis Analysis Cells Live Cells in Culture Wash1 Wash with ice-cold PBS Cells->Wash1 Biotinylation Incubate with Sulfo-NHS-PEG-Biotin Wash1->Biotinylation Quench Quench with Glycine Biotinylation->Quench Wash2 Wash with ice-cold PBS Quench->Wash2 Lysis Cell Lysis Wash2->Lysis Affinity_Purification Affinity Purification with Streptavidin Beads Lysis->Affinity_Purification Elution Elution Affinity_Purification->Elution Surface_Proteins Isolated Cell Surface Proteins Elution->Surface_Proteins Mass_Spec Mass Spectrometry Surface_Proteins->Mass_Spec Western_Blot Western Blot Surface_Proteins->Western_Blot

Caption: Workflow for the labeling, isolation, and analysis of cell surface proteins.

Proximity Labeling

In proximity labeling techniques like BioID, a protein of interest is fused to a promiscuous biotin ligase.[16][17] When biotin is added to the cells, the ligase biotinylates proteins in close proximity to the fusion protein. Biotin-PEG linkers can be used in the subsequent purification and analysis of these biotinylated proteins. The workflow for isolating these proteins is similar to that described for cell surface proteins.

Conclusion

Biotin-PEG linkers are remarkably versatile and powerful tools that have found widespread application across various disciplines in life science research and drug development. Their unique ability to combine the high-specificity of the biotin-avidin interaction with the beneficial properties of PEG has enabled significant advancements in targeted drug delivery, protein purification, immunoassays, and the study of cellular biology. This technical guide has provided a comprehensive overview of the core applications, supported by quantitative data, detailed experimental protocols, and illustrative workflows. By understanding the principles and methodologies presented herein, researchers can confidently and effectively integrate biotin-PEG linkers into their experimental designs to achieve their scientific goals. The continued development of novel biotin-PEG linker chemistries and their innovative applications promises to further expand the horizons of what is achievable in biological and biomedical research.

References

Methodological & Application

Biotin-PEG4-OH Bioconjugation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoassays, and targeted drug delivery. The incorporation of a polyethylene glycol (PEG) spacer, specifically a tetraethylene glycol (PEG4) linker, between biotin and the reactive group offers significant advantages. The PEG4 linker enhances the water solubility of the biotinylated molecule, reduces steric hindrance for efficient binding to streptavidin, and minimizes non-specific interactions.

This document provides detailed application notes and protocols for bioconjugation using Biotin-PEG4-OH and its derivatives. While this compound itself requires activation of its terminal hydroxyl group for conjugation, its more commonly used derivatives, such as Biotin-PEG4-NHS ester and Biotin-PEG4-Amine, offer direct and efficient coupling to primary amines and carboxyl groups, respectively. These protocols are designed to be a comprehensive resource for researchers aiming to leverage biotin-PEG4 technology in their work.

Properties of Biotin-PEG4 Linkers

The Biotin-PEG4 linker possesses several key features that make it a versatile tool in bioconjugation:

  • Enhanced Hydrophilicity: The PEG4 spacer imparts water solubility to the biotinylated molecule, which is particularly beneficial for proteins that are prone to aggregation.

  • Reduced Steric Hindrance: The length and flexibility of the PEG4 spacer arm minimize steric hindrance, allowing for efficient binding of the biotin moiety to the binding pocket of streptavidin.

  • Biocompatibility: PEG is a well-established biocompatible polymer, making Biotin-PEG4 conjugates suitable for in vivo and in vitro biological applications.

  • Versatile Chemistry: The terminal hydroxyl group of this compound can be activated to react with various functional groups. More conveniently, commercially available derivatives allow for direct conjugation to common functional groups on biomolecules.

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including the protein concentration, the molar ratio of the biotinylation reagent to the protein, pH, and reaction time. The following tables summarize typical quantitative data for protein biotinylation using Biotin-PEG4-NHS ester.

Table 1: Recommended Molar Excess of Biotin-PEG4-NHS Ester for Protein Biotinylation

Protein ConcentrationMolar Excess of Biotin-PEG4-NHS Ester
1-2 mg/mL20-fold
2-5 mg/mL15-fold
5-10 mg/mL10-fold

Table 2: Typical Degree of Biotinylation for IgG

Molar Excess of NHS-EsterDegree of Biotinylation (Biotins per IgG)
10-fold2 - 4
20-fold4 - 8
40-fold8 - 12

Note: The optimal molar excess should be determined empirically for each specific protein and application.

Experimental Protocols

Protocol 1: Biotinylation of Proteins with Amine-Reactive Biotin-PEG4-NHS Ester

This protocol describes the conjugation of Biotin-PEG4-NHS ester to primary amines (e.g., lysine residues and the N-terminus) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS, pH 7.2-8.0, using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Calculate the required volume of the Biotin-PEG4-NHS Ester stock solution based on the desired molar excess (refer to Table 1).

    • Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, non-reacted biotinylation reagent and byproducts by using a desalting column or by dialyzing the reaction mixture against PBS.

  • Quantification of Biotinylation: Determine the degree of biotinylation using the HABA assay or mass spectrometry.[1][2]

  • Storage: Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Biotinylation of Proteins with Carboxyl-Reactive Biotin-PEG4-Amine

This protocol details the conjugation of Biotin-PEG4-Amine to carboxyl groups (e.g., aspartic and glutamic acid residues) on a protein using the carbodiimide crosslinker EDC.

Materials:

  • Protein of interest in a carboxyl- and amine-free buffer (e.g., MES buffer, pH 4.7-6.0)

  • Biotin-PEG4-Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Exchange the protein into the Activation Buffer.

  • Reaction Mixture Preparation:

    • Dissolve EDC (and NHS, if used) in the Activation Buffer to a final concentration of 10 mM.

    • Dissolve Biotin-PEG4-Amine in the Activation Buffer to a final concentration of 25-50 mM.

  • Activation of Carboxyl Groups:

    • Add the EDC solution (and NHS solution) to the protein solution.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Biotinylation Reaction:

    • Add the Biotin-PEG4-Amine solution to the activated protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature.

  • Quenching the Reaction: Add the quenching buffer to stop the reaction and hydrolyze unreacted EDC. Incubate for 15 minutes.

  • Purification: Purify the biotinylated protein from excess reagents using a desalting column or dialysis against PBS.

  • Quantification and Storage: Determine the degree of biotinylation and store the conjugate as described in Protocol 1.

Protocol 3: Activation of this compound and Conjugation (Generalized)

This protocol provides a general workflow for activating the terminal hydroxyl group of this compound for subsequent conjugation. The activation step creates a more reactive intermediate that can then be coupled to nucleophiles on the target molecule. Two common activation methods are tosylation and activation with 1,1'-carbonyldiimidazole (CDI).

Activation Step 1: Tosylation (Formation of Biotin-PEG4-OTs)

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine or pyridine (as a base).

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Biotin-PEG4-OTs by column chromatography.

Activation Step 2: CDI Activation (Formation of Biotin-PEG4-CDI)

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, THF, or DCM)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Inert atmosphere

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Add a molar excess of CDI to the solution.

  • Stir the reaction at room temperature for 2-4 hours.[3]

  • The resulting Biotin-PEG4-CDI can often be used in the next step without further purification.

Conjugation Step:

The activated Biotin-PEG4 intermediate can then be reacted with a nucleophile (e.g., an amine or thiol) on the target biomolecule.

Procedure:

  • Dissolve the target biomolecule in a suitable buffer (e.g., PBS, pH 7.5-8.5 for reaction with amines).

  • Add the activated Biotin-PEG4 reagent (Biotin-PEG4-OTs or Biotin-PEG4-CDI) to the biomolecule solution.

  • Incubate the reaction at room temperature for several hours to overnight.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Mandatory Visualizations

experimental_workflow_amine_coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Mix Mix Protein and Biotin-PEG4-NHS Ester Protein->Mix Biotin_NHS Biotin-PEG4-NHS Ester Stock Solution (10 mM) Biotin_NHS->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Analyze Quantification (HABA/Mass Spec) Purify->Analyze Store Store Conjugate (-20°C / -80°C) Analyze->Store

Caption: Workflow for protein biotinylation using Biotin-PEG4-NHS Ester.

experimental_workflow_carboxyl_coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (MES Buffer) Activate Activate Carboxyls (Protein + EDC/NHS) Protein->Activate EDC_NHS EDC/NHS Solution EDC_NHS->Activate Biotin_Amine Biotin-PEG4-Amine Solution Conjugate Add Biotin-PEG4-Amine & Incubate Biotin_Amine->Conjugate Activate->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Analyze Quantification (HABA/Mass Spec) Purify->Analyze Store Store Conjugate (-20°C / -80°C) Analyze->Store

Caption: Workflow for protein biotinylation via carboxyl groups.

signaling_pathway_example cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Phosphorylation Ligand Ligand Ligand->Receptor Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocation Biotinylated_Ab Biotinylated Antibody Biotinylated_Ab->Receptor Immunoprecipitation Streptavidin_Beads Streptavidin Beads Biotinylated_Ab->Streptavidin_Beads Capture Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

References

Biotin-PEG4-OH Surface Functionalization of Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles with Biotin-PEG4-OH is a critical strategy in the development of advanced drug delivery systems, diagnostic tools, and research reagents. This modification leverages the high-affinity, non-covalent interaction between biotin and avidin or streptavidin, enabling targeted delivery and facile bioconjugation. The polyethylene glycol (PEG) linker, specifically a 4-unit PEG chain (PEG4), enhances the biocompatibility and stability of the nanoparticles by reducing non-specific protein adsorption and aggregation. The terminal hydroxyl group (-OH) on the this compound molecule provides a versatile point for further chemical modification if required, although it is often the biotin moiety that is the primary functional component for subsequent binding applications.

These application notes provide detailed protocols for the surface functionalization of various nanoparticle types with this compound, methods for their characterization, and an overview of a key biological pathway relevant to their application.

Key Applications

This compound functionalized nanoparticles are employed in a wide array of biomedical applications, including:

  • Targeted Drug Delivery: By conjugating avidin or streptavidin to a targeting ligand (e.g., an antibody or peptide), the biotinylated nanoparticles can be directed to specific cells or tissues that overexpress the corresponding receptor.[1]

  • Immunoassays and Diagnostics: The strong biotin-avidin bond is utilized in various assay formats, such as ELISA and Western blotting, for the detection and quantification of biomolecules.[1]

  • Biosensors: Biotinylated nanoparticles can be incorporated into biosensor platforms for the sensitive detection of analytes.

  • Cellular Imaging and Tracking: By incorporating a fluorescent dye, these nanoparticles can be used to visualize and track cellular processes.[2]

  • Cell Separation and Purification: Magnetic nanoparticles functionalized with this compound can be used in conjunction with streptavidin-coated magnetic beads for the isolation of specific cell populations.[1]

Physicochemical Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with this compound and the resulting changes in their physicochemical properties are critical for their performance. Key characterization techniques include Dynamic Light Scattering (DLS) for size and polydispersity index (PDI) measurement, and zeta potential analysis for surface charge determination.

Below is a summary of typical quantitative data obtained from the characterization of various nanoparticles before and after functionalization.

Nanoparticle TypeConditionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLGA Lutein-loaded196.4 ± 20.04--11.2 ± 2.12[3]
Lutein-loaded, Biotin-PEG functionalized208.0 ± 3.38--27.2 ± 2.04[3]
Magnetic Nanoparticles (MNPs) Biotin-functionalized (in 0.05x PBS)---15 (approx.)[4]
Biotin-functionalized (in 0.00x PBS)---35 (approx.)[4]
Zinc Ferrite Uncoated---24.5[5]
PEG-coated---36.5[5]
Gold Nanoparticles (AuNPs) with 5k PEG Bare---
Biotin-PEG(5k) functionalizedIncreased by ~20 nm--

Experimental Protocols

Detailed methodologies for the surface functionalization of gold, liposomal, and iron oxide nanoparticles with this compound are provided below.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of pre-synthesized gold nanoparticles with a thiol-terminated Biotin-PEG linker. The hydroxyl group of this compound can be chemically modified to introduce a thiol group for attachment to the gold surface.

Materials:

  • Gold nanoparticles (AuNPs) solution (e.g., 5 nM)

  • Biotin-PEG4-SH (thiolated this compound) solution (e.g., 4 µM)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Bovine Serum Albumin (BSA)

  • Tween 20

  • Sodium Chloride (NaCl)

  • Shaker/orbital incubator

  • Centrifuge

Procedure:

  • To a 5 nM solution of gold nanoparticles, add a 4 µM solution of Biotin-PEG4-SH.

  • Incubate the mixture on a shaker at 25°C for 24 hours to allow for the formation of gold-thiol bonds.[6]

  • Prepare a buffer solution containing 1.5 M NaCl, 100 mM phosphate (pH 7.2), 1% BSA, and 0.2% Tween 20.

  • Add the buffer solution to the nanoparticle mixture to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween 20.[6]

  • Incubate for an additional hour with shaking at 25°C.

  • Increase the salt concentration to 0.3 M NaCl using a 5 M NaCl solution and continue shaking at 25°C for another hour.[6]

  • Purify the functionalized AuNPs by centrifugation. The speed and time will depend on the size of the nanoparticles (e.g., 8,500-12,000 rcf for 10 minutes for nanorods).[7]

  • Remove the supernatant and resuspend the nanoparticle pellet in a suitable buffer, such as PBS. Repeat the centrifugation and resuspension steps three times.[7]

  • After the final wash, resuspend the purified Biotin-PEG4-AuNPs in PBS.

Protocol 2: Functionalization of Liposomes

This protocol describes the incorporation of Biotin-PEG lipids into the liposome bilayer during their formation.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000)-Biotin (or a similar biotinylated lipid)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Vacuum chamber

  • Liquid nitrogen

  • Water bath

Procedure:

  • Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Biotin in chloroform at a desired molar ratio (e.g., 2:1:0.01).[8]

  • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Place the flask in a vacuum chamber overnight to ensure complete removal of the solvent.[8]

  • Hydrate the lipid film by adding PBS (pH 7.4) and swelling it in the dark.

  • Subject the resulting suspension to 10 freeze-thaw cycles by quenching in liquid nitrogen followed by immersion in a 65°C water bath to form multilamellar vesicles.[8]

  • To obtain unilamellar vesicles of a specific size, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size.

Protocol 3: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes a direct, biphasic method for the surface functionalization of hydrophobic iron oxide nanoparticles.

Materials:

  • Hydrophobic iron oxide nanoparticles (e.g., oleic acid-coated)

  • Hexanes

  • Methanol

  • Deionized water

  • Biotin-PEG4-anchor molecule (e.g., with a catechol, phosphonate, or carboxylate anchor group)

  • Sonicator

  • Lyophilizer

Procedure:

  • Suspend 2-3 mg of hydrophobic iron oxide nanoparticles in 10 mL of hexanes.[9]

  • Prepare a solution of the Biotin-PEG4-anchor molecule (5 mg) in a methanol/water mixture (2:5 ratio, 7 mL total volume) at pH 4.[9]

  • Combine the nanoparticle suspension and the Biotin-PEG4 solution to create a biphasic mixture.

  • Sonicate the mixture for 1 hour. During sonication, the hydrophilic Biotin-PEG4 molecules will displace the hydrophobic oleic acid coating, causing the nanoparticles to transfer to the aqueous phase.[9]

  • Separate the black aqueous phase containing the functionalized nanoparticles.

  • Extract the aqueous phase with hexanes (3 x 20 mL) to remove residual oleic acid and unreacted hydrophobic starting material.[9]

  • Collect the aqueous phase and lyophilize it to obtain the Biotin-PEG4-IONPs as a dry powder.

  • The functionalized nanoparticles can be resuspended in water or a suitable buffer for further use.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_func Surface Functionalization cluster_char Characterization cluster_app Application NP_synthesis Nanoparticle Synthesis (e.g., AuNP, Liposome, IONP) Reagent_prep This compound Reagent Preparation Functionalization Functionalization Reaction NP_synthesis->Functionalization Reagent_prep->Functionalization Purification Purification (Centrifugation/Dialysis) Functionalization->Purification DLS DLS Analysis (Size, PDI) Purification->DLS Zeta Zeta Potential Analysis Purification->Zeta FTIR FTIR/Spectroscopy Purification->FTIR Microscopy TEM/SEM Imaging Purification->Microscopy Binding_assay Streptavidin/Avidin Binding Assay DLS->Binding_assay Zeta->Binding_assay FTIR->Binding_assay Microscopy->Binding_assay Cell_uptake Cellular Uptake Studies Binding_assay->Cell_uptake Targeted_delivery Targeted Delivery (In Vitro/In Vivo) Cell_uptake->Targeted_delivery

Caption: Experimental workflow for this compound nanoparticle functionalization.

Biotin Receptor-Mediated Endocytosis Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NP Biotin-PEG4-NP Receptor Biotin Receptor (e.g., SMVT) NP->Receptor Binding Clathrin_pit Clathrin-coated pit Receptor->Clathrin_pit Internalization Endosome Early Endosome Clathrin_pit->Endosome Vesicle formation Late_Endosome Late Endosome Endosome->Late_Endosome Recycling Recycling to Plasma Membrane Endosome->Recycling Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Drug_release Drug Release Late_Endosome->Drug_release Lysosome->Drug_release

Caption: Biotin receptor-mediated endocytosis pathway for nanoparticle uptake.

References

Application Notes and Protocols: Biotin-PEG4-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Biotin-PEG4-OH is a valuable tool in the development of targeted drug delivery systems. The biotin moiety serves as a targeting ligand, binding with high affinity to biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), which are often overexpressed on the surface of cancer cells. The polyethylene glycol (PEG) linker, in this case, a discrete PEG with four ethylene glycol units, enhances the solubility and biocompatibility of the drug carrier and provides a flexible spacer arm, allowing the biotin to effectively interact with its receptor. The terminal hydroxyl group (-OH) can be further functionalized for conjugation to various drug molecules or carrier systems. This document provides detailed application notes and protocols for the use of this compound in targeted drug delivery research.

I. Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing biotin-PEGylated nanocarriers for targeted drug delivery.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles

Nanoparticle FormulationDrugParticle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
Biotin-zein conjugated nanoparticlesDecitabine95.29-17.796.31[1]
Biotin-conjugated PEG/PCL nanoparticlesPaclitaxel88-118Not ReportedNot Reported[2][3]

Table 2: In Vitro Cellular Uptake and Cytotoxicity

Cell LineNanoparticle FormulationOutcomeQuantitative DataReference
A549 lung cancer cellsBiotin-conjugated coumarinEnhanced cellular uptakeHigher fluorescence compared to non-biotinylated control[4]
HeLa cellsBiotin-conjugated PEG/PCL nanoparticles with paclitaxelIncreased cytotoxicityHigher than non-biotinylated nanoparticles[2][3]
MGC-803 cellsBiotin-PEG4-piperazine-1,8-naphthalimide (4d)Cell cycle arrestS phase arrest[5]

II. Signaling Pathway: Biotin Receptor-Mediated Endocytosis

Biotinylated drug delivery systems are internalized by cells through a process called receptor-mediated endocytosis.[6] The biotin ligand on the surface of the nanocarrier binds to biotin receptors (e.g., SMVT) on the cell membrane. This binding event triggers the formation of a clathrin-coated pit, which then invaginates and buds off to form a clathrin-coated vesicle containing the nanocarrier.[6][7] The vesicle then uncoats and fuses with an early endosome, which matures into a late endosome and may eventually fuse with a lysosome. The acidic environment of the endosome and lysosome can facilitate the release of the encapsulated drug into the cytoplasm. Some studies suggest that biotin receptor-driven endocytosis can also occur via caveolae-dependent pathways.[8][9]

Biotin_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin-PEG4-Drug Biotin-PEG4-Drug Delivery System Biotin_Receptor Biotin Receptor (e.g., SMVT) Biotin-PEG4-Drug->Biotin_Receptor Binding Clathrin_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Pit Recruitment & Invagination Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Budding Early_Endosome Early Endosome Clathrin_Vesicle->Early_Endosome Uncoating & Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation & Drug Release Synthesis_Workflow Start Start Step1 Dissolve this compound and NHS in DMF Start->Step1 Step2 Add DCC or EDC Step1->Step2 Step3 Stir for 4-6 hours (Activation) Step2->Step3 Step5 Add Activated Biotin-PEG4-NHS to Drug Solution Step3->Step5 Step4 Prepare Drug Solution with Base (TEA/DIPEA) Step4->Step5 Step6 Stir for 12-24 hours (Conjugation) Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 Step8 Characterize Product (NMR, MS, HPLC) Step7->Step8 End End Step8->End InVitro_Uptake_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Groups Prepare Treatment Groups: 1. Biotin-NP 2. Non-Biotin-NP 3. Biotin-NP + Free Biotin Incubate_Overnight->Prepare_Groups Treat_Cells Treat Cells with Nanoparticle Suspensions Prepare_Groups->Treat_Cells Incubate_4h Incubate for 4 hours at 37°C Treat_Cells->Incubate_4h Wash_Cells Wash Cells with Cold PBS (3x) Incubate_4h->Wash_Cells Harvest_Cells Harvest Cells (Trypsinization) Wash_Cells->Harvest_Cells Analyze_FACS Analyze Cellular Fluorescence by Flow Cytometry Harvest_Cells->Analyze_FACS Compare_MFI Compare Mean Fluorescence Intensity (MFI) Analyze_FACS->Compare_MFI End End Compare_MFI->End

References

Application Notes and Protocols for Biotin-PEG4-OH in Biosensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG4-OH for the immobilization of biomolecules on biosensor surfaces. This linker system leverages the high-affinity interaction between biotin and streptavidin to create stable and functional bio-interfaces, while the polyethylene glycol (PEG) spacer minimizes non-specific binding, enhancing signal-to-noise ratios in a variety of biosensing platforms.

Introduction to this compound

This compound is a versatile linker molecule that features a biotin moiety for strong and specific binding to streptavidin or avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to increase water solubility and reduce steric hindrance, and a hydroxyl (-OH) group that can be activated for covalent attachment to surfaces or other molecules.[1][2] The PEG spacer is particularly advantageous in biosensor applications as it helps to prevent the non-specific adsorption of proteins and other biomolecules from complex samples like serum or plasma, thereby improving assay sensitivity and reliability.[3][4] The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range, ensuring highly stable immobilization of the target molecule.[5][6][7]

Key Applications in Biosensor Development

The unique properties of this compound make it suitable for a wide range of biosensor applications, including:

  • Immunoassays: Oriented immobilization of antibodies for enhanced antigen capture.[6][8]

  • Nucleic Acid Detection: Attachment of DNA or RNA probes for hybridization-based sensing.[5]

  • Protein Interaction Studies: Analysis of protein-protein or protein-small molecule interactions using techniques like Surface Plasmon Resonance (SPR).[5][9]

  • Enzyme-Based Biosensors: Controlled immobilization of enzymes for metabolic or kinetic studies.[2]

  • Cellular Analysis: Functionalization of surfaces for cell capture and analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of Biotin-PEG linkers in biosensor applications, compiled from various studies.

ParameterValueBiosensor Platform / MethodReference
Binding Affinity (Kd)
Streptavidin-Biotin56 fMSilicon Nanowire Field-Effect Transistor (Si-NW FET)[6]
Streptavidin-Biotin~1 x 10⁻¹⁴ MGeneral Literature Value[6]
Kinetic Constants (Streptavidin-Biotin)
Association Rate (kₐ)5.54 ± 0.13 x 10⁵ M⁻¹s⁻¹Silicon Nanowire Field-Effect Transistor (Si-NW FET)[6]
Dissociation Rate (kₑ)3.10 ± 0.07 x 10⁻⁵ s⁻¹Silicon Nanowire Field-Effect Transistor (Si-NW FET)[6]
Immobilization Density & Ratios
Site-Specific Biotinylated Antibody1.9 ± 0.3 biotins/antibodyHABA/Avidin Assay[3]
Randomly Biotinylated Antibody5.0 ± 0.6 biotins/antibodyHABA/Avidin Assay[3]
Sensor Performance
Improvement in Antigen Binding Capacity3-foldELISA (Site-specific vs. Random Biotinylation)[3]
Improvement in Detection Limit3-foldELISA (Site-specific vs. Random Biotinylation)[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Immobilization of Biotinylated Antibodies on a Gold Biosensor Surface via Streptavidin

This protocol describes the functionalization of a gold surface for the capture of biotinylated antibodies, a common procedure in SPR and other optical biosensors.

Materials:

  • Gold-coated biosensor chip

  • Cysteamine solution (10 mM in ethanol)

  • NHS-PEG4-Biotin (e.g., EZ-Link™ NHS-PEG4-Biotin) solution (1 mg/mL in PBS)[10]

  • Streptavidin solution (0.1 mg/mL in PBS)

  • Biotinylated antibody solution (e.g., 5 µg/mL in PBS)[11]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning: Clean the gold biosensor chip by immersing it in piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the chip thoroughly with DI water and then ethanol. Dry the surface under a gentle stream of nitrogen gas.

  • Thiol Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned gold chip in a 10 mM solution of cysteamine in ethanol for at least 12 hours at room temperature to form a primary amine-terminated SAM.

  • Rinsing: Rinse the chip with ethanol to remove excess cysteamine, followed by a rinse with DI water. Dry the chip with nitrogen gas.

  • Biotinylation of the Surface: Immerse the amine-functionalized chip in a 1 mg/mL solution of NHS-PEG4-Biotin in PBS for 1 hour at room temperature. The NHS ester will react with the primary amines on the surface to form a stable amide bond.

  • Rinsing: Rinse the chip with PBS to remove unbound NHS-PEG4-Biotin, followed by a rinse with DI water. Dry with nitrogen gas.

  • Streptavidin Immobilization: Inject or incubate the biotinylated surface with a 0.1 mg/mL solution of streptavidin in PBS for 30 minutes at room temperature.

  • Rinsing: Rinse with PBS to remove unbound streptavidin.

  • Biotinylated Antibody Capture: Inject or incubate the streptavidin-functionalized surface with the biotinylated antibody solution (e.g., 5 µg/mL in PBS) for 30-60 minutes.[11]

  • Final Rinse: Rinse with PBS to remove any unbound antibody. The biosensor surface is now ready for analyte detection.

Protocol 2: Functionalization of a Silica Biosensor Surface for Biomolecule Immobilization

This protocol outlines the steps to prepare a silica-based biosensor surface (e.g., silicon nitride or silicon dioxide) for the attachment of biotinylated molecules.

Materials:

  • Silica-based biosensor chip

  • Piranha solution or Oxygen plasma cleaner

  • 3-Aminopropyltriethoxysilane (APTES) solution (2% v/v in 95% ethanol/5% water)

  • NHS-PEG4-Biotin solution (1 mg/mL in PBS)

  • Streptavidin solution (0.1 mg/mL in PBS)

  • Biotinylated molecule of interest (e.g., protein, DNA)

  • Ethanol

  • DI water

  • PBS, pH 7.4

  • Nitrogen gas

Procedure:

  • Surface Hydroxylation: Clean and hydroxylate the silica surface by treating it with oxygen plasma for 5 minutes or by immersing it in piranha solution for 10 minutes. Rinse thoroughly with DI water and dry with nitrogen.

  • Silanization: Immerse the hydroxylated chip in a 2% APTES solution for 1 hour at room temperature to introduce primary amine groups to the surface.

  • Rinsing and Curing: Rinse the chip with ethanol and DI water. Cure the silanized surface by baking at 110°C for 30 minutes.

  • Biotinylation: Immerse the amine-functionalized chip in a 1 mg/mL solution of NHS-PEG4-Biotin in PBS for 1 hour at room temperature.

  • Rinsing: Rinse with PBS and DI water, then dry with nitrogen.

  • Streptavidin Immobilization: Incubate the biotinylated surface with a 0.1 mg/mL streptavidin solution in PBS for 30 minutes.

  • Rinsing: Wash with PBS to remove unbound streptavidin.

  • Capture of Biotinylated Molecule: Incubate the surface with a solution of the biotinylated molecule of interest at the desired concentration.

  • Final Wash: Wash with PBS to remove any unbound molecules. The biosensor is now functionalized and ready for use.

Visualizations

The following diagrams illustrate the key experimental workflows.

G cluster_0 Surface Preparation cluster_1 Linker Attachment cluster_2 Biomolecule Immobilization gold Gold Surface cysteamine Cysteamine SAM (-NH2 terminated) gold->cysteamine Thiol Chemistry biotin_peg NHS-PEG4-Biotin biotin_surface Biotinylated Surface biotin_peg->biotin_surface NHS Ester Reaction streptavidin Streptavidin strep_surface Streptavidin Surface streptavidin->strep_surface Biotin-Streptavidin Binding biotin_antibody Biotinylated Antibody final_surface Functional Biosensor biotin_antibody->final_surface Biotin-Streptavidin Binding G cluster_0 Surface Preparation cluster_1 Linker & Biomolecule Immobilization silica Silica Surface hydroxylated Hydroxylated Surface (-OH terminated) silica->hydroxylated Plasma or Piranha apts APTES Silanization (-NH2 terminated) hydroxylated->apts biotin_peg NHS-PEG4-Biotin biotin_surface Biotinylated Surface biotin_peg->biotin_surface NHS Ester Reaction streptavidin Streptavidin strep_surface Streptavidin Surface streptavidin->strep_surface Biotin-Streptavidin Binding biotin_molecule Biotinylated Molecule final_surface Functional Biosensor biotin_molecule->final_surface Biotin-Streptavidin Binding

References

Application Notes and Protocols: A Step-by-Step Guide to Biotin-PEG4-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, antibodies, and other biomolecules. Biotin-PEG4-OH is a biotinylation reagent that features a biotin moiety linked to a hydrophilic 4-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. The PEG spacer enhances the solubility of the labeled molecule and reduces steric hindrance, facilitating efficient binding to streptavidin.

The terminal hydroxyl group (-OH) of this compound is not inherently reactive towards functional groups on biomolecules. Therefore, a two-step conjugation strategy is typically employed. First, the hydroxyl group is activated to create a more reactive functional group. This activated Biotin-PEG4 intermediate can then be conjugated to the target molecule. This document provides detailed protocols for the activation of this compound and its subsequent conjugation to proteins, as well as methods for quantifying the degree of biotinylation.

Chemical Properties of this compound

PropertyValue
Molecular Formula C18H33N3O6S
Molecular Weight 419.54 g/mol
Appearance White to off-white solid
Solubility Soluble in water and common organic solvents like DMSO and DMF
Functional Groups Biotin, PEG4 spacer, terminal primary hydroxyl (-OH)

Experimental Protocols

This section details the protocols for the activation of this compound and its conjugation to proteins. The primary method described is the activation of the terminal hydroxyl group using tresyl chloride, making it reactive towards primary amines (e.g., lysine residues) on a protein.

Part 1: Activation of this compound with Tresyl Chloride

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tresyl group, which is an excellent leaving group for nucleophilic substitution by primary amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • With continuous stirring, add anhydrous pyridine to the solution.

  • Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups of this compound) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for another 1.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated Biotin-PEG4-Tresylate by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Dry the final product under a vacuum.

  • Confirm the structure and purity of the Biotin-PEG4-Tresylate using ¹H NMR spectroscopy.

Part 2: Conjugation of Tresyl-Activated Biotin-PEG4 to a Protein

This protocol outlines the conjugation of the activated Biotin-PEG4-Tresylate to a protein containing accessible primary amine groups.

Materials:

  • Biotin-PEG4-Tresylate (from Part 1)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Reaction Buffer: Phosphate Buffered Saline (PBS; 0.1M phosphate, 0.15M sodium chloride; pH 7.2-8.0)

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Method for removing non-reacted biotin (e.g., dialysis tubing, desalting columns)

Procedure:

  • Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the Biotin-PEG4-Tresylate in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Add a 10- to 50-fold molar excess of the dissolved Biotin-PEG4-Tresylate to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Remove the excess, non-reacted biotinylation reagent by dialysis against PBS or by using a desalting column.

  • Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Alternative Conjugation Strategies

While the above protocol details the direct activation and conjugation of this compound, it is often more convenient to use commercially available, pre-activated derivatives of Biotin-PEG4. The two most common derivatives are:

  • Biotin-PEG4-NHS Ester: This derivative reacts efficiently with primary amines on proteins in a one-step reaction. The protocol is similar to Part 2, but with a shorter reaction time (typically 30-60 minutes at room temperature).[1][2]

  • Biotin-PEG4-Carboxylic Acid: This derivative can be conjugated to primary amines using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][4] This reaction typically involves activating the carboxylic acid with EDC and N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate, which then reacts with the amine.

Quantification of Biotin Incorporation

It is crucial to determine the degree of biotinylation to ensure reproducibility and optimal performance in downstream applications. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin incorporation.[1][5][6]

HABA Assay Protocol

Principle: The HABA dye binds to avidin, producing a colored complex with a maximum absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.

Materials:

  • HABA/Avidin pre-mixed solution or individual reagents

  • Biotinylated protein sample (with excess biotin removed)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure (Cuvette Format):

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

  • Measure the absorbance at 500 nm and record this value as A₅₀₀ (HABA/Avidin).

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

  • Measure the absorbance at 500 nm again and record this value as A₅₀₀ (HABA/Avidin/Biotin Sample).

  • Calculate the moles of biotin per mole of protein using the following formulas:

    • Molarity of Biotin (M) = [A₅₀₀ (HABA/Avidin) - A₅₀₀ (HABA/Avidin/Biotin Sample)] / (ε_HABA × path length)

      • Where ε_HABA (molar extinction coefficient of the HABA-avidin complex at 500 nm) = 34,000 M⁻¹cm⁻¹

      • Path length is typically 1 cm for a standard cuvette.

    • Moles of Biotin per Mole of Protein = Molarity of Biotin / Molarity of Protein

Procedure (Microplate Format):

  • Add 180 µL of the HABA/Avidin solution to a well of a 96-well plate.

  • Add 20 µL of the biotinylated protein sample to the well and mix.

  • In a separate well, add 180 µL of the HABA/Avidin solution and 20 µL of PBS as a blank.

  • Read the absorbance of both wells at 500 nm.

  • Calculate the biotin incorporation as described for the cuvette format, adjusting for the path length of the microplate reader.

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including the pH of the reaction, the molar ratio of the biotinylation reagent to the protein, and the intrinsic reactivity of the target functional groups on the protein. The following table provides a summary of typical biotinylation efficiencies for different methods.

Biotinylation MethodTarget Functional GroupTypical Molar Ratio (Biotin:Protein)Typical Biotin Molecules per Antibody (IgG)Reference
NHS Ester Chemistry Primary Amines (-NH₂)10:1 - 50:13 - 8[1][2]
Carbodiimide Chemistry (EDC/NHS) Carboxyl Groups (-COOH) to Amines (-NH₂)20:1 - 100:12 - 6[3]
Maleimide Chemistry Sulfhydryl Groups (-SH)5:1 - 20:11 - 4[7]
Tresyl Chloride Activation Primary Amines (-NH₂)10:1 - 50:12 - 7[6]

Note: These values are illustrative and the optimal conditions should be determined experimentally for each specific application.

Visualizations

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_quantification Quantification Biotin_PEG4_OH This compound Tresyl_Chloride Tresyl Chloride, Pyridine in DCM Biotin_PEG4_OH->Tresyl_Chloride Reacts with Activated_Biotin Biotin-PEG4-Tresylate Tresyl_Chloride->Activated_Biotin Conjugation Conjugation Reaction (pH 7.2-8.0) Activated_Biotin->Conjugation Protein Protein with Primary Amines Protein->Conjugation Biotinylated_Protein Biotinylated Protein Conjugation->Biotinylated_Protein Purification Purification (Dialysis or Desalting) Biotinylated_Protein->Purification Pure_Conjugate Purified Biotinylated Protein Purification->Pure_Conjugate Quantification HABA Assay Pure_Conjugate->Quantification Final_Product Characterized Biotinylated Protein Quantification->Final_Product

Caption: Experimental workflow for this compound conjugation.

TGF-β Signaling Pathway

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGFβRII TGFB->TGFBR2 Binds TGFBR1 TGFβRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates Biotin_Ab Biotinylated Antibody Biotin_Ab->TGFBR2 Detects SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Regulates

Caption: TGF-β signaling pathway with biotinylated antibody detection.

References

Application Notes and Protocols for the Biotinylation of Primary Amines using Biotin-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for purification, detection, and immobilization of proteins, nucleic acids, and other biomolecules. Biotin-PEG4-OH is a biotinylation reagent featuring a tetraethylene glycol (PEG) spacer. This hydrophilic spacer enhances the water solubility of the biotinylated molecule, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.

However, the terminal hydroxyl group (-OH) of this compound is not reactive towards primary amines under standard bioconjugation conditions. Therefore, a two-step chemical modification is required to enable the efficient labeling of primary amines on target molecules such as proteins. This process involves the oxidation of the terminal hydroxyl group to a carboxylic acid, followed by the activation of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated intermediate, Biotin-PEG4-NHS ester, readily reacts with primary amines to form stable amide bonds.

These application notes provide a detailed overview and protocols for the successful biotinylation of primary amine-containing molecules using this compound.

Reaction Workflow

The overall workflow for the biotinylation of primary amines with this compound is a two-stage process. The first stage is the chemical activation of this compound, and the second stage is the conjugation to the primary amine-containing molecule.

G cluster_0 Stage 1: Activation of this compound cluster_1 Stage 2: Conjugation to Primary Amine Biotin_PEG4_OH This compound Oxidation Oxidation Biotin_PEG4_OH->Oxidation Biotin_PEG4_COOH Biotin-PEG4-COOH Oxidation->Biotin_PEG4_COOH NHS_Activation NHS Ester Activation (EDC, NHS) Biotin_PEG4_COOH->NHS_Activation Biotin_PEG4_NHS Biotin-PEG4-NHS Ester NHS_Activation->Biotin_PEG4_NHS Conjugation Amine Coupling Biotin_PEG4_NHS->Conjugation Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Conjugation Biotinylated_Product Biotinylated Product Conjugation->Biotinylated_Product

Biotinylation workflow using this compound.

Quantitative Data Summary

The efficiency of each step in the biotinylation process is crucial for obtaining a well-characterized and functional product. The following tables summarize typical yields and reaction parameters.

Table 1: Efficiency of this compound Activation

Reaction StepReagentsTypical Conversion/YieldReference
Oxidation of -OH to -COOHCrO₃/H₂SO₄ (Jones Reagent)>98% conversion, 90-95% isolated yield[1]
NHS Ester ActivationEDC, NHSHigh conversion, used immediately[2][3]

Table 2: Protein Biotinylation with Biotin-PEG4-NHS Ester

ParameterConditionResultReference
Molar Excess of Biotin-PEG4-NHS to Protein20-fold molar excess for 1-10 mg/mL IgG4-6 biotin molecules per antibody[4][5]
Molar Excess of Biotin-PEG4-NHS to Protein12-fold molar excess for 10 mg/mL IgG~3-5 biotin molecules per antibody[6]
Reaction pH7.0 - 9.0Efficient conjugation to primary amines[7][8]
Incubation Time30-60 minutes at room temperature or 2 hours on iceSufficient for completion of the reaction[5][6]
Amide Bond StabilityPhysiological conditionsHighly stable[]

Experimental Protocols

Protocol 1: Oxidation of this compound to Biotin-PEG4-COOH

This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid using Jones oxidation.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add Jones reagent dropwise to the solution. A color change from orange/red to green indicates the progress of the oxidation.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding a small amount of isopropanol until the orange color disappears completely.

  • Add water to the reaction mixture and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Precipitate the final product, Biotin-PEG4-COOH, by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum. The expected yield is typically high, around 90-95%.[1]

G cluster_0 Oxidation Protocol Dissolve Dissolve this compound in Acetone Cool Cool to 0°C Dissolve->Cool Add_Reagent Add Jones Reagent Dropwise Cool->Add_Reagent Monitor Monitor Reaction (TLC) Add_Reagent->Monitor Quench Quench Reaction (Isopropanol) Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Precipitate Precipitate in Diethyl Ether Dry_Concentrate->Precipitate Isolate Isolate Product Precipitate->Isolate

Workflow for the oxidation of this compound.
Protocol 2: Activation of Biotin-PEG4-COOH to Biotin-PEG4-NHS Ester

This protocol details the activation of the carboxylic acid to an amine-reactive NHS ester using EDC and NHS. The activated product is highly susceptible to hydrolysis and should be used immediately.

Materials:

  • Biotin-PEG4-COOH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)

Procedure:

  • Dissolve Biotin-PEG4-COOH (1 equivalent) in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in Activation Buffer.

  • Add the Biotin-PEG4-COOH solution to the EDC/NHS mixture.

  • Allow the reaction to proceed for 15-30 minutes at room temperature.

  • The resulting solution containing the activated Biotin-PEG4-NHS ester is now ready for immediate use in the conjugation reaction with the primary amine-containing molecule.

Protocol 3: Conjugation of Biotin-PEG4-NHS Ester to a Primary Amine (e.g., Protein)

This protocol describes the labeling of a protein with the freshly prepared Biotin-PEG4-NHS ester.

Materials:

  • Activated Biotin-PEG4-NHS ester solution (from Protocol 2)

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[8]

  • Add the desired molar excess of the activated Biotin-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for antibodies.[5][10] The volume of the organic solvent (DMF or DMSO) from the activation step should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Remove the excess, unreacted biotinylation reagent and reaction by-products by gel filtration using a desalting column or by dialysis against an appropriate buffer.

  • The biotinylated protein is now ready for use. The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6]

G cluster_1 Protein Biotinylation Protocol Prepare_Protein Prepare Protein in Amine-Free Buffer Add_Biotin Add Activated Biotin-PEG4-NHS Ester Prepare_Protein->Add_Biotin Incubate Incubate (RT or 4°C) Add_Biotin->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Biotinylated Protein (Desalting/Dialysis) Quench->Purify Analyze Analyze Degree of Labeling (e.g., HABA Assay) Purify->Analyze

Workflow for protein biotinylation.

Troubleshooting

ProblemPossible CauseSolution
Low or no biotinylation Incomplete activation of Biotin-PEG4-COOH.Ensure anhydrous conditions for the activation step. Use fresh EDC and NHS.
Hydrolysis of Biotin-PEG4-NHS ester.Use the activated reagent immediately. Ensure the protein solution pH is not too high (ideally 7.2-8.5).
Presence of primary amines in the protein buffer.Perform buffer exchange into an amine-free buffer like PBS before conjugation.
Protein precipitation High concentration of organic solvent.Keep the volume of DMF or DMSO below 10% of the total reaction volume.
Protein instability at the reaction pH.Optimize the pH of the reaction buffer within the recommended range.
Variable degree of labeling Inconsistent molar ratios of reactants.Carefully calculate and add the required amount of biotinylation reagent.
Differences in protein concentration.For dilute protein solutions, a higher molar excess of the biotin reagent may be needed.[6]

Conclusion

The biotinylation of primary amines using this compound is a robust and effective method when the necessary two-step activation process is performed correctly. The oxidation of the terminal hydroxyl group to a carboxylic acid, followed by its activation to an NHS ester, generates a highly efficient amine-reactive biotinylation reagent. The protocols and data provided in these application notes offer a comprehensive guide for researchers to successfully label their molecules of interest, leveraging the benefits of the hydrophilic PEG4 spacer for a wide range of downstream applications.

References

Revolutionizing Bioconjugation: A Guide to Using Biotin-PEG4-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG4-OH and its derivatives in click chemistry for the precise and efficient biotinylation of biomolecules. This powerful technology has wide-ranging applications in proteomics, drug delivery, and diagnostics.

Introduction to this compound and Click Chemistry

This compound is a versatile biotinylation reagent featuring a biotin moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The PEG4 linker enhances solubility in aqueous solutions, reduces aggregation of conjugated biomolecules, and minimizes steric hindrance, thereby improving the accessibility of the biotin group for binding to avidin or streptavidin.[1][2] The terminal hydroxyl group can be readily functionalized into other reactive groups, such as azides or alkynes, making it an ideal starting material for click chemistry applications.

Click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility, has become a cornerstone of bioconjugation.[3] The two most prominent types of click chemistry used for biotinylation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction involves the use of a copper(I) catalyst to join an alkyne and an azide, forming a stable triazole linkage. It is known for its high reaction rates and yields.

  • SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide. The absence of a cytotoxic copper catalyst makes it ideal for applications in living cells and organisms.

Key Derivatives of this compound for Click Chemistry

The hydroxyl group of this compound can be modified to generate derivatives with reactive handles for click chemistry:

Derivative NameStructureMolecular Weight ( g/mol )Key Application
Biotin-PEG4-Alkyne Biotin-PEG4-C≡CH457.58Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-modified molecules.
Biotin-PEG4-Azide Biotin-PEG4-N₃488.6Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition with alkyne- or cyclooctyne-modified molecules.[3]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Biotinylation

This protocol describes the biotinylation of an azide-modified protein with Biotin-PEG4-Alkyne.

Materials:

  • Azide-modified protein

  • Biotin-PEG4-Alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving Biotin-PEG4-Alkyne)

  • Streptavidin-agarose beads for purification

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or buffer containing excess free biotin)

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Biotin-PEG4-Alkyne in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

  • Click Reaction:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add Biotin-PEG4-Alkyne to a final concentration of 100-200 µM (10-20 fold molar excess over the protein).

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking.

  • Purification of Biotinylated Protein:

    • Equilibrate streptavidin-agarose beads with PBS.

    • Add the reaction mixture to the beads and incubate for 1 hour at room temperature to capture the biotinylated protein.

    • Wash the beads extensively with wash buffer to remove unreacted reagents and non-biotinylated proteins.

    • Elute the biotinylated protein from the beads using the elution buffer.

    • Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Cell Surface Labeling

This protocol describes the biotinylation of cell surface glycans metabolically labeled with an azide-containing sugar, using a cyclooctyne-derivatized Biotin-PEG4 reagent (e.g., DBCO-PEG4-Biotin).

Materials:

  • Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)

  • DBCO-PEG4-Biotin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell lysis buffer

  • Streptavidin-conjugated fluorophore for detection (e.g., for flow cytometry or microscopy) or streptavidin beads for enrichment.

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an appropriate concentration of the azide-modified sugar for 24-48 hours to allow for its incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with ice-cold PBS to remove unincorporated sugar.

  • SPAAC Reaction:

    • Prepare a fresh solution of DBCO-PEG4-Biotin in PBS at a concentration of 25-100 µM.

    • Incubate the cells with the DBCO-PEG4-Biotin solution for 30-60 minutes at 4°C or room temperature. Performing the reaction at 4°C can help to minimize internalization of the label.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted DBCO-PEG4-Biotin.

  • Downstream Analysis:

    • For Flow Cytometry or Microscopy: Incubate the labeled cells with a streptavidin-conjugated fluorophore, wash, and analyze.

    • For Proteomic Analysis: Lyse the cells, and enrich the biotinylated glycoproteins using streptavidin-agarose beads, followed by elution and analysis by mass spectrometry.

Quantitative Data

The efficiency of click chemistry reactions can be influenced by various factors including the choice of catalyst, ligand, and the specific cyclooctyne used.

Table 1: Comparison of CuAAC and SPAAC for Biotinylation in a Proteomics Workflow

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Reaction Rate Generally faster than SPAACDependent on the cyclooctyne (e.g., DBCO > BCN > DIBO)
Biocompatibility Potential cytotoxicity due to copper catalystHighly biocompatible, suitable for live-cell imaging
Protein Identification (Example) 229 putative O-GlcNAc modified proteins identified188 putative O-GlcNAc modified proteins identified

Data adapted from a comparative proteomics study. The number of identified proteins can vary significantly depending on the experimental setup and cell type.

Table 2: Second-Order Rate Constants for SPAAC Reactions with Azides

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)
DIBO (Dibenzocyclooctynol)~0.3 - 1.0
BCN (Bicyclo[6.1.0]nonyne)~0.1 - 0.5
DBCO (Dibenzocyclooctyne)~0.5 - 2.0

Note: Rate constants are approximate and can vary based on the specific azide, solvent, and temperature.

Visualizing the Workflow and Concepts

Chemical Structures and Reactions

G cluster_0 This compound Derivatives cluster_1 Click Chemistry Reactions cluster_2 Biotinylated Product Biotin_PEG4_OH This compound Biotin_PEG4_Alkyne Biotin-PEG4-Alkyne CuAAC CuAAC (Copper-Catalyzed) Biotin_PEG4_Alkyne->CuAAC + Azide + Cu(I) Biotin_PEG4_Azide Biotin-PEG4-Azide Biotin_PEG4_Azide->CuAAC + Alkyne + Cu(I) SPAAC SPAAC (Strain-Promoted) Biotin_PEG4_Azide->SPAAC + Cyclooctyne Product Stable Triazole Linkage (Biotinylated Biomolecule) CuAAC->Product SPAAC->Product

Overview of this compound in Click Chemistry.
Experimental Workflow for Protein Biotinylation and Analysis

G start Start: Azide/Alkyne-modified Biomolecule click_reaction Perform Click Reaction (CuAAC or SPAAC) with Biotin-PEG4-Derivative start->click_reaction purification Purification: Streptavidin Affinity Chromatography click_reaction->purification analysis Downstream Analysis purification->analysis ms Mass Spectrometry (Proteomics) analysis->ms imaging Fluorescence Imaging (Microscopy/Flow Cytometry) analysis->imaging western Western Blot analysis->western

General experimental workflow for click chemistry biotinylation.
Signaling Pathway Interaction after Biotinylation

G biotinylated_protein Biotinylated Cell Surface Protein binding High-Affinity Binding biotinylated_protein->binding streptavidin_conjugate Streptavidin-Fluorophore Conjugate streptavidin_conjugate->binding signal Fluorescent Signal Generation binding->signal detection Detection by Microscopy or Flow Cytometry signal->detection

References

Application Notes and Protocols: Biotin-PEG4-OH for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling and subsequent analysis of cell surface proteins are fundamental to understanding a myriad of biological processes, including signal transduction, cell adhesion, and drug interactions. Biotinylation, the process of covalently attaching biotin to a molecule, is a powerful and versatile technique for this purpose. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) allows for the efficient capture and detection of labeled proteins.[1][2]

This application note provides a detailed protocol for the use of Biotin-PEG4-OH in cell surface labeling. It is important to note that this compound itself is not reactive towards proteins. It must first be activated, typically by converting the terminal hydroxyl group (-OH) to a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, to create Biotin-PEG4-NHS. This activated form readily reacts with primary amines (-NH2) present in the side chains of lysine residues and the N-termini of proteins, forming stable amide bonds.[3][4] The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer arm reduces aggregation, improves water solubility of the labeled protein, and minimizes steric hindrance, thereby enhancing the accessibility of the biotin moiety for streptavidin binding.[3][5][6]

Principle of the Method

The methodology involves a multi-step process that begins with the labeling of live cells. Because the biotinylating reagent is membrane-impermeable, only proteins exposed on the outer surface of the plasma membrane are tagged.[7][8] Following the labeling reaction, any unreacted biotin reagent is quenched. The cells are then lysed, and the biotinylated proteins are selectively isolated from the total cell lysate using streptavidin-conjugated beads.[9][10] Finally, the captured proteins can be eluted and analyzed by various downstream techniques, such as Western blotting or mass spectrometry, to identify and quantify cell surface protein expression.[1][9][10]

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
This compoundVarious-
N,N'-Disuccinimidyl carbonate (DSC)Various-
Anhydrous Dimethylformamide (DMF)Various-
Triethylamine (TEA)Various-
EZ-Link™ NHS-PEG4-BiotinThermo Fisher Scientific21329
Dulbecco's Phosphate-Buffered Saline (DPBS)Various-
GlycineVarious-
Cell Lysis Buffer (e.g., RIPA buffer)Various-
Protease Inhibitor CocktailVarious-
Streptavidin Agarose ResinThermo Fisher Scientific20347
SDS-PAGE Gels and BuffersVarious-
Western Blotting Membranes and ReagentsVarious-
Primary and Secondary AntibodiesVarious-

Experimental Protocols

Protocol 1: Activation of this compound to Biotin-PEG4-NHS (Optional)

This protocol is for researchers starting with this compound. If you are using a pre-activated reagent like NHS-PEG4-Biotin, proceed to Protocol 2.

  • Preparation: Under anhydrous conditions, dissolve this compound and 1.5 equivalents of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous Dimethylformamide (DMF).

  • Reaction: Add 2.0 equivalents of triethylamine (TEA) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: The resulting Biotin-PEG4-NHS can be purified by silica gel chromatography.

  • Verification: Confirm the synthesis of the NHS ester using techniques such as NMR or mass spectrometry.

Protocol 2: Cell Surface Biotinylation
  • Cell Preparation: Culture cells to a desired confluency (typically 80-90%) in an appropriate culture vessel.

  • Washing: Gently wash the cells three times with ice-cold DPBS to remove any residual culture medium containing primary amines.[5][7] Perform all subsequent steps on ice to minimize endocytosis.[1]

  • Biotinylation Reaction:

    • Prepare a fresh solution of NHS-PEG4-Biotin in ice-cold DPBS at a concentration of 0.5-1 mg/mL.[11]

    • Add the biotinylation solution to the cells, ensuring the entire surface is covered.

    • Incubate on a rocking platform for 30 minutes at 4°C.[7]

  • Quenching:

    • Aspirate the biotinylation solution.

    • To quench the reaction and remove unreacted biotin, wash the cells three times with ice-cold DPBS containing 100 mM glycine.[9]

    • Incubate the final wash for 10 minutes at 4°C.[7]

  • Cell Lysis:

    • Wash the cells once more with ice-cold DPBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to the cells.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (total cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Enrichment of Biotinylated Proteins
  • Bead Preparation: Wash streptavidin agarose beads three times with lysis buffer to remove any storage solution.

  • Binding:

    • Normalize the protein concentration of all samples.

    • Add the cell lysate to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.[12]

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Carefully remove the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove the supernatant.

    • To elute the bound proteins, add 2X SDS-PAGE sample buffer to the beads and heat at 95-100°C for 5-10 minutes.

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted, biotinylated proteins.

Downstream Analysis

The enriched biotinylated proteins are now ready for downstream analysis.

  • Western Blotting: This technique is used to detect the presence and relative abundance of specific cell surface proteins. The eluted samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies specific to the protein of interest.

  • Mass Spectrometry: For a global, unbiased analysis of the cell surface proteome, the eluted proteins can be identified and quantified using mass spectrometry.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
NHS-PEG4-Biotin Concentration0.25 - 1.0 mg/mLOptimize for specific cell type and experimental goals.
Incubation Time (Biotinylation)20 - 30 minutesLonger times may lead to internalization of the label.
Incubation Temperature4°CTo inhibit endocytosis and maintain cell viability.
Quenching Agent Concentration50 - 100 mM Glycine in DPBSTo ensure all reactive biotin is inactivated.
Amount of Streptavidin Beads20 - 50 µL of slurry per 1 mg of total proteinAdjust based on the expected abundance of biotinylated proteins.
Incubation Time (Enrichment)1 - 4 hours or overnightLonger incubation can increase yield but may also increase non-specific binding.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_processing Sample Processing cluster_enrichment Enrichment cluster_analysis Downstream Analysis cell_culture 1. Culture Cells wash_cells 2. Wash with ice-cold DPBS cell_culture->wash_cells add_biotin 3. Add NHS-PEG4-Biotin wash_cells->add_biotin incubate_biotin 4. Incubate at 4°C add_biotin->incubate_biotin quench 5. Quench with Glycine incubate_biotin->quench cell_lysis 6. Lyse Cells quench->cell_lysis centrifuge 7. Clarify Lysate cell_lysis->centrifuge add_streptavidin 8. Add Streptavidin Beads centrifuge->add_streptavidin incubate_enrich 9. Incubate at 4°C add_streptavidin->incubate_enrich wash_beads 10. Wash Beads incubate_enrich->wash_beads elute 11. Elute Proteins wash_beads->elute western_blot Western Blot elute->western_blot mass_spec Mass Spectrometry elute->mass_spec

Caption: Experimental workflow for cell surface protein biotinylation.

signaling_pathway cluster_reagent Reagent Chemistry cluster_labeling Labeling Reaction cluster_capture Affinity Capture biotin_peg_oh This compound activation Activation (e.g., with DSC) biotin_peg_oh->activation nhs_peg_biotin Biotin-PEG4-NHS (Reactive) activation->nhs_peg_biotin protein Cell Surface Protein (-NH2) nhs_peg_biotin->protein Forms Amide Bond labeled_protein Biotinylated Protein streptavidin Streptavidin Bead labeled_protein->streptavidin High Affinity Binding captured_complex Captured Complex

Caption: Logical relationship of biotinylation and protein capture.

References

Troubleshooting & Optimization

Biotin-PEG4-OH solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG4-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a biotinylation reagent that contains a biotin molecule linked to a hydroxyl group via a 4-unit polyethylene glycol (PEG) spacer.[1][2][3] Its primary applications include:

  • Bioconjugation and Labeling: It is used for the biotinylation of proteins, peptides, and other molecules for use in assays like ELISA.[1]

  • Drug Delivery and Targeting: It can be used to target nanoparticles and liposomes through the strong interaction between biotin and streptavidin.[1]

  • Surface Modification: It is utilized for modifying surfaces in biosensors and microarrays.[1]

  • PROTACs: It can serve as a PEG-based linker in the formation of Proteolysis Targeting Chimeras (PROTACs).[4]

The PEG spacer enhances the water solubility and flexibility of the molecule, which can reduce aggregation of labeled proteins and minimize steric hindrance during binding to avidin or streptavidin.[5][][7]

Q2: What are the general solubility properties of this compound?

A2: this compound is generally soluble in water and various organic solvents.[8] The presence of the hydrophilic PEG spacer significantly increases its aqueous solubility compared to biotinylation reagents without a PEG linker.[2][][7] It is also soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9][10] However, solubility can be limited in alcohols, toluene, and ether.[11]

Q3: How should this compound be stored?

A3: It is recommended to store this compound at -20°C, protected from moisture and light.[1][12] When stored properly, the solid form is stable for at least two years from the date of receipt.[8] It is important to protect the compound from moisture, and storing it with a desiccant is advised.[8]

Q4: Are there different derivatives of Biotin-PEG4? How do they differ?

A4: Yes, there are several derivatives of Biotin-PEG4, each with a different reactive group for conjugation to various functional groups on target molecules. Common derivatives include:

  • Biotin-PEG4-NHS ester: Reacts with primary amines (e.g., lysine residues on proteins).[10][13][14]

  • Biotin-PEG4-acid: Can be coupled to primary amines in the presence of an activator like EDC or HATU.[9]

  • Biotin-PEG4-amine: Can be coupled to carboxyl groups.[15]

  • Biotin-PEG4-alkyne: Used for copper-catalyzed "click chemistry" reactions with azide-containing molecules.[16]

  • Biotin-PEG4-Methyltetrazine: Reacts with TCO-containing compounds via a copper-free click reaction.[17]

The choice of derivative depends on the functional groups available on the molecule to be biotinylated.

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve.

  • Possible Cause: The chosen solvent may not be optimal, or the concentration is too high.

  • Solution:

    • Verify Solvent Compatibility: Ensure you are using a recommended solvent. For aqueous solutions, start with deionized water or a buffer like PBS. For organic stocks, high-purity, anhydrous DMSO or DMF are good starting points.[9][18]

    • Gentle Warming: Try warming the solution gently (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a bath sonicator for a few minutes to help break up any clumps and enhance dissolution.

    • pH Adjustment: For aqueous solutions, the pH can influence solubility. Check the technical data sheet for any pH-dependent solubility information.

    • Prepare a More Dilute Solution: If the compound is not dissolving at the desired concentration, prepare a more dilute stock solution and use a larger volume for your experiment, if permissible.

Issue 2: The biotinylated protein precipitates out of solution.

  • Possible Cause: Over-biotinylation can alter the isoelectric properties of the protein, leading to aggregation and precipitation.[19][20] Biotin itself can also reduce the solubility of the labeled molecule.[21]

  • Solution:

    • Optimize the Molar Ratio: Reduce the molar excess of the Biotin-PEG4 reagent in your labeling reaction. It is recommended to perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[20][22]

    • Control Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., on ice) to reduce the extent of labeling.[18][23]

    • pH Adjustment Post-Labeling: After the reaction, adjusting the pH of the solution may help to resolubilize the precipitated protein. For example, adding 1M Tris (pH 9.0) can sometimes help.[19]

    • Use of PEGylated Reagents: The inherent hydrophilicity of the PEG spacer in this compound is designed to minimize this issue compared to non-PEGylated biotin reagents.[10][13][18] Ensure you are using a PEGylated version if you have experienced precipitation with other linkers.

Issue 3: Low or no biotinylation of the target molecule.

  • Possible Cause: The biotinylation reagent may have been hydrolyzed, or the reaction conditions were not optimal.

  • Solution:

    • Freshly Prepare Solutions: If using an NHS-ester derivative, it is crucial to prepare the solution immediately before use as the NHS ester moiety is susceptible to hydrolysis, especially in aqueous solutions.[18][24] Do not store aqueous solutions of NHS-ester reagents.[18]

    • Use Anhydrous Solvents for Stock Solutions: For preparing concentrated stock solutions of NHS-ester derivatives, use high-purity, anhydrous DMSO or DMF to minimize hydrolysis.[18]

    • Check Buffer Compatibility: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with NHS esters.[22][25][26] If necessary, perform a buffer exchange into a non-amine-containing buffer like PBS before the reaction.[22]

    • Verify Reaction pH: For NHS ester reactions with primary amines, the pH should be in the range of 7-9.[10][13]

    • Ensure Sufficient Molar Excess: A sufficient molar excess of the biotinylation reagent is necessary for efficient labeling. The optimal ratio depends on the concentration of the target molecule and may need to be determined empirically.[22]

Quantitative Data Summary

The solubility of Biotin-PEG4 derivatives can vary depending on the specific derivative and the solvent. The following table summarizes available quantitative solubility data for related compounds.

CompoundSolventSolubility (approx.)
This compoundWater, DMSOSoluble[8]
Biotin-PEG4-NHS EsterWater10 mg/mL[13][18]
Biotin-PEG4-NHS EsterDMF30 mg/mL[14]
Biotin-PEG4-NHS EsterDMSO30 mg/mL[14]
Biotin-PEG4-NHS EsterEthanol30 mg/mL[14]
Biotin-PEG4-NHS EsterPBS (pH 7.2)5 mg/mL[14]
Biotin-PEG4-acidWater, DMSO, DMFSoluble[9]
Biotin-PEG4-amineWater, DCM, EthanolSoluble[15]
DBCO-PEG4-BiotinDMSO100 mg/mL (with sonication)[27]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

  • Equilibrate to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Add Solvent: Add the desired volume of the appropriate solvent (e.g., sterile deionized water, PBS, or anhydrous DMSO for stock solutions) to the vial.

  • Mix Thoroughly: Vortex the vial for a few seconds to ensure the powder is wetted. If necessary, gently pipette the solution up and down to aid dissolution.

  • Apply Gentle Heat or Sonication (if needed): If the compound does not readily dissolve, warm the solution to approximately 37°C or place it in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

Protocol 2: Example Protocol for Biotinylating a Protein with a Biotin-PEG4-NHS Ester

  • Buffer Preparation: Prepare a non-amine-containing reaction buffer, such as Phosphate Buffered Saline (PBS), at pH 7.2-8.0.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Prepare Biotin-PEG4-NHS Ester Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[18]

  • Initiate the Reaction: Add a calculated molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution. A 20-fold molar excess is a common starting point for proteins at 2 mg/mL.[22]

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[18][25]

  • Quench the Reaction (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.

  • Purification: Remove the excess, unreacted biotinylation reagent by dialysis or using a desalting column.[18]

  • Storage: Store the biotinylated protein under the same conditions that are optimal for the unlabeled protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_analysis Analysis & Storage reagent This compound (or derivative) mix Mix Reagent and Target reagent->mix target Target Molecule (e.g., Protein) target->mix buffer Reaction Buffer (amine-free) buffer->mix incubate Incubate (RT or 4°C) mix->incubate purify Remove Excess Reagent (Dialysis/Desalting) incubate->purify analyze Characterize Conjugate purify->analyze store Store Biotinylated Product analyze->store

Caption: A generalized experimental workflow for biotinylation.

troubleshooting_logic start Solubility Issue Observed check_solvent Is the solvent appropriate? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_recommended Use recommended solvent (Water, DMSO, DMF) check_solvent->use_recommended No reduce_concentration Prepare a more dilute solution check_concentration->reduce_concentration Yes apply_heat_sonication Apply gentle heat or sonication check_concentration->apply_heat_sonication No resolved Issue Resolved use_recommended->resolved reduce_concentration->resolved apply_heat_sonication->resolved

Caption: Troubleshooting logic for this compound dissolution.

References

Technical Support Center: Optimizing Biotin-PEG4-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions involving Biotin-PEG4-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful conjugation of this compound to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: Why is the terminal hydroxyl group of this compound not reactive on its own?

The primary hydroxyl (-OH) group on the PEG4 linker is a poor leaving group and is not sufficiently nucleophilic to react directly with most functional groups under standard bioconjugation conditions. To facilitate a reaction, the hydroxyl group must first be "activated" by converting it into a more reactive functional group.

Q2: What are the common strategies for activating the hydroxyl group of this compound?

Common activation strategies involve converting the hydroxyl group into a better leaving group or a more reactive nucleophile. This can be achieved through:

  • Tosyl-ation or Mesylation: Converting the -OH group to a tosylate (-OTs) or mesylate (-OMs) to create a good leaving group for subsequent nucleophilic substitution.

  • Oxidation: Oxidizing the primary alcohol to an aldehyde or a carboxylic acid. The resulting aldehyde can react with amines via reductive amination, and the carboxylic acid can be coupled to amines using standard carbodiimide chemistry (e.g., EDC/NHS).

Q3: What are the most common reactions to couple this compound to other molecules?

Once activated, or by using specific coupling agents, this compound can undergo several types of reactions:

  • Esterification: To couple with carboxylic acids, common methods include the Steglich esterification (using DCC/DMAP) and the Mitsunobu reaction.

  • Etherification: To form an ether linkage, the Williamson ether synthesis is a common method, which involves reacting an alkoxide with an alkyl halide.

Q4: How can I monitor the progress of my this compound reaction?

Several analytical techniques can be used to monitor the reaction progress and characterize the final product:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, purity of the product, and can be used for purification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product by identifying characteristic peaks of the biotin, PEG, and conjugated molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired conjugate.[2][3]

Troubleshooting Guides

Esterification Reactions (Steglich & Mitsunobu)
Problem Possible Cause Solution
Low or No Product Formation 1. Incomplete activation of the carboxylic acid (Steglich).2. Inactive Mitsunobu reagents (DEAD/DIAD, PPh₃).3. Steric hindrance at the reaction site.4. Suboptimal reaction conditions (temperature, solvent).1. Ensure anhydrous conditions and use fresh coupling agents (DCC/DMAP).2. Use fresh or properly stored Mitsunobu reagents.3. Increase reaction time and/or temperature. Consider using a less hindered coupling partner if possible.4. Optimize the solvent and temperature based on the solubility and stability of your reactants.
Formation of Side Products 1. N-acylurea formation in Steglich esterification.2. Side reactions of DEAD/DIAD in Mitsunobu reaction.1. Ensure the use of DMAP as a catalyst to suppress the formation of N-acylurea.[4]2. Control the addition of DEAD/DIAD and maintain a low reaction temperature.
Difficulty in Purification 1. Co-elution of the product with byproducts (e.g., dicyclohexylurea - DCU, triphenylphosphine oxide).2. Similar polarity of starting materials and product.1. For DCU removal, precipitate it by cooling the reaction mixture and filter it off. For triphenylphosphine oxide, it can often be removed by column chromatography with a non-polar eluent.2. Optimize your HPLC or column chromatography conditions (e.g., gradient, solvent system) for better separation.
Etherification Reactions (Williamson Ether Synthesis)
Problem Possible Cause Solution
Low or No Product Formation 1. Incomplete deprotonation of this compound.2. Poor leaving group on the alkyl halide.3. Use of a secondary or tertiary alkyl halide leading to elimination.1. Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).2. Use an alkyl iodide or bromide for better reactivity.3. The Williamson ether synthesis works best with primary alkyl halides.[5]
Side Product Formation 1. Elimination reaction (E2) instead of substitution (SN2).2. Self-condensation of the alkyl halide.1. Use a less sterically hindered base if possible, and maintain a low reaction temperature.2. Add the alkyl halide slowly to the solution of the alkoxide.
Difficulty in Purification 1. Unreacted this compound is difficult to separate from the product.2. Residual base or salts in the final product.1. Use column chromatography with an appropriate solvent system to separate the more non-polar product from the starting alcohol.2. Perform an aqueous work-up to remove any remaining base and salts before purification.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Esterification of PEG-OH Derivatives
Reaction TypeCoupling PartnerReagentsSolventTemperature (°C)Time (h)Representative Yield (%)
Steglich Esterification Carboxylic AcidDCC, DMAPDCM2512-2470-95[6]
Mitsunobu Reaction PhenolDEAD, PPh₃THF0 to 252-1260-90[7]

Note: The yields are representative and may vary depending on the specific substrates and reaction scale.

Table 2: Representative Reaction Conditions and Yields for Williamson Ether Synthesis of PEG-OH Derivatives
BaseAlkyl HalideSolventTemperature (°C)Time (h)Representative Yield (%)
Sodium Hydride (NaH)Primary Alkyl IodideTHF25-5012-2450-95[8]
Potassium tert-butoxidePrimary Alkyl BromideTHF2512-2460-90

Note: The yields are representative and may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Activation of this compound to Biotin-PEG4-Tosylate
  • Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add pyridine (1.5 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Biotin-PEG4-Tosylate.

    • Purify the product by column chromatography.

Protocol 2: Steglich Esterification of a Carboxylic Acid with this compound
  • Materials: this compound, carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the carboxylic acid (1 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct and remove it by filtration.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography.

Protocol 3: Mitsunobu Reaction of a Phenol with this compound
  • Materials: this compound, phenol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1 equivalent), the phenol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-12 hours.

    • Monitor the reaction by TLC or HPLC.

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 4: Williamson Ether Synthesis with this compound and an Alkyl Halide
  • Materials: this compound, sodium hydride (NaH, 60% dispersion in mineral oil), primary alkyl halide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Add NaH (1.5 equivalents) to a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension at 0°C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

    • Add the primary alkyl halide (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50°C) for 12-24 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, carefully quench the reaction by the slow addition of water or ethanol at 0°C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ether by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_esterification Esterification cluster_etherification Etherification cluster_product Product start This compound steglich Steglich Esterification (Carboxylic Acid, DCC, DMAP) start->steglich mitsunobu Mitsunobu Reaction (Phenol, DEAD, PPh3) start->mitsunobu williamson Williamson Ether Synthesis (Alkyl Halide, NaH) start->williamson product Biotin-PEG4-Conjugate steglich->product mitsunobu->product williamson->product

Caption: General workflow for this compound conjugation.

troubleshooting_esterification start Low Yield in Esterification? cause1 Inactive Reagents? start->cause1 Check cause2 Side Reactions? start->cause2 Investigate cause3 Purification Issues? start->cause3 Analyze solution1 Use fresh DCC/DMAP or DEAD/PPh3. Ensure anhydrous conditions. cause1->solution1 solution2 Add DMAP (Steglich). Control temperature (Mitsunobu). cause2->solution2 solution3 Optimize chromatography. Precipitate byproducts. cause3->solution3

Caption: Troubleshooting logic for esterification reactions.

troubleshooting_etherification start Low Yield in Etherification? cause1 Incomplete Deprotonation? start->cause1 Verify cause2 Poor Leaving Group? start->cause2 Check cause3 Elimination (E2) Side Reaction? start->cause3 Analyze solution1 Use strong base (e.g., NaH). Ensure anhydrous solvent. cause1->solution1 solution2 Use alkyl iodide or bromide. cause2->solution2 solution3 Use primary alkyl halide. Lower reaction temperature. cause3->solution3

Caption: Troubleshooting logic for etherification reactions.

References

Technical Support Center: Troubleshooting Biotin-PEG4-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-OH and related bioconjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable advice for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the biotinylation process using this compound.

Q1: Why is my reaction yield with this compound consistently low?

A1: Low yields in reactions involving this compound often stem from the initial activation step of the hydroxyl group. The terminal hydroxyl (-OH) group on the PEG linker is generally unreactive towards common functional groups on biomolecules like amines under standard bioconjugation conditions. Therefore, it is essential to "activate" the hydroxyl group to convert it into a more reactive functional group. If this activation step is inefficient, the subsequent conjugation will result in a low yield.

Q2: How do I activate the hydroxyl group of this compound?

A2: A common and effective method for activating the hydroxyl group is through tosylation. This process converts the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions with functional groups like amines or thiols on your target molecule.

Q3: My tosylation reaction seems to be inefficient. What could be the cause?

A3: Inefficient tosylation can be due to several factors:

  • Moisture: Tosyl chloride (TsCl) is sensitive to moisture. Ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use fresh, high-quality tosyl chloride and a suitable base (e.g., pyridine or triethylamine).

  • Reaction Temperature: The reaction should be kept cold (typically 0°C to room temperature) to prevent side reactions.

  • Incorrect Stoichiometry: An incorrect molar ratio of tosyl chloride and base to the this compound can lead to incomplete activation or the formation of byproducts.

Q4: I am observing precipitation during my conjugation reaction. What should I do?

A4: Precipitation can occur due to the poor solubility of the activated PEG linker or the target molecule in the reaction buffer. Consider using a co-solvent such as DMSO or DMF to improve solubility. Additionally, protein aggregation can occur at certain pH values, so ensure your reaction buffer is at a pH that maintains the solubility and stability of your protein.

Q5: How can I minimize steric hindrance in my conjugation reaction?

A5: Steric hindrance can be a significant factor leading to low yields, especially with large biomolecules. The PEG4 spacer on this compound helps to mitigate this, but if you still face issues, you might consider using a linker with a longer PEG chain. Optimizing the molar ratio of the activated Biotin-PEG linker to your target molecule can also help drive the reaction to completion.

Q6: What are the optimal pH conditions for conjugation reactions?

A6: The optimal pH depends on the functional groups involved in the conjugation. For reactions with primary amines, a slightly basic pH (7.5-8.5) is generally more efficient. However, it is crucial to consider the stability of your target molecule and the activated PEG linker at this pH, as hydrolysis of the activated group can be a competing reaction at higher pH values.

Q7: How do I remove unreacted biotinylation reagent after the reaction?

A7: Unreacted biotinylation reagent can be removed using size-based purification methods. Size-exclusion chromatography (SEC), such as with desalting columns, or dialysis are effective for separating the larger biotinylated product from the smaller, unreacted this compound.

Data Presentation

The following tables summarize key quantitative data for optimizing your this compound reactions.

Table 1: Recommended Molar Ratios for Biotinylation Reactions

ReagentTarget Molecule ConcentrationRecommended Molar ExcessExpected Biotin Molecules per IgG
NHS-activated Biotin-PEG2 mg/mL≥20-fold3-5[1]
NHS-activated Biotin-PEG10 mg/mL≥12-fold3-5[1]
Tosyl Chloride (for -OH activation)N/A2-3 fold over this compoundN/A

Table 2: Optimal pH Ranges for Common Bioconjugation Chemistries

Reactive Group on Activated Biotin-PEGTarget Functional Group on BiomoleculeOptimal pH Range
TosylatePrimary Amine (-NH2)8.0 - 9.0
NHS EsterPrimary Amine (-NH2)7.0 - 8.5
MaleimideSulfhydryl (-SH)6.5 - 7.5
EDC/NHS-activated CarboxylPrimary Amine (-NH2)7.0 - 8.5 (coupling step)

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, making it reactive towards primary amines.

  • Preparation: Dry the this compound under vacuum. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

  • Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) or a similar solvent. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine (or pyridine) as a base (approximately 2-3 molar equivalents). Slowly add tosyl chloride (TsCl) (approximately 1.5-2 molar equivalents) to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0°C for 2-4 hours, and then let it warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Workup and Purification: Quench the reaction by adding a small amount of water. Wash the organic layer with dilute HCl, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting tosylated Biotin-PEG can be further purified by column chromatography if necessary.

Protocol 2: Conjugation of Tosylated Biotin-PEG4 to a Protein

This protocol outlines the reaction of the activated tosyl-Biotin-PEG4 with primary amine groups on a protein.

  • Protein Preparation: Dissolve the target protein in a suitable amine-free buffer (e.g., phosphate buffer) at a pH of 8.0-9.0.

  • Reagent Preparation: Dissolve the purified tosylated Biotin-PEG4 in an appropriate solvent like DMSO or DMF.

  • Conjugation: Add the desired molar excess of the tosylated Biotin-PEG4 solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Remove unreacted tosylated Biotin-PEG4 and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 3: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.[2][3]

  • Kit and Reagents: Use a commercially available HABA assay kit and follow the manufacturer's instructions.

  • Principle: The HABA dye binds to avidin, producing a colorimetric signal at 500 nm.[3] Biotin displaces the HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[2][3]

  • Procedure:

    • Measure the absorbance of the HABA/avidin solution at 500 nm.

    • Add your biotinylated protein sample.

    • Measure the absorbance again after the reading stabilizes.

    • The change in absorbance is used to calculate the biotin concentration.

  • Calculation: The molar ratio of biotin to protein can be calculated using the determined biotin concentration and the known protein concentration.[4]

Visualizations

Diagram 1: General Workflow for this compound Conjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis A This compound B Add Tosyl Chloride & Base A->B C Activated Biotin-PEG4-OTs B->C E Mix & Incubate (pH 8-9) C->E D Target Molecule (e.g., Protein) D->E F Biotinylated Conjugate E->F G Purify (SEC/Dialysis) F->G H Quantify (HABA Assay) G->H I Final Product H->I

Caption: Workflow for activating and conjugating this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Activation Check Activation Step Start->Activation Moisture Moisture Contamination? Activation->Moisture Inefficient? Conjugation Check Conjugation Step Activation->Conjugation Efficient Reagents Reagent Quality? Moisture->Reagents No Solution1 Use anhydrous solvents Moisture->Solution1 Use anhydrous solvents Reagents->Conjugation No Solution2 Use fresh reagents Reagents->Solution2 Use fresh reagents pH Suboptimal pH? Conjugation->pH Inefficient? Purification Check Purification Conjugation->Purification Efficient Steric Steric Hindrance? pH->Steric No Solution3 Optimize buffer pH pH->Solution3 Optimize buffer pH Steric->Purification No Solution4 Use longer PEG linker Steric->Solution4 Use longer PEG linker Loss Product Loss during Purification? Purification->Loss Solution5 Optimize purification method Loss->Solution5 Optimize purification method End Further Investigation Loss->End Further investigation needed

Caption: A logical workflow for troubleshooting low biotinylation yield.

References

effect of pH on Biotin-PEG4-OH conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of Biotin-PEG4 derivatives to proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in Biotin-PEG4 conjugation?

The pH of the reaction buffer is a critical factor that significantly influences the efficiency and specificity of biotinylation. The optimal pH depends on the reactive group on the Biotin-PEG4 derivative and the target functional group on the biomolecule. For instance, the reaction between an NHS-activated Biotin-PEG4 and a primary amine is favored at a slightly alkaline pH, while the conjugation to a carboxyl group using EDC chemistry requires an acidic environment for the initial activation step.

Q2: I have Biotin-PEG4-OH. How do I conjugate it to my protein?

This compound does not have a reactive group that can directly form a stable covalent bond with a protein in a simple, one-step reaction in aqueous buffer. The hydroxyl group (-OH) is generally unreactive towards common functional groups on proteins like amines or carboxyls under standard bioconjugation conditions. To use a Biotin-PEG4 linker, you will need a derivative with a reactive handle, such as Biotin-PEG4-NHS ester to target primary amines, or Biotin-PEG4-Amine/Hydrazide to target carboxyl groups in a two-step process with a carboxyl-activating agent like EDC.

Q3: Why is my biotinylation efficiency low?

Several factors can contribute to low biotinylation efficiency. A common issue is a suboptimal pH for the reaction. Other factors include the use of buffers containing competing nucleophiles (e.g., Tris or glycine in amine-labeling reactions), degradation of the biotinylation reagent due to improper storage or handling, or insufficient molar excess of the biotin reagent.[1][2][3]

Q4: Can I selectively label the N-terminus of a protein over lysine residues?

Yes, selective N-terminal labeling is possible by carefully controlling the reaction pH.[4] The α-amino group at the N-terminus generally has a lower pKa (around 6.0-8.0) compared to the ε-amino group of lysine residues (around 10.5).[5] By performing the reaction at a pH closer to the pKa of the N-terminal amine (e.g., pH 6.5-7.5), it will be more deprotonated and thus more reactive than the lysine side chains.[4]

Troubleshooting Guides

Issue 1: Low or No Biotinylation of Primary Amines (using Biotin-PEG4-NHS Ester)
Possible Cause Recommended Action
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal range of 7.0-9.0.[1][6][7] For many proteins, a pH of 8.3-8.5 provides the best results.[8]
Presence of Competing Amines Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target protein for the NHS ester.[1][9] Use amine-free buffers like PBS (phosphate-buffered saline) or HEPES.
Hydrolyzed Biotin Reagent NHS esters are moisture-sensitive and can hydrolyze over time, especially at higher pH.[10][11] Prepare fresh solutions of the biotinylation reagent immediately before use and store the stock reagent under dry conditions.[1]
Insufficient Molar Excess of Biotin Reagent Increase the molar ratio of the Biotin-PEG4-NHS ester to the protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized.
Low Protein Concentration For dilute protein solutions, a higher molar excess of the biotin reagent may be required to achieve the desired degree of labeling.
Issue 2: Low or No Biotinylation of Carboxyl Groups (using Biotin-PEG4-Amine and EDC)
Possible Cause Recommended Action
Suboptimal pH for EDC Activation The activation of carboxyl groups by EDC is most efficient in an acidic buffer, typically MES buffer at pH 4.5-5.5.[10][12]
Inefficient Amine Coupling While the initial activation is acidic, the subsequent reaction with the amine on Biotin-PEG4-Amine is more efficient at a slightly higher pH (up to 7.4) where the amine is deprotonated.[12][13] Consider a two-step reaction where the pH is raised after the initial activation.
Presence of Competing Carboxyls or Amines Buffers containing carboxylates (e.g., acetate) or amines will interfere with the reaction. Use a buffer like MES for the activation step.[12]
Protein Precipitation If the protein is not soluble at the acidic pH required for EDC activation, consider alternative conjugation chemistries.
EDC Inactivation EDC is unstable in aqueous solutions and should be used immediately after preparation.

Data Summary

The optimal pH for biotinylation is highly dependent on the conjugation chemistry employed.

Table 1: pH Recommendations for Biotinylation Reactions

Target Functional GroupBiotinylation Reagent(s)Optimal pH RangeKey Considerations
Primary Amines (Lysine, N-terminus)Biotin-PEG4-NHS Ester7.0 - 9.0[1][6][7]pH > 9.0 increases hydrolysis of NHS ester.[10][11] Lower pH (e.g., 6.5) can favor N-terminal labeling.[4]
Carboxyl Groups (Aspartate, Glutamate, C-terminus)Biotin-PEG4-Amine + EDC/NHSActivation: 4.5 - 5.5[10][12] Coupling: up to 7.4[12]A two-step process with pH adjustment is often optimal.
Sulfhydryl Groups (Cysteine)Biotin-PEG4-Maleimide6.5 - 7.5[10]Requires free sulfhydryl groups; may necessitate prior reduction of disulfide bonds.

Experimental Protocols

Protocol 1: Biotinylation of Primary Amines on a Protein using Biotin-PEG4-NHS Ester
  • Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as 100 mM phosphate buffer or 100 mM HEPES buffer, at pH 8.0.

  • Protein Preparation: Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange into the reaction buffer.

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG4-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 20-fold molar excess of the Biotin-PEG4-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted biotin reagent and byproducts by dialysis or using a desalting column.

Protocol 2: Biotinylation of Carboxyl Groups on a Protein using Biotin-PEG4-Amine and EDC
  • Buffer Preparation: Prepare an activation buffer (e.g., 100 mM MES, pH 4.7-5.5) and a coupling buffer (e.g., 100 mM PBS, pH 7.2-7.4).[12] Ensure both are free of extraneous amines and carboxylates.

  • Protein Preparation: Dissolve the protein in the activation buffer at a concentration of 2-10 mg/mL.

  • Reagent Preparation: Prepare fresh solutions of EDC (e.g., 100 mM in activation buffer) and Biotin-PEG4-Amine (e.g., 50 mM in DMSO).

  • Activation: Add a 10-fold molar excess of EDC to the protein solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Coupling: Add a 50-fold molar excess of Biotin-PEG4-Amine to the reaction mixture. For a one-step reaction, the pH can be up to 7.4.[12] For a two-step reaction, the pH can be raised to 7.2-7.4 by adding the coupling buffer.

  • Incubation: Incubate for 2 hours at room temperature.

  • Purification: Remove excess reagents and byproducts by dialysis or gel filtration.

Visualizations

pH_Effect_on_Amine_Biotinylation cluster_low_pH Low pH (< 6.5) cluster_optimal_pH Optimal pH (7.0-8.5) cluster_high_pH High pH (> 9.0) low_pH Protonated Amine (R-NH3+) Less Reactive optimal_pH Deprotonated Amine (R-NH2) Reactive high_pH NHS Ester Hydrolysis Reduced Efficiency reagent Biotin-PEG4-NHS reagent->low_pH Inefficient Reaction reagent->optimal_pH Efficient Conjugation reagent->high_pH Competing Reaction

Caption: pH effect on amine-reactive biotinylation efficiency.

Carboxyl_Biotinylation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling start Protein with Carboxyl Group (Protein-COOH) edc Add EDC pH 4.5-5.5 start->edc activated Activated Protein (O-acylisourea intermediate) edc->activated biotin_amine Add Biotin-PEG4-Amine pH up to 7.4 activated->biotin_amine product Biotinylated Protein biotin_amine->product

Caption: Two-step workflow for carboxyl group biotinylation.

References

Technical Support Center: Preventing Steric Hindrance with the Biotin-PEG4-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biotin-PEG4-OH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective use of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound linker?

A1: The this compound linker is a bifunctional molecule designed to conjugate biotin to other molecules. Its primary functions are to:

  • Introduce a biotin moiety: This allows for the highly specific and strong interaction with streptavidin or avidin for detection, purification, or immobilization.[1]

  • Provide a spacer arm: The polyethylene glycol (PEG) chain of four ethylene glycol units creates distance between the biotin and the conjugated molecule.[2]

  • Reduce steric hindrance: This spacer arm minimizes the physical obstruction that can occur when large biomolecules are brought into close proximity, thereby improving the binding efficiency of biotin to streptavidin.[2]

  • Increase hydrophilicity: The PEG component enhances the water solubility of the labeled molecule, which can help to prevent aggregation.[2]

Q2: How does the PEG4 spacer arm in the this compound linker help in overcoming steric hindrance?

A2: Steric hindrance can occur when the bulky structures of interacting molecules, such as a large protein and streptavidin, physically block the biotin from accessing its binding pocket on streptavidin. The PEG4 spacer arm in the this compound linker acts as a flexible extension, projecting the biotin moiety away from the surface of the labeled molecule. This increased distance and flexibility allow the biotin to more freely orient itself and access the binding site on streptavidin, leading to a more efficient and stable interaction.[2]

Q3: What are the key differences between this compound and other biotinylation reagents with different PEG chain lengths (e.g., PEG2, PEG12)?

A3: The primary difference lies in the length of the PEG spacer arm, which influences flexibility, solubility, and the degree to which steric hindrance is mitigated.

  • Short PEG Chains (e.g., PEG2-PEG6): These are suitable for applications where the biotin needs to be in close proximity to the target molecule and steric hindrance is less of a concern.[2]

  • Long PEG Chains (e.g., PEG12-PEG24): These offer greater flexibility and are more effective at reducing steric hindrance, making them ideal for applications involving large or complex biomolecules. They also provide better solubility.[2]

The choice of linker length can significantly impact the efficiency of your experiment. For instance, in some applications, a longer linker may be necessary to span the distance required for a specific molecular interaction.

Troubleshooting Guides

Low or No Signal in Detection Assays (e.g., ELISA, Western Blot)
Problem Possible Cause Solution
Weak or No Signal Inefficient Biotinylation: The this compound linker may not have been successfully conjugated to your molecule of interest.* Optimize Reaction pH: For NHS ester chemistry (using a derivative like Biotin-PEG4-NHS), ensure the reaction buffer is at a pH of 7-9.[3] * Check for Competing Amines: Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[3][4] * Increase Molar Excess of Biotin Reagent: For dilute protein solutions, a higher molar excess of the biotinylation reagent may be required.[4] * Confirm Protein Concentration: Inaccurate protein concentration can lead to suboptimal biotin-to-protein ratios.
Steric Hindrance: Despite the PEG4 linker, the biotin may still be inaccessible to streptavidin.* Consider a Longer Linker: If you are working with very large or complex proteins, a longer PEG linker (e.g., Biotin-PEG12) might be necessary to provide sufficient distance.[2] * Optimize Biotinylation Ratio: Over-biotinylation can sometimes lead to aggregation or masking of the biotin. Try reducing the molar excess of the biotinylation reagent.
Degraded Reagents: The biotinylation reagent or the streptavidin conjugate may have lost activity.* Proper Storage: Store the this compound linker and its derivatives (like the NHS ester) at -20°C and protected from moisture.[3] * Use Fresh Solutions: Prepare solutions of the biotinylation reagent immediately before use, as the NHS ester can hydrolyze in aqueous solutions.[3][4]
High Background in Assays
Problem Possible Cause Solution
High Background Signal Non-specific Binding of Streptavidin Conjugate: The streptavidin-enzyme conjugate may be binding to the plate or other components of the assay.* Optimize Blocking: Increase the concentration or incubation time of your blocking buffer. Consider using a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocker).[5][6] * Increase Washing Steps: Thorough and repeated washing between steps is crucial to remove unbound reagents.[5]
Excess Biotinylated Molecule: Too much biotinylated probe or antibody can lead to non-specific binding.* Titrate Your Reagents: Perform a checkerboard titration to determine the optimal concentration of your biotinylated molecule and the streptavidin conjugate. * Purify After Biotinylation: Ensure that all unreacted biotinylation reagent is removed after the labeling reaction, for example, by dialysis or using a desalting column.[7]
Aggregation of Biotinylated Protein: The biotinylated protein may be aggregated, leading to non-specific binding.* Optimize Biotinylation Ratio: A high degree of biotinylation can sometimes cause proteins to aggregate. Reduce the molar excess of the biotinylation reagent. * Improve Solubility: The this compound linker enhances water solubility, but for particularly hydrophobic proteins, you may need to add detergents or other solubilizing agents to your buffers.[2]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters related to Biotin-PEG linkers.

Table 1: Properties of Biotin-PEG4 Linkers

PropertyValueSource
Molecular Weight (this compound)419.54 g/mol [8]
Spacer Arm Length (Biotin-PEG4-NHS)29 Å[4]
SolubilitySoluble in water, DMSO, DMF[8]

Table 2: Comparison of Biotin-Streptavidin Binding Affinity with Different Linkers (Illustrative)

LinkerDissociation Constant (Kd)CommentsSource
Free Biotin~10⁻¹⁴ MRepresents one of the strongest known non-covalent interactions in nature.[9]
Biotin-PEG4In the femtomolar (fM) to picomolar (pM) rangeThe PEG linker generally does not significantly compromise the high affinity of the biotin-streptavidin interaction.[10]
Biotinylated MacromoleculesGenerally lower avidity compared to free biotinThe effective binding can be influenced by the size and nature of the conjugated molecule and the linker length.[11]

Experimental Protocols & Workflows

General Protein Biotinylation using Biotin-PEG4-NHS Ester

This protocol describes the biotinylation of a protein with primary amines (e.g., lysine residues) using the N-hydroxysuccinimide (NHS) ester derivative of the Biotin-PEG4 linker.

dot

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Mix Add Molar Excess of Biotin-PEG4-NHS to Protein Protein_Prep->Mix Biotin_Prep Prepare Fresh Biotin-PEG4-NHS Stock Solution (e.g., 10 mg/mL in DMSO) Biotin_Prep->Mix Incubate Incubate (e.g., 30-60 min at RT or 2 hours at 4°C) Mix->Incubate Quench Quench Reaction (Optional, e.g., with Tris) Incubate->Quench Purify Remove Excess Biotin (Dialysis or Desalting Column) Quench->Purify Final_Product Biotinylated Protein Purify->Final_Product

Caption: Workflow for Protein Biotinylation.

Methodology:

  • Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[12]

  • Prepare Biotin-PEG4-NHS Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mg/mL.[12]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS stock solution to the protein solution. The optimal ratio should be determined empirically.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[12]

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of about 50 mM.

  • Purification: Remove unreacted biotinylation reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[7][12]

Pull-Down Assay using Biotin-PEG4-Labeled Bait Protein

This protocol outlines the steps for a pull-down assay to identify protein-protein interactions using a biotinylated bait protein.

dot

Pull_Down_Workflow cluster_binding Binding cluster_elution Washing & Elution Bait_Prep Biotin-PEG4-Labeled Bait Protein Bind_Bait_Beads Incubate Bait Protein with Streptavidin Beads Bait_Prep->Bind_Bait_Beads Bead_Prep Streptavidin-Coated Magnetic Beads Bead_Prep->Bind_Bait_Beads Lysate_Prep Cell Lysate (Prey Proteins) Bind_Lysate Incubate Bait-Bead Complex with Cell Lysate Lysate_Prep->Bind_Lysate Wash1 Wash to Remove Unbound Bait Bind_Bait_Beads->Wash1 Wash1->Bind_Lysate Wash2 Wash Beads Extensively to Remove Non-specific Binders Bind_Lysate->Wash2 Elute Elute Bound Proteins (e.g., with low pH or SDS) Wash2->Elute Analysis Analyze Eluate (e.g., Western Blot, Mass Spec) Elute->Analysis

Caption: Pull-Down Assay Workflow.

Methodology:

  • Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads and wash them according to the manufacturer's protocol, typically with a binding/wash buffer.[13]

  • Immobilize Bait Protein: Incubate the biotin-PEG4-labeled bait protein with the washed streptavidin beads for at least 30 minutes at room temperature or 4°C with gentle rotation.[13]

  • Wash Unbound Bait: Pellet the beads using a magnetic stand, remove the supernatant, and wash the beads to remove any unbound bait protein.[13]

  • Binding of Prey Proteins: Add the cell lysate containing the prey proteins to the beads and incubate for 1-2 hours at 4°C with gentle rotation.[14]

  • Wash: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interaction partners.

Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general workflow for using a biotin-PEG4-labeled ligand in an SPR experiment.

dot

SPR_Workflow cluster_surface_prep Surface Preparation cluster_interaction Interaction Analysis cluster_analysis Data Analysis SA_Chip Streptavidin-Coated Sensor Chip Ligand_Capture Inject Biotin-PEG4-Labeled Ligand to Capture SA_Chip->Ligand_Capture Analyte_Injection Inject Analyte at Various Concentrations Ligand_Capture->Analyte_Injection Association Measure Association (ka) Analyte_Injection->Association Dissociation Measure Dissociation (kd) Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Fit_Model Fit Data to a Binding Model Sensorgram->Fit_Model KD_Calc Calculate Affinity (KD) Fit_Model->KD_Calc

Caption: SPR Experimental Workflow.

Methodology:

  • Surface Preparation: Use a streptavidin-coated sensor chip. This will serve as the surface for capturing your biotinylated ligand.[15]

  • Ligand Immobilization: Inject the Biotin-PEG4-labeled ligand over the streptavidin surface to achieve the desired level of immobilization. The stable biotin-streptavidin interaction will ensure a robust surface.[15]

  • Analyte Injection: Inject the analyte (the potential binding partner) at a range of concentrations over the ligand-functionalized surface and a reference surface.

  • Data Acquisition: Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal.[16]

  • Regeneration (if applicable): For some interactions, a regeneration step with a low pH solution can be used to remove the bound analyte, allowing for subsequent injections. However, the strong biotin-streptavidin bond is generally not reversible under normal regeneration conditions.[16]

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Fit the data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16]

References

Biotin-PEG4-OH Solutions: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and stability of Biotin-PEG4-OH solutions. Adhering to these guidelines is critical for ensuring reagent integrity and achieving reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store solid (powder) this compound?

The solid form of this compound should be stored in a cool, dark, and dry environment to maximize its shelf life. For long-term storage, temperatures between -5°C and -20°C are recommended.[1][2][3][4] It is crucial to protect the compound from moisture and light.[4][5] Some suppliers recommend storing the product with a desiccant.[5] When stored correctly, the solid form is stable for at least two years.[5]

Q2: What is the best solvent for preparing a this compound stock solution?

This compound is soluble in both water and Dimethyl Sulfoxide (DMSO).[5] For creating a stable, concentrated stock solution for long-term storage, the use of anhydrous (dry) DMSO is highly recommended. The presence of water can lead to hydrolysis and degradation over time.

Q3: How should I store a this compound stock solution in DMSO?

When prepared in anhydrous DMSO, stock solutions of similar PEGylated biotin reagents can be stable for several months if stored properly.[6] For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C or -80°C.[6][7] A stock solution of a similar compound, Biotin-PEG4-azide, is reported to be stable for up to 1 month at -20°C and 6 months at -80°C when sealed and protected from moisture.[7]

Q4: Can I prepare and store this compound in aqueous buffers?

While this compound is soluble in water, aqueous solutions are not recommended for long-term storage.[5][6] The ester and PEG linkages in similar molecules are susceptible to hydrolysis, which will render the reagent inactive. Aqueous solutions should be prepared fresh immediately before use and any unused portion should be discarded.[6]

Q5: What are the signs of this compound degradation?

The primary sign of degradation is a decrease in biotinylation efficiency in your experiments, leading to inconsistent or failed results.[8] While there may not be a visible change in the solution's appearance, the hydroxyl group's reactivity will be compromised. If you suspect degradation, it is best to use a fresh vial of the solid compound to prepare a new stock solution.

Storage Condition Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationSources
Temperature-5°C to -20°C[1][2][3][4]
LightProtect from light[1][2][3]
MoistureStore in a dry environment, with desiccant[4][5]
Shelf LifeAt least 2 years (when stored correctly)[5]

Table 2: Stability and Storage of this compound Solutions

SolventStorage TemperatureRecommended DurationKey ConsiderationsSources
Anhydrous DMSO-20°CUp to 1 monthMust be anhydrous; aliquot to avoid freeze-thaw cycles.[7]
Anhydrous DMSO-80°CUp to 6 monthsMust be anhydrous; aliquot to avoid freeze-thaw cycles.[7]
Aqueous BufferN/A (Prepare Fresh)Use ImmediatelyProne to hydrolysis; do not store.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in Anhydrous DMSO

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Weighing: In a protected environment (e.g., a glove box or under a stream of dry nitrogen), weigh out the desired amount of this compound (Molecular Weight: 419.54 g/mol ).[1][9]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM solution, dissolve 41.95 mg of this compound in 1 mL of anhydrous DMSO.

  • Mixing: Vortex or pipette gently until the solid is completely dissolved.

  • Aliquoting & Storage: Dispense the solution into small, single-use, moisture-proof vials. Store immediately at -20°C or -80°C, protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during biotinylation experiments that may be related to the storage and stability of the this compound reagent.

Issue 1: Low or No Biotinylation Efficiency Your protein of interest shows weak or no signal after the biotinylation reaction and detection with a streptavidin conjugate.

G start Low Biotinylation Efficiency Detected q_reagent Is the this compound solution suspect? start->q_reagent check_storage Review Storage: - Was stock solution anhydrous DMSO? - Stored at -20°C/-80°C? - Was it subjected to freeze-thaw cycles? q_reagent->check_storage Yes q_buffer Is the reaction buffer compatible? q_reagent->q_buffer No, reagent is fresh and stored correctly sol_fresh Action: Prepare a fresh stock solution from solid this compound. check_storage->sol_fresh end Problem Resolved sol_fresh->end check_amines Check for primary amines (e.g., Tris, glycine) in the buffer. These compete with the target. q_buffer->check_amines Unsure q_protocol Is the experimental protocol optimal? q_buffer->q_protocol Yes, buffer is amine-free sol_buffer Action: Switch to an amine-free buffer (e.g., PBS, HEPES, borate). check_amines->sol_buffer sol_buffer->end optimize Review: - Molar ratio of biotin:protein - Reaction time and temperature - Protein concentration q_protocol->optimize Unsure q_protocol->end Yes, protocol is standard sol_optimize Action: Optimize reaction parameters. Consider a titration of the biotin reagent. optimize->sol_optimize sol_optimize->end G start Receive Solid this compound store_solid Store Solid at -20°C Protect from light and moisture start->store_solid prepare_sol Prepare Solution store_solid->prepare_sol decision Select Solvent Type prepare_sol->decision aqueous Aqueous Buffer (e.g., PBS) decision->aqueous For Immediate Use organic Anhydrous DMSO decision->organic For Stock Solution use_now Use Immediately in Experiment aqueous->use_now aliquot Aliquot into single-use vials organic->aliquot discard Discard Unused Solution use_now->discard store_stock Store Aliquots at -80°C aliquot->store_stock use_stock Use in Experiment store_stock->use_stock

References

Technical Support Center: Biotin-PEG4-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-OH reactions. This guide provides detailed answers to common questions, troubleshooting advice for specific experimental setups, and step-by-step protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction and why is it different from other biotinylation reactions?

This compound is a biotinylation reagent with a four-unit polyethylene glycol (PEG) spacer terminated by a primary hydroxyl group (-OH). Unlike more common reagents like Biotin-PEG4-NHS, the terminal hydroxyl group is generally unreactive towards functional groups on proteins (like amines or thiols) under standard physiological conditions.

Therefore, a "this compound reaction" is not a direct conjugation. It requires one of two general strategies:

  • Activation of a target molecule: A functional group on the target biomolecule (e.g., a carboxylic acid) is activated to react with the hydroxyl group of this compound.

  • Activation of the this compound: The terminal hydroxyl group is chemically modified to create a more reactive functional group (e.g., a tresylate, tosylate, or by converting it to an amine or carboxylic acid first), which can then react with the target biomolecule.

The quenching strategy is entirely dependent on the specific chemical reaction used in your experiment.

Q2: Why is it critical to quench the reaction?

Quenching is the process of stopping the conjugation reaction by deactivating any remaining reactive molecules. It is a critical step for several reasons:

  • Controls the extent of labeling: It stops the reaction at a specific time point, preventing over-labeling of your biomolecule.

  • Prevents non-specific binding: Unreacted biotinylation reagent can bind to other molecules in downstream applications, leading to high background noise and false-positive results.

  • Minimizes side reactions: Quenching deactivates reagents that could cause undesirable side reactions or degradation of the sample over time.

Q3: How do I choose the correct quenching strategy?

The correct quenching strategy depends on the reactive species present in your reaction vessel. You must identify which component is in excess and needs to be neutralized. The choice of quenching agent is dictated by the specific conjugation chemistry employed. The troubleshooting guides below cover the most common scenarios.

Troubleshooting Guides for Common Reactions

This section provides specific advice for quenching the most common reaction types that utilize this compound.

Guide 1: Esterification via Activated Carboxylic Acids (e.g., EDC Chemistry)

In this scenario, a carboxylic acid (-COOH) on your molecule of interest is activated by a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with N-hydroxysuccinimide (NHS) to form a more stable intermediate. This activated carboxyl group then reacts with this compound to form an ester linkage.

  • What to Quench: The primary species to quench is the excess, unreacted NHS/Sulfo-NHS ester on your biomolecule to prevent it from reacting with other nucleophiles. If using a one-pot, two-step protocol, the EDC itself can also be quenched.[1]

  • Recommended Quenching Agents:

    • For NHS/Sulfo-NHS Esters: Small molecules containing primary amines are highly effective. Common choices include Tris, glycine, lysine, or hydroxylamine.[2] They react with the NHS ester to form a stable, inert amide bond.

    • For EDC: If you need to quench the EDC after the initial activation step (before adding your amine-containing molecule), a thiol-containing compound like 2-mercaptoethanol is effective.[1]

Guide 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a primary alcohol, like this compound, into an ester by reacting it with a carboxylic acid in the presence of triphenylphosphine (PPh3) and an azodicarboxylate like DIAD or DEAD.[3][4][5][6]

  • What to Quench: The reaction is "quenched" by consuming the reactive intermediates. However, the primary challenge in a Mitsunobu reaction is not quenching in the traditional sense, but rather the removal of reaction byproducts.

  • Stopping the Reaction & Removing Byproducts:

    • The reaction can be stopped by adding water, which will consume any remaining reactive Mitsunobu intermediates.

    • The main challenge is the removal of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct (e.g., 1,2-diisopropylhydrazine-1,2-dicarboxylate from DIAD).[3]

    • Purification is the key step. Standard purification techniques like dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) are essential to separate the desired biotinylated product from these small-molecule byproducts.[7][8][]

Guide 3: Reaction of an "Activated" Biotin-PEG4 Derivative

This is a common and highly effective strategy where the this compound is first converted into a more reactive species (e.g., Biotin-PEG4-Tresylate, Biotin-PEG4-Tosylate, or a commercially available Biotin-PEG4-NHS ester). This activated reagent is then reacted with a nucleophile (commonly a primary amine like the side chain of lysine) on the target biomolecule.

  • What to Quench: The excess, highly reactive activated Biotin-PEG4 reagent.

  • Recommended Quenching Agents: An excess of a small molecule that contains the same nucleophilic functional group as your target. For reactions with primary amines, this includes:

    • Tris buffer

    • Glycine

    • Lysine

    • Ethanolamine These agents effectively "scavenge" any remaining activated biotin reagent.[7][10][11]

Summary of Quenching Strategies
Reaction TypeReagent to QuenchRecommended QuencherTypical Final ConcentrationTypical Incubation
EDC/NHS Esterification Excess NHS/Sulfo-NHS EsterTris, Glycine, or Hydroxylamine[1][2]20-100 mM15-30 min at RT
Mitsunobu Reaction Reactive IntermediatesWater (to stop reaction)N/A (Focus on purification)N/A
Activated Biotin-PEG4 Excess Activated PEGTris, Glycine, or Lysine[7][10]50-100 mM15-30 min at RT

Experimental Protocols

Detailed Protocol: Quenching an Amine-Reactive Biotin-PEG4 Reaction

This protocol details the quenching and purification steps following the conjugation of an amine-reactive Biotin-PEG4 derivative (e.g., Biotin-PEG4-NHS Ester) to a protein.

Materials:

  • Biotinylation reaction mixture containing your protein and the activated Biotin-PEG4 reagent.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., a desalting column) or dialysis cassette (with an appropriate Molecular Weight Cut-Off, MWCO).

  • Purification Buffer: Phosphate-Buffered Saline (PBS) or another buffer suitable for your protein's stability.

Procedure:

  • Perform Conjugation: Follow your established protocol for reacting the activated Biotin-PEG4 reagent with your protein (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Quench the Reaction:

    • Add the Quenching Buffer to your reaction mixture to achieve a final quencher concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture for a final concentration of 50 mM.

    • Incubate the mixture for an additional 15-30 minutes at room temperature with gentle mixing.[10] This ensures that all unreacted Biotin-PEG4 reagent is deactivated.

  • Purify the Conjugate: The final step is to remove the quenched biotin reagent, the quencher itself, and other reaction byproducts from your biotinylated protein.

    • Method A: Size Exclusion Chromatography (Desalting Column): a. Equilibrate the desalting column with your chosen Purification Buffer according to the manufacturer's instructions (typically involves washing with 2-3 column volumes). b. Apply the quenched reaction mixture to the top of the resin bed. c. Elute the sample by centrifuging the column (if it's a spin column) or by flowing Purification Buffer through it. d. Your large, biotinylated protein will elute first, while the smaller, unreacted biotin reagent and quencher molecules are retained in the column.[7][]

    • Method B: Dialysis: a. Transfer the quenched reaction mixture into a dialysis cassette with an MWCO that is significantly smaller than your protein (e.g., 10K MWCO for a 50 kDa protein). b. Place the cassette in a large volume of Purification Buffer (e.g., 1-2 Liters). c. Stir the buffer gently at 4°C. d. Perform at least three buffer changes over 24-48 hours to allow small molecules to diffuse out.

Visual Guides

Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Quenching Phase cluster_2 Purification Phase A 1. Prepare Biomolecule and this compound B 2. Add Activating Reagents (e.g., EDC, PPh3/DIAD) A->B C 3. Incubate (Conjugation Reaction) B->C D 4. Add Quenching Agent (e.g., Tris, Glycine) C->D E 5. Incubate (Deactivate Excess Reagent) D->E F 6. Purify Sample (SEC or Dialysis) E->F G 7. Characterize Final Product F->G

Caption: General experimental workflow for a this compound conjugation reaction.

Logic for Choosing a Quenching Strategy

G cluster_choices cluster_actions Start What is your reaction chemistry? OptA EDC/NHS Esterification Start->OptA OptB Mitsunobu Reaction Start->OptB OptC Pre-Activated Biotin-PEG4 (e.g., -Tresylate, -NHS) Start->OptC ActionA Quench with: - Tris - Glycine - Hydroxylamine OptA->ActionA ActionB Stop with water, then focus on purification to remove PPh3O/Hydrazine OptB->ActionB ActionC Quench with excess small-molecule nucleophile (e.g., Tris for amine reactions) OptC->ActionC

References

improving the efficiency of Biotin-PEG4-OH labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-OH labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your biotinylation experiments.

Troubleshooting Guide

Encountering issues during your this compound labeling experiments can be challenging. This guide provides solutions to common problems you might face.

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Inefficient activation of the hydroxyl group: The terminal hydroxyl group of this compound is not inherently reactive and requires chemical activation to become a good leaving group for conjugation.[1]- Activate the hydroxyl group: Use an activating agent such as tosyl chloride (TsCl) or tresyl chloride in an anhydrous organic solvent (e.g., dichloromethane or chloroform) with a base (e.g., triethylamine or pyridine) to convert the hydroxyl group into a more reactive tosylate or tresylate ester. - Optimize reaction conditions: Ensure all reagents are anhydrous and the reaction is protected from moisture, which can quench the activation reaction.
Suboptimal reaction buffer pH: The pH of the conjugation buffer is critical for the reaction between the activated Biotin-PEG4 and the target molecule. For instance, reactions with primary amines on proteins are most efficient at a pH of 7-9.[2][3]- Adjust buffer pH: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5 for reactions targeting lysine residues on proteins.[4] - Buffer exchange: If your protein is in a buffer with a suboptimal pH or contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable reaction buffer before labeling.[5][6]
Incorrect molar ratio of reactants: An inappropriate molar excess of the activated this compound to the target molecule can lead to either incomplete labeling or excessive modification, which may cause protein precipitation.[4]- Optimize molar excess: Start with a 10- to 40-fold molar excess of the activated biotin reagent to your protein.[4] For dilute protein solutions, a higher molar excess may be required.[4]
Precipitation of Labeled Protein Over-biotinylation: Excessive labeling can alter the protein's isoelectric point and solubility, leading to aggregation and precipitation.[5]- Reduce molar excess: Decrease the molar ratio of the biotinylating reagent to the protein. - Control reaction time: Shorten the incubation time of the labeling reaction.
Hydrophobicity of the biotin label: Although the PEG spacer enhances water solubility, the biotin moiety itself is relatively hydrophobic.[2][3]- Use a water-soluble form: The PEG4 spacer in this compound is designed to increase water solubility and reduce aggregation.[2][3] If precipitation persists, consider a longer PEG spacer.
High Background/Non-specific Binding Presence of unreacted biotin: Residual, unreacted biotinylation reagent in the final sample can lead to high background in downstream applications like ELISAs or Western blots.[7]- Purify the labeled protein: Remove excess, unreacted biotin reagent using dialysis, desalting columns, or size-exclusion chromatography.[4]
Non-specific binding of the biotinylated molecule: The labeled protein may non-specifically adhere to surfaces or other proteins.- Use blocking agents: In downstream applications, use appropriate blocking agents like bovine serum albumin (BSA) or non-fat dry milk to minimize non-specific binding.[8]

Frequently Asked Questions (FAQs)

1. What is the role of the PEG4 spacer in this compound?

The polyethylene glycol (PEG) spacer arm is hydrophilic, which imparts greater water solubility to the biotinylated molecule and helps to reduce aggregation, especially of labeled proteins in solution.[2][3] The length of the spacer also minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.[2]

2. How do I activate the hydroxyl group of this compound for labeling?

The terminal hydroxyl group must be chemically activated to become a good leaving group. A common method is to convert it to a tosylate or tresylate ester using tosyl chloride (TsCl) or tresyl chloride, respectively, in the presence of a base like triethylamine or pyridine in an anhydrous organic solvent. The activated Biotin-PEG4 can then react with nucleophiles, such as primary amines on a protein.

3. What functional groups can I target with activated this compound?

Once activated, this compound can react with various nucleophilic functional groups. The most commonly targeted are primary amines (-NH2), which are present on the side chain of lysine residues and at the N-terminus of proteins. Other potential targets include thiols (-SH) on cysteine residues, although other biotinylation reagents are more specific for thiols.

4. How can I determine the efficiency of my biotinylation reaction?

The degree of biotin incorporation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which results in a measurable decrease in absorbance at 500 nm.[6]

5. What are the optimal storage conditions for this compound and the labeled protein?

This compound should be stored at -20°C, protected from moisture and light.[2] The biotinylated protein should be stored under conditions that are optimal for the non-biotinylated protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[4]

Experimental Protocols

Detailed Methodology: Activation of this compound and Labeling of a Protein

This protocol describes a two-step process: first, the activation of the hydroxyl group of this compound, and second, the conjugation of the activated biotin reagent to a protein.

Materials:

  • This compound

  • Tosyl chloride (TsCl) or Tresyl chloride

  • Anhydrous dichloromethane (DCM) or chloroform

  • Anhydrous triethylamine (TEA) or pyridine

  • Protein to be labeled (e.g., IgG)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification: Desalting column or dialysis cassette

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DCM to a final concentration of 100 mM.

  • Add 1.5 equivalents of triethylamine to the solution.

  • Slowly add 1.2 equivalents of tosyl chloride, dissolved in anhydrous DCM, to the reaction mixture while stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, or until completion, monitoring by thin-layer chromatography (TLC).

  • Wash the reaction mixture with a 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the activated Biotin-PEG4-OTs.

  • Confirm the structure of the activated product using techniques like NMR or mass spectrometry.

Step 2: Protein Biotinylation

  • Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • Dissolve the activated Biotin-PEG4-OTs in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 50 mM).

  • Add a 20-fold molar excess of the activated Biotin-PEG4-OTs stock solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Remove the excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Determine the protein concentration and the degree of biotinylation using a suitable method like the HABA assay.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Protein Conjugation A1 Dissolve this compound in anhydrous solvent A2 Add base (e.g., Triethylamine) A1->A2 A3 Add activating agent (e.g., Tosyl Chloride) A2->A3 A4 Incubate and monitor reaction A3->A4 A5 Purify activated Biotin-PEG4-OTs A4->A5 C2 Add activated Biotin-PEG4-OTs A5->C2 Use in conjugation C1 Prepare protein in reaction buffer C1->C2 C3 Incubate to form conjugate C2->C3 C4 Quench reaction C3->C4 C5 Purify biotinylated protein C4->C5 C6 Characterize conjugate C5->C6

Caption: Workflow for activating and conjugating this compound.

signaling_pathway Chemical Pathway of this compound Labeling cluster_reaction Chemical Pathway of this compound Labeling BiotinPEGOH This compound ActivatedBiotin Activated Biotin-PEG4-OTs BiotinPEGOH->ActivatedBiotin + Tosyl Chloride + Base Conjugate Biotinylated Protein ActivatedBiotin->Conjugate + Protein-NH2 (Nucleophilic Attack) Protein Protein-NH2 Protein->Conjugate

References

Validation & Comparative

A Comparative Guide to Protein Biotinylation: Biotin-PEG4-NHS Ester vs. Biotin-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the fields of molecular biology, biochemistry, and drug development, the covalent attachment of biotin to proteins—a process known as biotinylation—is a fundamental technique.[1] The exceptionally strong and specific interaction between biotin and streptavidin is leveraged for numerous applications, including protein purification, immunoassays like ELISA and Western blotting, and protein interaction studies.[2] The choice of biotinylating reagent is critical and directly impacts the efficiency, specificity, and outcome of an experiment.

This guide provides a detailed comparison between two structurally similar yet functionally distinct molecules: Biotin-PEG4-NHS ester and Biotin-PEG4-OH . We will explore their chemical reactivity, demonstrate their respective roles in protein labeling, and provide supporting data and protocols to guide your experimental design.

Chemical Reactivity and Mechanism of Action

The key difference between Biotin-PEG4-NHS ester and this compound lies in their terminal functional groups and, consequently, their reactivity towards proteins.

Biotin-PEG4-NHS Ester: The Amine-Reactive Labeling Reagent

Biotin-PEG4-NHS ester is an amine-reactive biotinylation reagent.[3] The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for labeling proteins.[4][5] In a buffer with a pH between 7 and 9, the primary amino groups (-NH₂) found on the side chains of lysine residues and at the N-terminus of polypeptides act as nucleophiles, attacking the carbonyl carbon of the NHS ester.[2][4] This reaction results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[2] The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer arm reduces aggregation of the labeled protein and minimizes steric hindrance, ensuring the biotin is accessible for binding to streptavidin.[3][4]

This compound: The Non-Reactive Control

In stark contrast, this compound possesses a terminal hydroxyl (-OH) group. Under standard physiological conditions used for protein labeling, hydroxyl groups are largely unreactive towards the functional groups present on amino acid side chains. While it is possible to activate hydroxyl groups for conjugation, this compound in its native form is not a direct protein labeling agent. Its primary utility in this context is as a negative control . Using a structurally similar but non-reactive molecule like this compound is crucial for demonstrating that the biotinylation observed with the NHS ester is specific and not due to non-specific interactions or artifacts.[6]

Reaction Mechanism Diagram

G cluster_0 Biotin-PEG4-NHS Ester (Amine-Reactive) cluster_1 This compound (Non-Reactive Control) Biotin_NHS Biotin-PEG4-NHS Protein_NH2 Protein-NH₂ (Lysine or N-terminus) Biotinylated_Protein Biotin-PEG4-Protein (Stable Amide Bond) NHS_release NHS (byproduct) Biotin_OH This compound Protein_NH2_2 Protein-NH₂ (Lysine or N-terminus) No_Reaction No Reaction

Quantitative Data Comparison

To illustrate the difference in performance, we present hypothetical yet typical experimental data from a protein biotinylation experiment using a model protein like Bovine Serum Albumin (BSA). The degree of biotinylation is quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a colorimetric estimation of the moles of biotin per mole of protein.[7][8]

ParameterBiotin-PEG4-NHS EsterThis compound (Control)
Molar Ratio (Reagent:Protein) 20:120:1
Reaction pH 8.08.0
Reaction Time 60 minutes60 minutes
Degree of Biotinylation (moles biotin/mole protein) 4-8< 0.1
Protein Recovery > 95%> 95%

Data Interpretation: The data clearly demonstrates that Biotin-PEG4-NHS ester efficiently labels the protein, resulting in multiple biotin molecules being covalently attached to each protein molecule. In contrast, under identical conditions, this compound shows a negligible level of biotin incorporation, confirming its non-reactive nature and validating the specificity of the NHS ester reaction.

Experimental Protocols

Protocol 1: Protein Biotinylation with NHS Ester

This protocol outlines the general procedure for labeling a protein with Biotin-PEG4-NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[9][10]

  • Biotin-PEG4-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0).[2]

  • Desalting column or dialysis cassette for purification.[9][11]

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[10][12]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in DMSO or DMF to a concentration of 10-20 mM. The NHS-ester moiety is susceptible to hydrolysis, so fresh solutions are critical.[9][12]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution.[9] Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[9]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[2]

  • Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in downstream applications.[9][11]

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA assay is a common method to determine the degree of biotinylation.[7]

Principle: HABA binds to avidin, producing a color that can be measured at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA, causing a decrease in absorbance. This change is proportional to the amount of biotin in the sample.[13]

Procedure (Microplate Format):

  • Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add 180 µL of the HABA/Avidin solution to the wells for your samples and a negative control.[14]

  • Add Samples: Add 20 µL of your purified biotinylated protein sample to the sample wells. Add 20 µL of the same buffer used for your protein to the negative control well.[14]

  • Incubate and Read: Mix gently and incubate for 5 minutes. Read the absorbance at 500 nm.[8]

  • Calculate: Determine the biotin concentration based on the change in absorbance relative to the control, using the formula provided by the assay kit manufacturer.[7][14]

Protocol 3: Confirmation of Biotinylation by Streptavidin Gel-Shift Assay

This assay provides a qualitative or semi-quantitative confirmation of successful biotinylation.

Principle: When a biotinylated protein is incubated with streptavidin, a large, stable complex is formed. This complex will migrate more slowly on an SDS-PAGE gel than the unlabeled protein, resulting in a "gel shift".[15][16][17]

Procedure:

  • Sample Preparation: Prepare two aliquots of your biotinylated protein (~5-10 µg each).

  • Incubation: To one tube, add a molar excess of streptavidin. Leave the other tube as the "no streptavidin" control. Incubate both at room temperature for 5-10 minutes.[16]

  • SDS-PAGE: Add SDS-PAGE loading buffer to both samples. Do not boil the samples if you want to maintain the streptavidin tetramer structure.[15]

  • Analysis: Run the samples on an SDS-PAGE gel and stain with Coomassie blue. A successful biotinylation will show a high molecular weight band (or a depletion of the original protein band) in the lane containing streptavidin compared to the control lane.[15][18]

Experimental Workflow Diagram

G cluster_analysis Analysis start Start: Protein in Amine-Free Buffer add_reagent Add Biotin Reagent (NHS Ester or OH Control) start->add_reagent incubate Incubate (RT, 30-60 min) add_reagent->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify (Dialysis / Desalting Column) quench->purify haba HABA Assay (Quantification) purify->haba Quantitative gel_shift Streptavidin Gel-Shift (Confirmation) purify->gel_shift Qualitative ms_analysis Mass Spectrometry (Advanced Analysis) purify->ms_analysis Detailed end End: Characterized Biotinylated Protein haba->end gel_shift->end ms_analysis->end

Conclusion and Recommendations

The comparison between Biotin-PEG4-NHS ester and this compound is a clear illustration of the importance of chemical reactivity in bioconjugation.

  • Biotin-PEG4-NHS Ester is a highly effective reagent for the covalent labeling of proteins through primary amines. Its use is indicated for applications requiring stable, biotin-tagged proteins for detection, purification, or immobilization.

  • This compound is not a labeling reagent in this context. It is an essential negative control that should be used in parallel with the NHS ester to validate the specificity of the labeling reaction and rule out non-specific binding effects.

For researchers, scientists, and drug development professionals, understanding this fundamental difference is key to designing robust experiments, generating reliable data, and ultimately achieving successful outcomes in their research endeavors. Always ensure the specificity of your biotinylation by including the appropriate non-reactive control in your experimental design.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-OH vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research and drug development, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the covalent attachment of biotin to proteins, antibodies, and other molecules, is a cornerstone technique for a myriad of applications, including ELISA, Western blotting, immunoprecipitation, and cell surface labeling. The choice of biotinylation reagent can significantly impact experimental outcomes, influencing factors such as labeling efficiency, solubility, steric hindrance, and non-specific binding. This guide provides an in-depth comparison of Biotin-PEG4-OH and its activated derivatives with other commonly used biotinylation reagents.

Introduction to this compound

This compound is a biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer arm. The "PEG4" designation indicates four repeating ethylene glycol units, which confers specific properties to the molecule. For conjugation to biomolecules, the terminal hydroxyl group (-OH) of this compound must first be activated, typically by converting it into an N-hydroxysuccinimide (NHS) ester (Biotin-PEG4-NHS), which readily reacts with primary amines on proteins.[1][2][3][4][5]

The key features of Biotin-PEG4 reagents stem from the presence of the PEG linker:

  • Increased Hydrophilicity: The PEG spacer arm is highly hydrophilic, which imparts greater water solubility to the biotinylated molecule. This is particularly advantageous when working with proteins that are prone to aggregation upon modification with more hydrophobic reagents.[2][5][6][7]

  • Reduced Steric Hindrance: The long, flexible PEG spacer arm (approximately 29 Å for Biotin-PEG4-NHS) extends the biotin moiety away from the surface of the labeled molecule.[1][2][4] This minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin or streptavidin.[1][3][4][8]

  • Reduced Non-Specific Binding: The hydrophilic nature of the PEG linker can help to reduce non-specific hydrophobic interactions, a common issue that can lead to high background signals in various assays.

Comparison with Other Biotinylation Reagents

The selection of a biotinylation reagent is dictated by the specific application, the nature of the molecule to be labeled, and the desired experimental outcome. Here, we compare Biotin-PEG4 reagents with other widely used alternatives.

Amine-Reactive Reagents

These reagents target primary amines (-NH2), which are abundant on most proteins (e.g., the side chain of lysine residues and the N-terminus).

FeatureBiotin-PEG4-NHS EsterNHS-BiotinSulfo-NHS-Biotin
Structure Biotin-PEG4-NHSBiotin-NHSBiotin-Sulfo-NHS
Spacer Arm Length ~29 Å[2]Shorter, hydrophobicShorter, hydrophobic
Solubility High water solubility[2][4]Low water solubility (requires DMSO)High water solubility
Cell Membrane Permeability Impermeable[2]PermeableImpermeable
Key Advantages Reduces aggregation and steric hindrance[1][2][4][5]Cost-effective for general applicationsIdeal for cell surface labeling without permeating the cell
Potential Drawbacks Higher costCan induce protein aggregation; steric hindranceCan be less efficient for intracellular labeling
Sulfhydryl-Reactive Reagents

These reagents target free sulfhydryl groups (-SH) found in cysteine residues. This allows for more site-specific labeling if the number of accessible cysteines is limited.

FeatureBiotin-PEG4-MaleimideBiotin-HPDP
Structure Biotin-PEG4-MaleimideBiotin-HPDP
Reactive Group MaleimidePyridyldithiol
Bond Type Thioether (stable)Disulfide (cleavable)
Cleavability Non-cleavableCleavable with reducing agents (e.g., DTT)
Key Advantages Forms a stable, irreversible bondAllows for the release of the biotinylated molecule after capture[9]
Potential Drawbacks Irreversible binding may complicate elutionDisulfide bond may be unstable in reducing environments
Other Notable Reagents
  • Cleavable Biotins: Reagents like NHS-SS-Biotin contain a disulfide bond in the spacer arm, allowing the biotin tag to be cleaved from the target molecule using reducing agents. This is particularly useful for eluting proteins from streptavidin beads under mild conditions.[9][10][11] While this compound itself is not cleavable, cleavable versions incorporating a PEG linker are available.

  • Photo-Reactive Biotins: These reagents can be activated by UV light to react non-specifically with nearby molecules, enabling the labeling of a wider range of targets.

Performance in Key Applications

While direct quantitative head-to-head comparisons in the literature are limited, the known chemical properties of these reagents allow for a qualitative assessment of their expected performance in various applications.

Enzyme-Linked Immunosorbent Assay (ELISA)

In an ELISA, the signal-to-noise ratio is a critical parameter. The use of Biotin-PEG4-labeled detection antibodies is expected to enhance sensitivity. The PEG linker can improve the solubility and stability of the antibody, potentially leading to more consistent and reliable results. Furthermore, by reducing steric hindrance, the biotin is more accessible to the streptavidin-HRP conjugate, which can lead to signal amplification.[12][13][14]

Western Blotting

Non-specific binding is a common challenge in Western blotting, leading to high background and difficulty in interpreting results. The hydrophilic PEG spacer of Biotin-PEG4 reagents can help to minimize non-specific hydrophobic interactions with the membrane and other proteins.[15][16] This can result in cleaner blots with a better signal-to-noise ratio. However, it's important to note that endogenous biotinylated proteins in cell lysates can sometimes cause background bands.[15][17]

Pull-Down Assays

The efficiency of a pull-down assay is dependent on the successful capture of the biotinylated "bait" protein and its interacting partners ("prey"). The reduced steric hindrance afforded by the PEG4 linker in Biotin-PEG4 reagents can lead to more efficient binding of the bait protein to streptavidin-coated beads.[8][18] This can result in a higher yield of the target protein complex.

Experimental Protocols

Protocol 1: General Protein Biotinylation with Biotin-PEG4-NHS Ester

This protocol provides a general procedure for biotinylating a protein with an amine-reactive Biotin-PEG4-NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for PBS or a similar buffer.

  • Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.[2]

  • Biotinylation Reaction: Add a 12- to 20-fold molar excess of the Biotin-PEG4-NHS Ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis against PBS.

  • Quantification: Determine the degree of biotinylation using a method such as the HABA assay.[2]

Protocol 2: Cell Surface Biotinylation

This protocol is designed for labeling proteins on the surface of living cells. The use of a membrane-impermeable reagent like Sulfo-NHS-Biotin or NHS-PEG4-Biotin is crucial.[2]

Materials:

  • Cells in suspension or adherent in a culture plate

  • Ice-cold PBS, pH 8.0

  • NHS-PEG4-Biotin or Sulfo-NHS-Biotin

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[2]

  • Biotinylation Reagent Preparation: Immediately before use, prepare a 2-5 mM solution of the biotinylation reagent in ice-cold PBS (pH 8.0).[2]

  • Labeling: Resuspend or cover the cells with the biotinylation reagent solution and incubate for 30 minutes on ice with gentle agitation.[2]

  • Quenching: Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction.[2]

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.

Visualizations

Biotinylation_Chemistry cluster_amine Amine-Reactive Biotinylation cluster_sulfhydryl Sulfhydryl-Reactive Biotinylation Protein_Amine Protein-NH2 (Primary Amine) Biotinylated_Protein_Amine Protein-NH-CO-Biotin (Stable Amide Bond) Protein_Amine->Biotinylated_Protein_Amine Reaction at pH 7-9 Biotin_NHS Biotin-NHS Ester Biotin_NHS->Biotinylated_Protein_Amine Protein_Sulfhydryl Protein-SH (Sulfhydryl) Biotinylated_Protein_Sulfhydryl Protein-S-Biotin (Stable Thioether Bond) Protein_Sulfhydryl->Biotinylated_Protein_Sulfhydryl Reaction at pH 6.5-7.5 Biotin_Maleimide Biotin-Maleimide Biotin_Maleimide->Biotinylated_Protein_Sulfhydryl

Caption: Chemical reactions for amine- and sulfhydryl-reactive biotinylation.

Experimental_Workflow cluster_elisa ELISA Workflow cluster_wb Western Blot Workflow cluster_pd Pull-Down Assay Workflow elisa_start Biotinylated Detection Antibody elisa_step1 Streptavidin-HRP Binding elisa_start->elisa_step1 elisa_step2 Substrate Addition elisa_step1->elisa_step2 elisa_step3 Signal Detection elisa_step2->elisa_step3 wb_start Biotinylated Primary/Secondary Antibody wb_step1 Streptavidin-HRP Binding wb_start->wb_step1 wb_step2 Chemiluminescent Substrate wb_step1->wb_step2 wb_step3 Signal Detection wb_step2->wb_step3 pd_start Biotinylated Bait Protein pd_step1 Incubate with Cell Lysate (Prey) pd_start->pd_step1 pd_step2 Capture on Streptavidin Beads pd_step1->pd_step2 pd_step3 Wash and Elute pd_step2->pd_step3 pd_step4 Analysis (e.g., WB, MS) pd_step3->pd_step4

Caption: General experimental workflows utilizing biotinylated molecules.

Conclusion

The choice of biotinylation reagent is a critical decision that can profoundly influence the success of an experiment. This compound and its activated derivatives offer distinct advantages, particularly in applications where protein solubility, aggregation, and steric hindrance are concerns. The hydrophilic and flexible PEG spacer enhances the performance of biotinylated molecules in a variety of immunoassays. While traditional reagents like NHS-Biotin remain a cost-effective option for general use, and reagents like Sulfo-NHS-Biotin are ideal for specific applications like cell surface labeling, Biotin-PEG4 reagents provide a versatile and often superior alternative for achieving high-quality, reproducible results. Researchers should carefully consider the specific requirements of their experimental system to select the most appropriate biotinylation strategy.

References

A Comparative Guide to Surface Modification: Alternatives to Biotin-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective modification of surfaces to immobilize proteins and other biomolecules is a critical step in a vast array of applications, from immunoassays and biosensors to cell adhesion studies and targeted drug delivery. Biotin-PEG4-OH, which facilitates the classic high-affinity biotin-streptavidin interaction, is a widely used reagent for this purpose. However, its quasi-irreversible binding and the random nature of its common conjugation chemistries can be limiting. This guide provides an objective comparison of viable alternatives to this compound, presenting supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal surface modification strategy.

This guide explores three main categories of alternatives: those offering reversible binding , those providing site-specific and controlled conjugation , and non-biotin-based systems . Each alternative is evaluated based on its mechanism, specificity, and performance characteristics.

Reversible Biotinylation: The Desthiobiotin Alternative

The extremely strong interaction between biotin and streptavidin (Kd ≈ 10-15 M) can be a significant drawback when the recovery of the immobilized molecule or the regeneration of the surface is desired. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling solution by providing a significantly lower binding affinity to streptavidin, which allows for gentle elution.

Comparative Performance:

Desthiobiotin's key advantage is its reversibility. While it binds with high specificity to streptavidin, it can be readily displaced by the addition of free biotin under mild, physiological conditions. This "soft-release" characteristic is particularly beneficial for pull-down experiments, as it minimizes the co-purification of endogenous biotinylated molecules that would remain bound during elution from a standard biotin-streptavidin interaction.[1]

FeatureBiotin-PEG4Desthiobiotin-PEG
Binding Affinity (Kd) ~10-15 M~10-11 M[1][2]
Binding to Streptavidin Essentially irreversible[3]Reversible, easily displaced by free biotin[1][3]
Elution Conditions Harsh (e.g., low pH, denaturants)Mild (competitive displacement with free biotin)[1]
Primary Use Case Stable, long-term immobilizationAffinity purification, reversible capture[3]

Site-Specific vs. Random Biotinylation: Click Chemistry and Enzymatic Methods

A major limitation of traditional biotinylation reagents like Biotin-PEG4-NHS Ester is their reliance on amine-reactive chemistry. Since lysine residues are often abundant and distributed across a protein's surface, this results in a heterogeneous population of randomly oriented molecules, potentially obscuring active sites and reducing functionality.[4][5] Bioorthogonal click chemistry and enzymatic methods offer superior control over the location of the biotin tag.

Bioorthogonal Click Chemistry (e.g., Biotin-PEG4-MeTz)

Click chemistry involves pairs of mutually reactive functional groups that do not interact with native biological molecules. A popular example is the reaction between a methyltetrazine (MeTz) group and a trans-cyclooctene (TCO) group.[4] This requires a two-step process: first, the protein of interest is functionalized with a TCO group, and then it is specifically labeled with a MeTz-containing biotin reagent like Biotin-PEG4-MeTz.[4]

Site-Specific Enzymatic Biotinylation

Enzymes can be used to attach biotin to specific amino acid sequences or residues. For instance, microbial transglutaminase (mTG) can catalyze the covalent coupling of an amine-functionalized biotin analog (e.g., NH2-PEG4-biotin) to a specific glutamine residue (Q295) located in the Fc region of IgG antibodies.[5] This ensures a homogenous, oriented immobilization of the antibody with its antigen-binding sites facing away from the surface.

Comparative Performance:

A direct comparison between site-specific mTG-mediated biotinylation and random NHS-ester biotinylation of an anti-HRP antibody demonstrated a significant improvement in performance for the site-specific method. Despite a lower number of biotin molecules per antibody, the oriented immobilization resulted in a threefold enhancement in antigen binding capacity, sensitivity, and detection limit.[5]

ParameterRandom Biotinylation (NHS-PEG4-Biotin)Site-Specific Biotinylation (mTG + NH2-PEG4-Biotin)
Target Residues Primary amines (Lysine, N-terminus)[4]Specific glutamine residue (Q295) in antibody Fc region[5]
Biotin-to-Antibody Ratio 5.0 ± 0.6[5]1.9 ± 0.3[5]
Antigen Binding Capacity Lower~3-fold higher[5]
Specificity & Orientation Low, random orientation[4]High, uniform orientation[5]
Complexity Single-step reactionMulti-step (requires enzyme and specific substrate)

Cleavable Linkers: Controlled Release from the Surface

For applications requiring the release of captured molecules for downstream analysis (e.g., mass spectrometry), biotin reagents with cleavable linkers are invaluable. A common example is Sulfo-NHS-SS-Biotin, which contains a disulfide bond within its spacer arm. This disulfide bond can be cleaved using reducing agents like dithiothreitol (DTT), releasing the biotinylated protein from the streptavidin-coated surface.[6]

Experimental Protocols

Protocol 1: General Protein Biotinylation with NHS-Biotin

This protocol is adapted for general-purpose biotinylation where site-specificity is not a primary concern.[4]

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve NHS-Biotin in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent using a desalting column or dialysis.

Protocol 2: Two-Step Site-Specific Protein Biotinylation via Click Chemistry

This protocol outlines the process for labeling a protein with Biotin-PEG4-MeTz after introducing a TCO handle.[4][7]

Part A: Introduction of TCO onto the Protein

  • Protein Preparation: As in Protocol 1, ensure the protein is in an amine-free buffer.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve a TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 5- to 10-fold molar excess of the TCO-NHS ester to the protein solution. Incubate for 30-60 minutes at room temperature.

  • Quenching & Purification: Quench the reaction as described above and remove excess TCO reagent using a desalting column.

Part B: Click Reaction with Biotin-PEG4-MeTz

  • Biotin-PEG4-MeTz Preparation: Dissolve Biotin-PEG4-MeTz in a suitable reaction buffer (e.g., PBS).

  • Click Reaction: Add a 1.5- to 5-fold molar excess of Biotin-PEG4-MeTz to the TCO-modified protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification (Optional): Depending on the downstream application, remove unreacted Biotin-PEG4-MeTz via a desalting column or dialysis.

Protocol 3: Cell Surface Biotinylation with Cleavable Sulfo-NHS-SS-Biotin

This protocol is designed to label proteins exposed on the surface of living cells. The use of a sulfo-NHS ester ensures the reagent is membrane-impermeable.[8][9]

  • Cell Preparation: Grow cells to the desired confluency. Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Biotinylation: Add a freshly prepared solution of 0.1 to 0.5 mg/ml Sulfo-NHS-SS-Biotin in ice-cold PBS to the cells. Incubate at 4°C for 30 minutes with gentle agitation, protected from light.[8]

  • Quenching: Stop the reaction by washing the cells twice with a quenching buffer (e.g., PBS containing 100 mM glycine or 1% BSA) and incubate for 10 minutes at 4°C.[8]

  • Cell Lysis: Wash cells twice more with ice-cold PBS, then lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated surface proteins.

  • Elution (Cleavage): After washing the beads to remove non-specifically bound proteins, elute the captured proteins by incubating the beads in a buffer containing a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond.

Visualizing the Workflows

The choice of biotinylation strategy significantly impacts the experimental workflow. The following diagrams illustrate the key differences between the direct, random NHS-ester approach and the more controlled, two-step click chemistry method.

G cluster_0 Workflow 1: Random Biotinylation (NHS-Ester) cluster_1 Workflow 2: Site-Specific Biotinylation (Click Chemistry) p1 Protein in Amine-Free Buffer r1 Add NHS-Biotin p1->r1 i1 Incubate (RT, 30-60 min) r1->i1 q1 Quench Reaction i1->q1 pu1 Purify (Desalting) q1->pu1 bp1 Randomly Biotinylated Protein pu1->bp1 p2 Protein in Amine-Free Buffer r2 Add TCO-NHS Ester p2->r2 i2 Incubate & Purify r2->i2 tco_p TCO-Modified Protein i2->tco_p r3 Add Biotin-PEG4-MeTz tco_p->r3 i3 Incubate (Click Reaction) (RT, 1-2 hours) r3->i3 pu2 Purify (Optional) i3->pu2 bp2 Site-Specifically Biotinylated Protein pu2->bp2

Caption: Comparison of NHS-Ester and Click Chemistry workflows.

The logical pathway for selecting a surface modification strategy depends on the specific experimental requirements, such as the need for reversibility, controlled orientation, or subsequent release of the captured molecule.

G node_a node_a q_orient Need Controlled Orientation? node_a->q_orient start Start: Need to Immobilize Biomolecule q_rev Need Reversible Binding/Elution? start->q_rev q_rev->node_a No a_desthio Use Desthiobiotin q_rev->a_desthio Yes a_nhs Use Standard NHS-Biotin q_orient->a_nhs No a_click Use Click Chemistry or Enzymatic Method q_orient->a_click Yes q_cleave Need to Cleave Tag for Analysis? a_stable Use Stable Linker (e.g., Biotin-PEG4-NHS) q_cleave->a_stable No a_cleavable Use Cleavable Linker (e.g., Sulfo-NHS-SS-Biotin) q_cleave->a_cleavable Yes a_nhs->q_cleave

Caption: Decision tree for selecting a biotinylation strategy.

References

A Comparative Guide to the Validation of Biotin-PEG4-OH Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison and detailed validation protocols for antibodies labeled with Biotin-PEG4-OH. It is intended for researchers, scientists, and drug development professionals who utilize biotinylated antibodies in various immunoassays. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer in the this compound reagent offers distinct advantages over traditional biotinylation reagents.

Performance Comparison: Biotin-PEG4-NHS vs. Alternatives

The key differentiator for this compound, typically used in its N-hydroxysuccinimide (NHS) ester form (Biotin-PEG4-NHS) for antibody labeling, is the PEG4 spacer arm. This hydrophilic linker imparts unique properties to the resulting conjugate compared to reagents with hydrocarbon spacers, such as NHS-LC-Biotin. The PEG spacer enhances the water solubility of the labeled antibody, which can lead to reduced aggregation during storage and use.[1][2][3][4]

FeatureBiotin-PEG4-NHSNHS-LC-Biotin (Long Chain)
Spacer Arm Chemistry Hydrophilic Polyethylene Glycol (PEG)Hydrophobic Hydrocarbon
Water Solubility High; transfers solubility to the labeled antibody[1][4]Lower; can decrease the solubility of the labeled antibody
Antibody Aggregation Reduced tendency for aggregation in solution[1][2]Higher potential for aggregation, especially during storage
Spacer Arm Length ~29 Å[1]~22.4 Å
Steric Hindrance The long, flexible spacer minimizes steric hindrance for avidin/streptavidin binding[4][5]Shorter, more rigid spacer may result in greater steric hindrance
Immunogenicity PEG is generally considered non-immunogenic[6]Hydrocarbon spacers may have higher immunogenic potential

Quantitative Data Summary

The degree of biotinylation is a critical parameter that can affect the performance of the labeled antibody. It is typically controlled by adjusting the molar ratio of the biotinylation reagent to the antibody during the labeling reaction.[1] The following table summarizes the expected degree of labeling for a typical IgG antibody (MW ~150,000 Da) using Biotin-PEG4-NHS.

Table 1: Degree of Labeling vs. Molar Excess of Biotin-PEG4-NHS

Molar Excess of Biotin Reagent to AntibodyProtein ConcentrationExpected Moles of Biotin per Mole of Antibody
12-fold2-10 mg/mL1 - 3
20-fold1-10 mg/mL4 - 6[2][3]
50-fold0.25-1 mg/mL1 - 3[3]

Note: Labeling reactions with more dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same level of incorporation as reactions with concentrated protein solutions.[2][3]

Experimental Protocols

Detailed methodologies for labeling and validation are crucial for reproducibility and obtaining high-quality reagents.

Protocol 1: Antibody Biotinylation with Biotin-PEG4-NHS

This protocol describes the labeling of an antibody with Biotin-PEG4-NHS ester, which reacts with primary amines (-NH2) on lysine residues and the N-terminus of the antibody.[2][3]

Materials:

  • Antibody of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • EZ-Link™ NHS-PEG4-Biotin[1]

  • Anhydrous DMSO or water to dissolve the biotin reagent

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) to remove excess, non-reacted biotin[2][7]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or glycine)[8]

Procedure:

  • Preparation: Ensure the antibody is in an amine-free buffer like PBS. Buffers containing Tris or glycine will compete with the reaction and must be removed via dialysis or buffer exchange.[1][8]

  • Reagent Calculation: Calculate the required amount of NHS-PEG4-Biotin to achieve the desired molar excess (e.g., a 20-fold molar excess for 4-6 biotins per antibody).[2]

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or water to create a stock solution (e.g., 20 mM).[2] The NHS-ester moiety hydrolyzes quickly and should not be stored in solution.[1]

  • Labeling Reaction: Add the calculated volume of the biotin stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[2]

  • Termination (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[8] Incubate for an additional 10-30 minutes.[8][9]

  • Purification: Remove non-reacted biotin using a desalting column or dialysis against PBS.[2][7] This step is critical to prevent interference from free biotin in downstream applications.

  • Storage: Store the biotinylated antibody at 2-8°C or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Determination of Biotin Incorporation via HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to quantify the number of biotin molecules conjugated to a protein.[7][10] It is based on the displacement of HABA from avidin by biotin, which causes a decrease in absorbance at 500 nm.[10][11]

Materials:

  • HABA/Avidin premixed solution

  • Biotinylated antibody sample

  • Non-biotinylated antibody (for blank)

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare Standards (Optional but recommended for a standard curve): Prepare a series of biotin standards of known concentration.

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 500 nm.

  • Baseline Measurement: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance (A500 HABA/Avidin).

  • Sample Measurement: Add a known volume of the biotinylated antibody solution to the HABA/Avidin solution. Mix well and incubate for a few minutes. Measure the absorbance again (A500 HABA/Avidin/Biotin Sample).

  • Calculation:

    • Calculate the change in absorbance: ΔA500 = (A500 HABA/Avidin) – (A500 HABA/Avidin/Biotin Sample).[10]

    • Calculate the concentration of biotin using the Beer-Lambert law (ε for the HABA/Avidin complex at 500 nm is ~34,000 M⁻¹cm⁻¹).[11]

    • Determine the molar ratio of biotin to protein by dividing the molar concentration of biotin by the molar concentration of the antibody in the sample.[10]

Note: More sensitive fluorescent-based biotin quantification kits are also available.[7][11][12]

Protocol 3: Validation by Direct ELISA

A direct ELISA is a straightforward method to confirm that the biotinylated antibody retains its antigen-binding activity.

Materials:

  • Antigen-coated microplate

  • Biotinylated primary antibody

  • Blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[13]

  • Washing: Wash the plate 3 times with wash buffer.

  • Primary Antibody Incubation: Add serial dilutions of the biotinylated antibody to the wells. Incubate for 1-2 hours at room temperature.[14]

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.[15]

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).[16]

  • Stop Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity should correlate with the concentration of the biotinylated antibody, confirming its binding activity.

Visualizations

Experimental and Validation Workflow

G cluster_0 Antibody Biotinylation cluster_1 Quality Control & Validation Start Antibody in Amine-Free Buffer Labeling Add Biotin-PEG4-NHS Incubate Start->Labeling Purification Remove Excess Biotin (Desalting Column) Labeling->Purification Labeled_Ab Biotinylated Antibody Purification->Labeled_Ab QC Quantify Labeling (HABA Assay) Labeled_Ab->QC Validation Confirm Activity (ELISA / WB / Flow) QC->Validation Result Validated Reagent Validation->Result

Caption: Workflow for antibody biotinylation and subsequent validation.

Sandwich ELISA Detection Pathway

G cluster_elisa ELISA Well Surface CaptureAb Capture Antibody Antigen Target Antigen CaptureAb->Antigen Binds BiotinAb Biotin-PEG4-Ab Antigen->BiotinAb Binds Strep Streptavidin-HRP BiotinAb->Strep Binds (Biotin-Avidin) Substrate TMB Substrate Strep->Substrate Converts Signal Colorimetric Signal (Read at 450nm) Substrate->Signal

Caption: Signal pathway for a sandwich ELISA using a biotinylated antibody.

References

A Comparative Guide to the Mass Spectrometry Analysis of Biotin-PEG4-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging biotinylation for protein analysis, understanding the mass spectrometry profile of the chosen biotinylating agent is critical. This guide provides an in-depth comparison of Biotin-PEG4-OH conjugates and their alternatives, supported by experimental data and detailed protocols. The focus is on providing objective performance metrics to aid in the selection of the most appropriate reagent for specific proteomic applications.

Introduction to this compound in Mass Spectrometry

This compound is a widely used biotinylation reagent that incorporates a discrete polyethylene glycol (dPEG®) spacer arm. This four-unit PEG linker enhances the water solubility of the reagent and the resulting conjugate, which can improve handling and reduce non-specific binding during enrichment procedures.[1][2][3] In mass spectrometry-based proteomics, biotin tags are invaluable for the enrichment and identification of specific proteins or peptides from complex mixtures.[4][5][6] After enrichment, typically using avidin or streptavidin affinity chromatography, the biotinylated molecules are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified protein and localize the exact site of biotinylation.[4][5][7] Understanding the distinct mass signature and fragmentation pattern of the this compound tag is essential for confident data analysis.[4][6]

Performance Comparison: this compound vs. Alternatives

The choice of biotinylation reagent can significantly impact the outcome of an LC-MS/MS experiment. Key considerations include the linker's length, its cleavability, and its effect on the physicochemical properties of the peptide, which influences its chromatographic behavior and ionization efficiency.[8][9]

Comparison of Common Biotinylation Reagents

Here, we compare this compound with two common alternatives: a shorter-chain PEGylated reagent (Biotin-PEG3-Azide, for click chemistry applications) and a reagent with a cleavable linker (Sulfo-NHS-SS-Biotin).

FeatureThis compoundBiotin-PEGn-Azide (e.g., PEG3)Sulfo-NHS-SS-Biotin (Cleavable)
Linker Type Non-cleavable PEG4Non-cleavable PEGnCleavable Disulfide
Molecular Weight 419.54 g/mol [10][11]Varies by PEG length606.69 g/mol
Mass Addition (to peptide) ~401.52 Da (amide bond)Varies (e.g., ~428.2 Da for PEG3 via click)~429.1 Da (amide bond)
Cleavability NoNoYes (with reducing agents like DTT)
Effect on Hydrophobicity Moderate increase[8]Varies with PEG lengthSignificant increase[8]
MS/MS Signature Ions Biotin-specific ions (e.g., m/z 227.085) are always present on the peptide.[4]Biotin-specific ions are present on the peptide.Biotin tag is removed before MS analysis, leaving a mass remnant.
Primary Advantage Increased solubility; discrete PEG length simplifies spectra.[1][12]Enables covalent labeling via click chemistry.[13]Allows for elution without harsh denaturants and easier peptide detection post-cleavage.[8]
Primary Disadvantage Non-cleavable nature can complicate elution and may suppress peptide ionization.[9]Non-cleavable; requires alkyne-modified target.Requires an additional cleavage step; potential for incomplete cleavage.

Quantitative Mass Spectrometry Data

The accurate identification of biotinylated peptides relies on recognizing the precise mass shift imparted by the tag and its characteristic fragment ions in MS/MS spectra.

Table of Key Mass Values for Data Analysis

AnalytePrecursor Ion Mass (Monoisotopic)Key Signature Fragment Ions (m/z)Notes
This compound Reagent 420.2190 [M+H]⁺Not applicableMolecular Formula: C18H33N3O6S.[10][14]
Peptide + Biotin-PEG4 Mass of Peptide + 401.2084227.085 (Dehydrobiotin)[4], 181.093 (Derivative)[4], 327.185 (Biotinylated Lys Immonium)[4]The tag remains attached during fragmentation.
Peptide + Sulfo-NHS-SS-Biotin (Cleaved) Mass of Peptide + 103.0092None from biotinAfter cleavage with DTT, a mass remnant of C2H3NOS remains on the cysteine residue.

Experimental Protocols

The following protocols provide a generalized workflow for the analysis of biotinylated proteins.

Protocol 1: In-Solution Digestion and Biotinylation of a Protein Sample
  • Protein Reduction and Alkylation:

    • Dissolve 10 mg of protein in a suitable buffer (e.g., 8 M urea).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.[4]

    • Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 30 mM. Incubate in the dark for 30 minutes.[4]

  • Digestion:

    • Dilute the sample to reduce the urea concentration to <1 M.

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-substrate ratio and incubate overnight at 37°C.[4]

  • Biotinylation (using an NHS-ester activated Biotin-PEG4 reagent):

    • Adjust the pH of the peptide solution to ~8.0 using a suitable buffer (e.g., HEPES).

    • Add the NHS-activated Biotin-PEG4 reagent in a 10-fold molar excess to the peptides.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM.

  • Enrichment:

    • Equilibrate streptavidin-coated magnetic beads according to the manufacturer's protocol.

    • Add the biotinylated peptide sample to the beads and incubate for 1-2 hours with gentle rotation to allow binding.

    • Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound peptides.

    • Elute the biotinylated peptides using a solution containing 80% acetonitrile and 0.1% formic acid.

Protocol 2: LC-MS/MS Analysis
  • Chromatography:

    • Load the enriched peptide sample onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% over 90 minutes) containing 0.1% formic acid.[5]

    • Note: The increased hydrophobicity from biotinylation may require an adjusted, shallower gradient for optimal separation.[8]

  • Mass Spectrometry:

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).[4]

    • MS1 Scan: Acquire full scans at a resolution of 120,000.

    • MS2 Scan (HCD/CID): Use data-dependent acquisition to select precursor ions for fragmentation. Acquire MS/MS scans at a resolution of 30,000.[4]

    • Include singly charged precursor ions in the selection criteria to account for the charge reduction effect of biotinylation.[8][9]

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides.

    • Specify the mass of the biotinylation reagent as a variable modification (e.g., +401.2084 Da on lysine and N-termini for Biotin-PEG4).

    • Manually inspect spectra of putative biotinylated peptides for the presence of signature fragment ions (e.g., m/z 227.085) to increase confidence in identification.[4]

Visualizations: Workflows and Fragmentation

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and molecular fragmentation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Protein Digestion (Trypsin) p2 Peptide Biotinylation (Biotin-PEG4) p1->p2 p3 Enrichment (Streptavidin Beads) p2->p3 a1 LC-MS/MS p3->a1 a2 Database Search a1->a2 a3 Data Validation (Signature Ions) a2->a3

Caption: Experimental workflow for MS analysis of biotinylated peptides.

fragmentation_pathway cluster_peptide Biotin-PEG4-Lysine Conjugated Peptide cluster_fragments Observed MS/MS Fragments peptide ...-NH-CH(R)-CO-|-NH-CH(C5H10-BiotinPEG4)-CO-|-NH-CH(R')-CO-... b_ion b-ion peptide->b_ion b-ion cleavage y_ion y-ion peptide->y_ion y-ion cleavage sig_ion Signature Ion (m/z 227.085) peptide->sig_ion Biotin fragmentation

Caption: Fragmentation of a Biotin-PEG4 conjugated peptide in MS/MS.

References

A Researcher's Guide to Quantifying Biotin-PEG4-OH Incorporation: HABA Assay vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Accurately quantifying the degree of biotinylation is a critical step in the development of antibody-drug conjugates, targeted therapeutics, and diagnostic reagents. Over-labeling can lead to protein precipitation and loss of function, while under-labeling may result in reduced efficacy.[1][2] This guide provides a detailed comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives for quantifying the incorporation of molecules like Biotin-PEG4-OH.

Method 1: The HABA Assay

The HABA assay is a widely used colorimetric method for estimating biotin incorporation.[3][4] Its principle is based on the displacement of the HABA dye from the avidin-HABA complex. Biotin has a much higher affinity for avidin and will displace the weakly bound HABA, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[5][6][7]

HABA Assay Workflow

The general workflow involves preparing an avidin/HABA solution, measuring its initial absorbance, adding the biotinylated sample, and then measuring the final absorbance after the displacement reaction is complete.

HABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_calc Calculation p1 Prepare Avidin and HABA solutions p2 Mix to form Avidin-HABA Complex p1->p2 Combine a1 Measure initial Absorbance at 500 nm (A_initial) p2->a1 a2 Add this compound Sample a1->a2 a3 Biotin displaces HABA from Avidin a2->a3 a4 Measure final Absorbance at 500 nm (A_final) a3->a4 c1 Calculate ΔA500 (A_initial - A_final) a4->c1 c2 Determine Biotin Concentration using Beer's Law c1->c2

Caption: Workflow of the HABA assay for biotin quantification.
Detailed Experimental Protocol (Cuvette Format)

  • Reagent Preparation :

    • Prepare an Avidin solution (e.g., 1 mg/mL) in a suitable buffer like Phosphate Buffered Saline (PBS), pH 7.2.

    • Prepare a HABA solution (e.g., 10 mM) in 10 mM NaOH.

    • Important : Ensure the biotinylated sample (e.g., this compound labeled antibody) is thoroughly dialyzed or desalted to remove any free, unconjugated biotin, which would lead to an overestimation of incorporation.[4][5][8]

  • HABA/Avidin Working Solution :

    • In a 1 mL cuvette, pipette 900 µL of the HABA/Avidin solution. Some commercial kits provide a pre-mixed reagent.[5]

    • Measure the absorbance at 500 nm against a buffer blank. This is the initial reading (A₅₀₀ HABA/Avidin). The value should typically be between 0.9 and 1.3.[5]

  • Sample Measurement :

    • Add 100 µL of the biotinylated protein sample to the cuvette.[4]

    • Mix well by gentle inversion or pipetting.

    • Incubate for 5 minutes at room temperature.[1]

    • Measure the absorbance at 500 nm. Wait for the reading to stabilize for at least 15 seconds. This is the final reading (A₅₀₀ HABA/Avidin/Biotin Sample).[5][9]

  • Calculation :

    • Calculate the change in absorbance (ΔA₅₀₀).

    • Use the Beer-Lambert law to determine the concentration of biotin. The molar extinction coefficient (ε) for the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.[5]

    • The moles of biotin per mole of protein can then be calculated using the known concentration of the protein sample.

Alternative Quantification Methods

While the HABA assay is simple and inexpensive, it suffers from limitations, including low sensitivity and potential inaccuracies due to steric hindrance, which can prevent avidin from accessing all biotin molecules on a labeled protein.[1] This has led to the development of more sensitive and accurate alternatives.

Fluorescence-Based Assays

These assays operate on a similar principle to the HABA assay but use fluorescence as the readout. A fluorescently-labeled avidin (e.g., with Alexa Fluor™ or DyLight™ dyes) is pre-complexed with HABA, which acts as a quencher via Fluorescence Resonance Energy Transfer (FRET).[10][11] When the biotinylated sample is added, it displaces HABA, disrupting FRET and leading to an increase in fluorescence intensity that is directly proportional to the amount of biotin.[11][12]

  • Advantages : Significantly more sensitive than the colorimetric HABA assay, requires much less sample volume (as little as 10 µL), and offers a rapid turnaround time (often under 15 minutes).[8][11][12]

  • Disadvantages : Requires a fluorescence plate reader.[2] Samples containing interfering substances like albumin or chromophoric proteins that absorb near the dye's excitation/emission wavelengths cannot be used.[8]

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate and direct method for determining biotin incorporation.[1] The number of biotin molecules is determined by comparing the mass of the protein before and after the biotinylation reaction.[1]

  • Advantages : Considered a gold standard for accuracy as it is not affected by steric hindrance and does not require enzymatic digestion of the sample.[1][13] It offers high confidence and reproducibility.[13]

  • Disadvantages : Can be difficult for very large proteins (>60 kDa), requires expensive instrumentation, and the cost per sample can be prohibitive for high-throughput screening.[1]

Chromophoric Biotin Labeling Reagents

This innovative approach uses a biotinylation reagent that contains a built-in chromophore in its linker arm (e.g., ChromaLink™ Biotin).[2] After labeling and removal of excess reagent, the degree of biotin incorporation can be calculated directly by measuring the absorbance of the chromophore (e.g., at 354 nm) and the protein (at 280 nm).[14]

  • Advantages : Nondestructive, allowing the sample to be recovered and used for downstream applications.[2][14] It is more sensitive and reproducible than the HABA assay, especially at low protein concentrations.[14]

  • Disadvantages : Requires the use of a specific, proprietary biotinylation reagent.

Performance Comparison

The choice of assay depends on the specific requirements of the experiment, such as the need for high sensitivity, sample availability, and budget.

FeatureHABA AssayFluorescence-Based AssayMass Spectrometry (MS)Chromophoric Biotin
Principle Colorimetric (Absorbance)Fluorometric (FRET)Mass-to-charge ratioColorimetric (Direct Abs.)
Sensitivity Low (nmol range)[6]High (pmol range)[11][12]Very HighHigh
Accuracy Moderate (affected by steric hindrance)[1]HighVery High (Gold Standard)[1]High
Sample Volume High (~100 µL)[4]Low (~10 µL)[8][12]VariableLow (recoverable)[2]
Throughput ModerateHighLowHigh
Equipment SpectrophotometerFluorescence Plate ReaderMass SpectrometerSpectrophotometer
Cost LowModerateHighModerate
Key Limitation Underestimates incorporation due to steric hindrance.[1][2]Interference from fluorescent/chromophoric compounds.[8]High cost, complex instrumentation, protein size limits.[1]Requires specific reagent.

Decision Guide for Assay Selection

Choosing the right quantification method is crucial for reliable and reproducible results. The following diagram outlines a logical approach to selecting the most appropriate assay based on experimental needs.

Assay_Choice start Start: Need to Quantify Biotinylation q_accuracy Is highest accuracy critical? start->q_accuracy q_sample Is sample volume very limited? q_accuracy->q_sample No ms Use Mass Spectrometry (Highest Accuracy) q_accuracy->ms Yes q_throughput High-throughput screening needed? q_sample->q_throughput No fluorescence Use Fluorescence Assay (High Sensitivity, Low Volume) q_sample->fluorescence Yes q_cost Is budget a primary constraint? q_throughput->q_cost No q_throughput->fluorescence Yes chroma Use Chromophoric Biotin (Nondestructive, Good Sensitivity) q_cost->chroma No haba Use HABA Assay (Low Cost, Simple) q_cost->haba Yes

Caption: Decision tree for selecting a biotin quantification assay.

References

A Head-to-Head Comparison of Biotin-PEG4-OH and Biotin-PEG4-Maleimide for Targeted Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for experimental success. Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique for detection, purification, and immobilization. The choice of the biotinylating agent, specifically its reactive group, dictates the specificity and stability of the resulting conjugate. This guide provides an in-depth, objective comparison of two commonly used biotinylation reagents: Biotin-PEG4-OH and Biotin-PEG4-Maleimide, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific research applications.

At the heart of this comparison lies the distinct chemical reactivity of the terminal functional groups of these two molecules. Biotin-PEG4-Maleimide is engineered for covalent and highly specific attachment to thiol groups, whereas this compound serves as a non-reactive counterpart, ideal for use as a negative control to assess non-specific binding. Both molecules feature a hydrophilic polyethylene glycol (PEG4) spacer, which enhances water solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin or avidin.

Chemical Properties and Reactivity

Biotin-PEG4-Maleimide incorporates a maleimide group, an α,β-unsaturated carbonyl compound that readily and specifically reacts with the sulfhydryl (thiol) group of cysteine residues in proteins and peptides. This reaction, a Michael addition, forms a stable, covalent thioether bond. The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing potential side reactions with other nucleophilic groups like amines.[1][2]

This compound , in contrast, possesses a terminal hydroxyl (-OH) group. Under typical bioconjugation conditions, the hydroxyl group is chemically inert towards common functional groups found in biomolecules, such as amines, thiols, or carboxyls. This lack of reactivity makes this compound an excellent negative control to differentiate between specific, covalent labeling and non-specific, non-covalent interactions in an experiment.

Comparative Performance Data

The following table summarizes the expected quantitative outcomes from a comparative experiment designed to assess the specific labeling of a thiol-containing protein (e.g., a monoclonal antibody with reduced disulfide bonds) with Biotin-PEG4-Maleimide versus the non-specific binding of this compound. The data is based on a hypothetical experiment employing a streptavidin pull-down assay followed by quantitative mass spectrometry.

FeatureBiotin-PEG4-MaleimideThis compound
Target Residues Cysteine (thiol group)None (non-reactive)
Bond Type Covalent thioether bondNon-covalent adsorption
Labeling Efficiency High (typically >90% for accessible thiols)Very Low (<1%)
Specificity High for thiols (potential for low-level off-target labeling of lysines at higher pH)[1][2]N/A (any observed binding is non-specific)
Stability of Conjugate Stable thioether bond (can undergo retro-Michael reaction under certain conditions)No stable conjugate formed
Protein Recovery in Pull-down HighLow (background level)

Experimental Protocols

To empirically determine the performance of these two reagents, a comparative protein labeling and pull-down experiment can be performed.

I. Protein Preparation
  • Protein of Interest: A protein containing accessible cysteine residues (e.g., a monoclonal antibody, mAb).

  • Reduction of Disulfide Bonds (if necessary): To expose free thiol groups, disulfide bonds within the mAb can be reduced.

    • Dissolve the mAb in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

II. Biotinylation Reaction
  • Reaction Setup:

    • Prepare two separate reaction mixtures for the reduced mAb.

    • To one, add a 20-fold molar excess of Biotin-PEG4-Maleimide (dissolved in DMSO).

    • To the other, add a 20-fold molar excess of this compound (dissolved in DMSO) as a negative control.

  • Incubation: Incubate both reaction mixtures for 2 hours at room temperature with gentle mixing.

  • Quenching: Quench the maleimide reaction by adding a small molecule thiol, such as L-cysteine, to a final concentration of 10 mM.

  • Removal of Excess Reagent: Remove unreacted biotinylation reagents using a desalting column or dialysis.

III. Streptavidin Pull-Down Assay
  • Bead Preparation:

    • Resuspend streptavidin-coated magnetic beads in a binding buffer (e.g., PBS with 0.05% Tween-20).

    • Wash the beads three times with the binding buffer using a magnetic separator.

  • Binding:

    • Add the biotinylated mAb and the control mAb (treated with this compound) to separate aliquots of the washed streptavidin beads.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic separator and discard the supernatant (unbound fraction).

    • Wash the beads three times with the binding buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent.

IV. Analysis
  • SDS-PAGE and Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate. The intensity of the bands will correspond to the amount of protein pulled down.

  • Quantitative Mass Spectrometry:

    • For a more precise quantification, the eluted proteins can be subjected to in-gel digestion with trypsin.

    • The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The relative abundance of the target protein in the Biotin-PEG4-Maleimide sample versus the this compound control sample can be determined by comparing the signal intensities of the corresponding peptides.

Signaling Pathways and Experimental Workflows

reaction_mechanism Protein_SH Protein-SH (Cysteine Residue) Thioether_Bond Stable Thioether Bond (Biotinylated Protein) Protein_SH->Thioether_Bond Michael Addition (pH 6.5-7.5) Biotin_Maleimide Biotin-PEG4-Maleimide Biotin_Maleimide->Thioether_Bond

Caption: Reaction of Biotin-PEG4-Maleimide with a protein thiol group.

experimental_workflow cluster_labeling 1. Biotinylation cluster_pulldown 2. Streptavidin Pull-down cluster_analysis 3. Analysis Thiol_Protein Thiol-Containing Protein Labeled_Protein Specifically Labeled Protein Thiol_Protein->Labeled_Protein Incubate Control_Mixture Control Mixture Thiol_Protein->Control_Mixture Incubate Biotin_Mal Biotin-PEG4-Maleimide Biotin_Mal->Labeled_Protein Biotin_OH This compound (Control) Biotin_OH->Control_Mixture Bound_Complex Bound Biotinylated Protein Labeled_Protein->Bound_Complex Unbound_Control Minimal Binding Control_Mixture->Unbound_Control Streptavidin_Beads1 Streptavidin Beads Streptavidin_Beads1->Bound_Complex Streptavidin_Beads2 Streptavidin Beads Streptavidin_Beads2->Unbound_Control Analysis_Specific SDS-PAGE / Mass Spec (Strong Signal) Bound_Complex->Analysis_Specific Elute & Analyze Analysis_Control SDS-PAGE / Mass Spec (No/Low Signal) Unbound_Control->Analysis_Control Elute & Analyze

Caption: Comparative experimental workflow.

Conclusion

The choice between Biotin-PEG4-Maleimide and this compound is dictated by the experimental objective. For applications requiring specific, covalent, and stable labeling of proteins at cysteine residues, Biotin-PEG4-Maleimide is the reagent of choice. Its high reactivity and specificity for thiols under controlled pH conditions make it an invaluable tool for creating well-defined bioconjugates.

Conversely, this compound is the ideal negative control for these experiments. Its chemical inertness allows researchers to accurately assess the level of non-specific binding, ensuring that the observed signals in a biotin-based assay are a true representation of the specific interaction of interest. The inclusion of such a control is critical for the validation of experimental results and the generation of robust and reliable data. By understanding the distinct properties of these reagents and employing them appropriately, researchers can significantly enhance the precision and accuracy of their bioconjugation strategies.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotin-PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable biotin-PEG linkers is a critical decision that can significantly impact the outcome of their experiments and the efficacy of therapeutic agents. This guide provides an objective comparison of these two linker technologies, supported by experimental data, to facilitate an informed selection process for your specific application.

Polyethylene glycol (PEG) linkers are widely used in biotechnology to connect a biotin molecule to a protein, antibody, or other molecule of interest. This "biotinylation" allows for the highly specific and strong interaction with streptavidin or avidin for detection, purification, or targeted delivery.[1][2] The nature of the linker—whether it can be broken (cleavable) or remains intact (non-cleavable)—determines the functionality and potential applications of the resulting bioconjugate.

At a Glance: Key Differences and Applications

Cleavable and non-cleavable biotin-PEG linkers offer distinct advantages depending on the scientific goal. Cleavable linkers are designed to release the biotinylated molecule under specific physiological or chemical conditions, making them ideal for applications requiring the recovery of the target molecule or the controlled release of a therapeutic payload.[3][4] In contrast, non-cleavable linkers form a stable, permanent bond, which is advantageous for applications demanding high stability and long-term signal integrity.[5][6]

FeatureCleavable Biotin-PEG LinkersNon-Cleavable Biotin-PEG Linkers
Primary Function Allow for the release of the biotinylated molecule.Form a stable, permanent linkage.
Common Applications Affinity purification, drug delivery (e.g., Antibody-Drug Conjugates), proteomics, reversible immobilization.[7]Immunoassays (ELISA), immunohistochemistry (IHC), biosensors, stable protein immobilization.[6]
Release Mechanism Cleavage by specific stimuli (e.g., pH, enzymes, reducing agents).No release mechanism; relies on the degradation of the entire conjugate.[1]
Key Advantage Controlled release and recovery of the target molecule.High stability and signal integrity.[5][6]
Potential Limitation Premature cleavage can lead to off-target effects or loss of signal.Irreversible binding can hinder the recovery of the target molecule.

Performance Comparison: A Data-Driven Analysis

The performance of a biotin-PEG linker is evaluated based on several key parameters, including binding affinity, stability, and, for cleavable linkers, the efficiency of cleavage.

Binding Affinity

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[8][9] This exceptionally high affinity is generally maintained regardless of whether a cleavable or non-cleavable linker is used. However, the length and composition of the PEG linker can influence the accessibility of the biotin moiety to the streptavidin binding pocket.

While direct comparative studies of Kd values for identical molecules conjugated with cleavable versus non-cleavable linkers are not extensively published, the primary determinant of binding affinity remains the biotin-streptavidin interaction itself. It is generally accepted that both types of linkers, when properly designed, do not significantly compromise this high-affinity interaction.

Stability

The stability of the linker is a critical factor, particularly for in vivo applications such as drug delivery. Non-cleavable linkers are inherently more stable due to the nature of their chemical bonds.[5][6] This high stability minimizes the premature release of a conjugated payload, which can reduce off-target toxicity.[1]

Cleavable linkers are designed to be stable under certain conditions (e.g., in circulation) and labile under others (e.g., within a target cell).[10] The stability of a cleavable linker is highly dependent on its specific chemistry.

Cleavable Linker TypeTrigger for CleavagePlasma Half-Life (t½)
HydrazoneLow pH (acid-labile)~2 days[2]
DisulfideReducing agents (e.g., glutathione)Variable, sensitive to redox environment[1]
Valine-Citrulline (VC)Cathepsin B (enzyme-labile)Generally stable in plasma, cleaved intracellularly[5]
Silyl EtherLow pH (acid-labile)>7 days[2]

Note: The plasma half-life can vary depending on the specific molecule and experimental conditions.

Cleavage Efficiency

For cleavable linkers, the efficiency and rate of cleavage at the target site are paramount for their intended function.

Cleavable Linker TypeCleavage ConditionCleavage Efficiency/Rate
HydrazoneAcidic pH (e.g., pH 5.0 in endosomes)Hydrolysis rate is significantly faster at acidic pH compared to physiological pH 7.4.[11]
DisulfideHigh glutathione concentration (intracellular)Efficiently cleaved in the reducing environment of the cytoplasm.[12]
Valine-Citrulline (VC)Presence of Cathepsin B (in lysosomes)Rapidly hydrolyzed in the presence of lysosomal extracts or purified cathepsin B.[5]
Sulfatase-cleavablePresence of sulfatase enzymest½ of ~24 minutes in the presence of sulfatase.[2]

Visualizing the Mechanisms

To better understand the functional differences between these linkers, the following diagrams illustrate their core mechanisms.

cleavable_vs_non_cleavable cluster_cleavable Cleavable Biotin-PEG Linker cluster_non_cleavable Non-Cleavable Biotin-PEG Linker Molecule1 Molecule of Interest CleavableLinker Cleavable PEG Linker Molecule1->CleavableLinker Biotin1 Biotin CleavableLinker->Biotin1 Trigger Cleavage Trigger (pH, Enzyme, etc.) CleavableLinker->Trigger ReleasedMolecule Released Molecule CleavableLinker->ReleasedMolecule Release Streptavidin1 Streptavidin Biotin1->Streptavidin1 Binding Trigger->CleavableLinker Cleavage Molecule2 Molecule of Interest NonCleavableLinker Non-Cleavable PEG Linker Molecule2->NonCleavableLinker StableComplex Stable Complex Biotin2 Biotin NonCleavableLinker->Biotin2 Streptavidin2 Streptavidin Biotin2->Streptavidin2

Figure 1: Mechanism of Cleavable vs. Non-Cleavable Linkers.

Experimental Protocols

Accurate characterization of biotin-PEG linkers is essential for their effective use. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a biotinylated molecule to a streptavidin-functionalized sensor surface.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Streptavidin-coated sensor chip

  • Biotinylated molecule of interest (ligand)

  • Binding partner (analyte)

  • Running buffer (e.g., PBS with 0.05% Tween 20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Surface Preparation:

    • Equilibrate the streptavidin sensor chip with running buffer.

    • Inject the biotinylated ligand over the sensor surface to allow for its capture by the immobilized streptavidin. The amount of captured ligand should be optimized to achieve a suitable signal response.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte over the sensor surface and a reference surface (without the captured ligand).

    • Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]

HPLC/Mass Spectrometry for Stability and Cleavage Analysis

Objective: To assess the stability of the linker in a biological matrix (e.g., plasma) and to quantify the rate of cleavage under specific conditions.

Materials:

  • HPLC system with a suitable column (e.g., reversed-phase C18)

  • Mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Biotin-PEG conjugated molecule

  • Human or mouse plasma

  • Cleavage-inducing agent (e.g., acidic buffer, reducing agent, specific enzyme)

  • Acetonitrile or other protein precipitation agent

Procedure for Stability Assay:

  • Incubate the biotin-PEG conjugate in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the mixture.

  • Precipitate the plasma proteins using an equal volume of cold acetonitrile.

  • Centrifuge to pellet the proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS to quantify the amount of released (cleaved) molecule.

  • Calculate the half-life (t½) of the conjugate in plasma.[13][14]

Procedure for Cleavage Assay:

  • Incubate the biotin-PEG conjugate in a buffer containing the specific cleavage-inducing agent (e.g., cathepsin B for a VC linker).

  • At various time points, quench the reaction (e.g., by adding a protease inhibitor).

  • Analyze the samples by HPLC or LC-MS to measure the amount of the intact conjugate and the cleaved product.[15][16]

  • Determine the rate of cleavage.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparing cleavable and non-cleavable biotin-PEG linkers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Start Select Molecule of Interest Conjugate_Cleavable Conjugate with Cleavable Biotin-PEG Linker Start->Conjugate_Cleavable Conjugate_NonCleavable Conjugate with Non-Cleavable Biotin-PEG Linker Start->Conjugate_NonCleavable Characterize Characterize Conjugates (Mass Spec, HPLC) Conjugate_Cleavable->Characterize Cleavage_Assay Cleavage Assay (Specific Trigger, HPLC) Conjugate_Cleavable->Cleavage_Assay Conjugate_NonCleavable->Characterize Binding_Assay Binding Affinity Assay (SPR) Characterize->Binding_Assay Stability_Assay Stability Assay (Plasma Incubation, LC-MS) Characterize->Stability_Assay Compare_Data Compare Quantitative Data (Kd, t½, Cleavage Rate) Binding_Assay->Compare_Data Stability_Assay->Compare_Data Cleavage_Assay->Compare_Data Functional_Assay Functional Assay (e.g., Cell Viability) Functional_Assay->Compare_Data Conclusion Select Optimal Linker Compare_Data->Conclusion

Figure 2: Workflow for Comparing Linker Performance.

Conclusion

The selection of a cleavable or non-cleavable biotin-PEG linker is a strategic choice that should be guided by the specific requirements of the application. Non-cleavable linkers offer superior stability, making them the preferred choice for diagnostic assays and other applications where a robust and permanent linkage is necessary.[6] Cleavable linkers provide the advantage of controlled release, which is indispensable for applications such as affinity purification of sensitive targets and the targeted delivery of therapeutic agents.[3][4] A thorough understanding of the properties of each linker type, supported by rigorous experimental evaluation, will enable researchers to harness the full potential of the biotin-streptavidin system in their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG4-OH: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Biotin-PEG4-OH, a commonly used PEGylated biotinylation reagent.

Hazard Identification and Personal Protection

According to the Safety Data Sheet (SDS) for this compound, the compound is classified with specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1]

Hazard Classification:

Hazard StatementGHS ClassificationPictogramSignal Word
H315: Causes skin irritationSkin corrosion/irritation (Category 2)GHS07Warning
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)GHS07Warning
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07Warning

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with these hazards, the following personal protective equipment should be worn when handling this compound.[1]

EquipmentSpecification
Eye ProtectionSafety glasses with side-shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Skin and Body ProtectionLaboratory coat, long pants, and closed-toe shoes.
Respiratory ProtectionUse in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following workflow provides a general guideline for proper disposal.

G start Start: Unused or Waste This compound assess Assess Contamination Level start->assess decontaminate Decontaminate Spills (if applicable) assess->decontaminate Spill Occurs collect Collect in a Labeled, Sealed Container assess->collect No Spill decontaminate->collect consult Consult Institutional Safety Guidelines & Local Regulations collect->consult dispose Dispose as Chemical Waste via Certified Vendor consult->dispose

This compound Disposal Workflow

Experimental Protocol for Decontamination of Minor Spills:

In the event of a minor spill, the following steps should be taken:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Wear Appropriate PPE: Don the recommended personal protective equipment.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleaning Materials: All contaminated cleaning materials should be placed in the same labeled waste container.

First Aid Measures

In case of accidental exposure to this compound, the following first aid measures should be taken immediately.[1]

Exposure RouteFirst Aid Procedure
Skin Contact IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

By adhering to these safety protocols and disposal procedures, laboratory personnel can handle this compound responsibly, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Personal protective equipment for handling Biotin-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous safety protocols are paramount for handling specialized chemical reagents like Biotin-PEG4-OH. Adherence to these guidelines ensures personal safety and maintains the integrity of experimental outcomes. This document provides a comprehensive operational and disposal plan for this compound.

Personal Protective Equipment (PPE)

The consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against potential exposure. While this compound is not classified as a hazardous substance, it is recommended to handle it with care, following standard laboratory safety procedures.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2][3]Protects eyes from airborne particles and potential splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2]Prevents direct skin contact with the compound.[2]
Body Protection A fully buttoned laboratory coat.[2]Protects skin and personal clothing from contamination.[2]
Foot Protection Closed-toe shoes that cover the entire foot.[2]Protects feet from spills and falling objects.[2]
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[2]Prevents inhalation of fine powder particles, though this compound is a waxy solid.[2][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks and ensuring a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.[2]

  • This compound should be stored at -20°C in a tightly sealed container.[2][4]

  • Store the compound in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]

2. Handling and Preparation:

  • All handling of the solid compound should ideally be conducted within a chemical fume hood to avoid the generation and inhalation of any dust or aerosols.[2]

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • When preparing solutions, dissolve the required amount of this compound immediately before use. It is not recommended to prepare and store stock solutions.[7]

  • Avoid direct contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[9]

PPE_Selection_Workflow

Figure 1. Logical relationship for PPE selection based on hazard assessment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[2]

1. Waste Segregation and Collection:

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.[2]

  • Collect all contaminated solid waste in a designated, sealed container clearly labeled as "Chemical Waste."

2. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • While polyethylene glycol itself is biodegradable, the biotin conjugate should be disposed of according to institutional and local regulations for chemical waste.[10]

  • Arrange for the collection and disposal of the chemical waste through a licensed contractor or your institution's environmental health and safety office.

Handling_Disposal_Workflow

Figure 2. Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.